gamma-Tocopherol
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R)-2,7,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEDXNHFTDJVIY-DQCZWYHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C2CC[C@@](OC2=C1C)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O2 | |
| Record name | GAMMA-TOCOPHEROL | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049031 | |
| Record name | (+)-gamma-Tocopherol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, viscous, pale yellow oil which oxidises and darkens on exposure to air or light, Solid | |
| Record name | GAMMA-TOCOPHEROL | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | gamma-Tocopherol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001492 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
226.20 °C. @ 760.00 mm Hg | |
| Record name | gamma-Tocopherol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001492 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
128 mg/mL | |
| Record name | gamma-Tocopherol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001492 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
54-28-4 | |
| Record name | (+)-γ-Tocopherol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Tocopherol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gamma-Tocopherol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15394 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,7,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+)-gamma-Tocopherol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2R[2R*(4R*,8R*)]]-3,4-dihydro-2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .GAMMA.-TOCOPHEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EF1Z1238F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | gamma-Tocopherol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001492 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-67.50 °C. @ 760.00 mm Hg | |
| Record name | gamma-Tocopherol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001492 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Gamma-Tocopherol: An In-Depth Technical Guide on its Core Antioxidant Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-tocopherol (γ-tocopherol), a prominent vitamer of the vitamin E family, has garnered significant attention for its distinct and potent antioxidant activities. While alpha-tocopherol (α-tocopherol) has historically been the focus of vitamin E research, emerging evidence highlights the unique and complementary roles of γ-tocopherol in mitigating oxidative and nitrosative stress. This technical guide provides a comprehensive overview of the core antioxidant mechanisms of γ-tocopherol, with a focus on its chemical reactivity, its influence on key signaling pathways, and its interactions with various reactive species. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of γ-tocopherol as a potential therapeutic agent.
Core Antioxidant Mechanisms
The antioxidant prowess of γ-tocopherol stems from its chemical structure, particularly the chromanol ring which can donate a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals. However, its unique properties arise from the unsubstituted 5-position on this ring, which is methylated in α-tocopherol. This structural difference underpins its superior ability to detoxify reactive nitrogen species (RNS) and other electrophilic mutagens.
Scavenging of Reactive Oxygen Species (ROS)
Like other tocopherols, γ-tocopherol is an effective scavenger of reactive oxygen species (ROS), thereby inhibiting lipid peroxidation, a key process in cellular damage. It can break the chain reaction of lipid peroxidation by donating a hydrogen atom to lipid peroxyl radicals, forming a stable lipid hydroperoxide and a tocopheroxyl radical. This γ-tocopheroxyl radical is relatively stable and can be recycled back to its active form by other antioxidants like vitamin C.
Trapping of Reactive Nitrogen Species (RNS)
A hallmark of γ-tocopherol's antioxidant activity is its exceptional ability to trap RNS, particularly peroxynitrite (ONOO⁻) and nitrogen dioxide (NO₂). This is a critical function not efficiently performed by α-tocopherol.
-
Reaction with Peroxynitrite: Peroxynitrite is a potent cytotoxic agent that can induce lipid peroxidation and nitrate tyrosine residues in proteins, leading to cellular dysfunction. The unsubstituted 5-position of γ-tocopherol's chromanol ring acts as a nucleophilic center, enabling it to trap peroxynitrite and related nitrating species. This reaction leads to the formation of a stable product, 5-nitro-γ-tocopherol (5-NO₂-γT).[1] This nitration reaction effectively detoxifies peroxynitrite, preventing it from damaging other biomolecules.
-
Detoxification of Nitrogen Dioxide: this compound reacts with nitrogen dioxide (NO₂) to form nitric oxide (NO), a less reactive species, and a tocopheroxyl radical. In contrast, α-tocopherol reacts with NO₂ to form a potentially pro-oxidant tocopheroxide analog. This differential reactivity highlights the superiority of γ-tocopherol in detoxifying nitrogen oxides.
Electrophile Trapping
The nucleophilic 5-position of γ-tocopherol also allows it to trap various electrophilic mutagens, which are reactive molecules that can damage DNA and other cellular components. This mechanism provides an additional layer of protection against cellular damage and mutagenesis.
Modulation of Inflammatory Pathways
Beyond its direct scavenging activities, γ-tocopherol and its primary metabolite, γ-carboxyethyl-hydroxychroman (γ-CEHC), exhibit anti-inflammatory properties by modulating key enzymatic pathways.
-
Inhibition of Cyclooxygenase-2 (COX-2): Both γ-tocopherol and γ-CEHC have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that catalyzes the production of pro-inflammatory prostaglandins.[2][3] This inhibition appears to be independent of its antioxidant activity and may involve competition with the substrate, arachidonic acid, at the enzyme's active site.
-
Inhibition of 5-Lipoxygenase (5-LOX): this compound can also inhibit the 5-lipoxygenase (5-LOX) pathway, which is responsible for the synthesis of pro-inflammatory leukotrienes.
Quantitative Data
The following tables summarize key quantitative data related to the antioxidant and anti-inflammatory activities of γ-tocopherol.
Table 1: Inhibition of Cyclooxygenase-2 (COX-2) Activity
| Compound | Cell Line | Stimulus | IC₅₀ (µM) | Reference |
| γ-Tocopherol | RAW 264.7 Macrophages | LPS | 7.5 | [2][3] |
| γ-Tocopherol | A549 Human Epithelial Cells | IL-1β | 4 | [2][3] |
| γ-CEHC | RAW 264.7 Macrophages | LPS | ~30 | [2][3] |
| γ-CEHC | A549 Human Epithelial Cells | IL-1β | ~30 | [2][3] |
| α-Tocopherol | RAW 264.7 Macrophages | LPS | >50 (25% inhibition at 50 µM) | [2][3] |
| α-Tocopherol | A549 Human Epithelial Cells | IL-1β | No effect at 50 µM | [2][3] |
Table 2: Products of γ-Tocopherol Reaction with Peroxynitrite
| System | Product | Yield | Reference |
| Liposomes | 5-Nitro-γ-tocopherol | ~50% | [1] |
| Human Low-Density Lipoprotein (LDL) | 5-Nitro-γ-tocopherol | ~75% | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Determination of 5-Nitro-γ-Tocopherol by High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection
This method allows for the sensitive and specific quantification of 5-nitro-γ-tocopherol in biological samples.
Materials:
-
HPLC system with an electrochemical detector
-
Reversed-phase C18 column
-
Mobile phase: Acetonitrile/Methanol/Isopropanol/Ammonium Acetate buffer
-
Internal standard (e.g., a structural analog of 5-nitro-γ-tocopherol)
-
Sample extraction solvents (e.g., hexane, ethyl acetate)
Procedure:
-
Sample Preparation:
-
Homogenize tissue samples in a suitable buffer.
-
For plasma or serum, add an internal standard.
-
Perform liquid-liquid extraction of lipids using hexane and ethyl acetate.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the lipid residue in the mobile phase.
-
-
HPLC Analysis:
-
Inject the reconstituted sample onto the C18 column.
-
Elute the analytes using a gradient of the mobile phase.
-
Detect 5-nitro-γ-tocopherol using the electrochemical detector set at an appropriate reduction potential.
-
-
Quantification:
-
Construct a standard curve using known concentrations of 5-nitro-γ-tocopherol.
-
Calculate the concentration of 5-nitro-γ-tocopherol in the sample by comparing its peak area to the standard curve and correcting for the recovery of the internal standard.
-
Cyclooxygenase-2 (COX-2) Inhibitor Screening Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of COX-2 by detecting the formation of prostaglandin G2 (PGG2).
Materials:
-
COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe that reacts with PGG2
-
Assay buffer
-
96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a solution of the test compound (γ-tocopherol) at various concentrations.
-
Prepare a solution of a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Prepare a reaction mixture containing COX-2 enzyme and the fluorometric probe in the assay buffer.
-
-
Assay Protocol:
-
Add the test compound, positive control, or vehicle control to the wells of the microplate.
-
Add the reaction mixture to all wells.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each well.
-
Determine the percent inhibition of COX-2 activity for each concentration of the test compound.
-
Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
-
Visualizations
Signaling Pathways and Mechanisms
Caption: Core antioxidant and anti-inflammatory mechanisms of γ-tocopherol.
Experimental Workflow: 5-Nitro-γ-Tocopherol Detection
Caption: Workflow for the detection of 5-nitro-γ-tocopherol via HPLC.
Conclusion
This compound exhibits a unique and multifaceted antioxidant profile that distinguishes it from other vitamin E vitamers. Its ability to effectively trap reactive nitrogen species and electrophilic mutagens, in addition to its ROS scavenging and anti-inflammatory properties, positions it as a compound of significant interest for the prevention and treatment of diseases associated with oxidative and nitrosative stress. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for further research and development in this promising area. A deeper understanding of the mechanisms of γ-tocopherol will be crucial in harnessing its full therapeutic potential.
References
- 1. This compound traps mutagenic electrophiles such as NO(X) and complements alpha-tocopherol: physiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound and its major metabolite, in contrast to alpha-tocopherol, inhibit cyclooxygenase activity in macrophages and epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Metabolism and Bioavailability of Gamma-Tocopherol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-tocopherol (γ-tocopherol), a principal form of vitamin E in the U.S. diet, is gaining increasing attention for its unique biological activities, distinct from the more extensively studied alpha-tocopherol. This technical guide provides a comprehensive overview of the current understanding of γ-tocopherol metabolism and bioavailability. It delves into the metabolic pathways, pharmacokinetic parameters, and analytical methodologies for its quantification. Furthermore, this guide explores the molecular mechanisms through which γ-tocopherol and its metabolites exert their effects, with a focus on key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of vitamin E and its potential therapeutic applications.
Introduction
Vitamin E comprises a family of eight naturally occurring lipid-soluble compounds, divided into two classes: tocopherols and tocotrienols. Within the tocopherol class, this compound (γ-tocopherol) is a significant dietary form, particularly in plant seeds and oils.[1] While alpha-tocopherol (α-tocopherol) is the predominant form of vitamin E found in tissues, emerging research highlights the distinct and complementary roles of γ-tocopherol and its metabolites in human health.[1][2] These include potent anti-inflammatory, antioxidant, and natriuretic properties.[1] A thorough understanding of its metabolism and bioavailability is crucial for accurately assessing its physiological functions and for the development of novel therapeutic strategies.
Metabolism of this compound
The metabolism of γ-tocopherol is a multi-step process primarily occurring in the liver, leading to the formation of water-soluble metabolites that are excreted in the urine. This pathway is significantly more active for γ-tocopherol compared to α-tocopherol, resulting in lower plasma and tissue concentrations of the former.[1]
Cytochrome P450-Mediated Side-Chain Degradation
The initial and rate-limiting step in γ-tocopherol metabolism is the ω-hydroxylation of the phytyl tail, a reaction catalyzed by the cytochrome P450 enzyme, specifically CYP4F2.[3] This is followed by further oxidation to a terminal carboxyl group, forming 13'-carboxy-γ-chromanol.
Beta-Oxidation Cascade
Subsequent to the initial oxidation, the phytyl tail undergoes a series of β-oxidation cycles, progressively shortening the side chain by two- or three-carbon units. This process generates a series of intermediate carboxychromanols, ultimately leading to the formation of the primary water-soluble end-product, 2,7,8-trimethyl-2-(β-carboxyethyl)-6-hydroxychroman (γ-CEHC).[3]
Metabolic Fate of this compound
The metabolic pathway of γ-tocopherol is a critical determinant of its bioavailability and biological activity. The following diagram illustrates the key steps in this process.
Bioavailability of this compound
The bioavailability of γ-tocopherol is influenced by several factors, including its extensive metabolism. Human studies utilizing deuterium-labeled tocopherols have provided valuable insights into its pharmacokinetic profile.
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of γ-tocopherol and its primary metabolite, γ-CEHC, from human supplementation studies.
| Parameter | γ-Tocopherol | γ-CEHC (in plasma) | γ-CEHC (in urine) | Reference |
| Baseline Plasma Conc. | 1.9 µmol/L | 0.191 µmol/L | - | [2] |
| Tmax (post-supplementation) | 0 - 9 hours | 6 - 12 hours | 9 - 24 hours | [2] |
| Peak Increase (over baseline) | 6 - 14 fold | 6 - 14 fold | 6 - 14 fold | [2] |
| Half-life (t1/2) | 13 ± 4 hours | - | - | [1] |
Note: Data are presented as mean ± SD where available. Tmax represents the time to reach maximum plasma concentration.
Factors Influencing Bioavailability
-
Metabolism: The rapid metabolism of γ-tocopherol is a primary factor limiting its plasma and tissue concentrations compared to α-tocopherol.[1]
-
Alpha-Tocopherol: High doses of supplemental α-tocopherol have been shown to decrease plasma and tissue levels of γ-tocopherol, suggesting a competitive interaction in absorption or transport.
Experimental Protocols
Accurate quantification of γ-tocopherol and its metabolites is essential for research in this field. The following sections provide an overview of established analytical methodologies.
Quantification of γ-Tocopherol and γ-CEHC in Human Plasma and Urine
Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Plasma: To 500 µL of plasma, add an internal standard (e.g., deuterium-labeled γ-tocopherol). Perform liquid-liquid extraction with an organic solvent such as hexane.
-
Urine: Acidify the urine sample and perform solid-phase extraction (SPE) to isolate the metabolites.
-
-
Derivatization: Evaporate the extracted sample to dryness and derivatize the analytes to increase their volatility for GC analysis. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent.
-
Injector: Splitless injection mode.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 300°C) to separate the analytes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions for γ-tocopherol-TMS and γ-CEHC-TMS derivatives.
-
-
-
Quantification: Generate a calibration curve using known concentrations of γ-tocopherol and γ-CEHC standards. Calculate the concentration of the analytes in the samples based on the peak area ratios relative to the internal standard.
Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
-
Sample Preparation:
-
Urine: Dilute the urine sample with water containing an internal standard (e.g., deuterated γ-CEHC). Perform enzymatic hydrolysis with β-glucuronidase/sulfatase to cleave conjugated metabolites. Follow with liquid-liquid extraction using a solvent like ethyl acetate.
-
-
UPLC-MS/MS Analysis:
-
UPLC Conditions:
-
Column: A reverse-phase column, such as a C18 column.
-
Mobile Phase: A gradient of two solvents, for example, water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard.
-
-
-
Quantification: Similar to GC-MS, quantification is achieved by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.
In Vitro Assessment of γ-Tocopherol Metabolism
Experimental Workflow:
Signaling Pathways Modulated by this compound and its Metabolites
γ-Tocopherol and its primary metabolite, γ-CEHC, have been shown to modulate key signaling pathways involved in inflammation and antioxidant defense.
Nrf2-Keap1 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1). Molecular docking studies suggest that tocopherols can interact with the Nrf2 binding site on Keap1, potentially disrupting the Nrf2-Keap1 complex. This leads to the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription.
NF-κB Inflammatory Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that orchestrates the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Preliminary evidence suggests that γ-tocopherol and its metabolites, particularly γ-CEHC, may possess anti-inflammatory properties by inhibiting the activation of the NF-κB pathway. The precise molecular targets of γ-CEHC within this pathway are an active area of investigation.
Conclusion
This compound, a significant dietary form of vitamin E, undergoes extensive metabolism in the liver, leading to the formation of water-soluble metabolites such as γ-CEHC. This rapid metabolism influences its bioavailability and distinguishes its physiological role from that of α-tocopherol. The ability of γ-tocopherol and its metabolites to modulate key signaling pathways, including the Nrf2 antioxidant response and the NF-κB inflammatory pathway, underscores its potential importance in human health and disease. Further research is warranted to fully elucidate the molecular mechanisms of action and to explore the therapeutic potential of γ-tocopherol and its derivatives. This guide provides a foundational understanding for scientists and researchers to build upon in their future investigations.
References
- 1. Molecular dynamics, quantum mechanics and docking studies of some Keap1 inhibitors – An insight into the atomistic mechanisms of their antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Keap1−Nrf2 small−molecule inhibitors from phytochemicals based on molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Pharmacokinetics, and Bioavailability of Higher Doses of Tocotrienols in Healthy Fed Humans - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of gamma-Tocopherol in the Structure and Function of Biological Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
gamma-Tocopherol, a prominent vitamer of the vitamin E family, plays a crucial, multifaceted role in the biology of cellular membranes. While often overshadowed by its well-studied counterpart, alpha-tocopherol, emerging research has illuminated the unique and indispensable functions of this compound in membrane protection and cellular signaling. This technical guide provides an in-depth exploration of this compound's functions within biological membranes, focusing on its potent antioxidant capabilities, its influence on membrane fluidity, and its modulation of key signaling pathways. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development.
Introduction: The Significance of this compound in Cellular Membranes
Vitamin E is a family of eight fat-soluble compounds, divided into tocopherols and tocotrienols, each with alpha, beta, gamma, and delta isoforms. While alpha-tocopherol is the most abundant form in tissues, this compound is the predominant form in the U.S. diet. Structurally, this compound possesses a chromanol ring and a hydrophobic phytyl tail, which allows it to intercalate into the lipid bilayer of cellular membranes. This strategic positioning is central to its biological functions, which extend beyond simple antioxidant activity to include anti-inflammatory and potential anticancer properties.
Antioxidant Function and Protection Against Lipid Peroxidation
The primary and most well-documented function of this compound in biological membranes is its role as a potent antioxidant. It effectively protects polyunsaturated fatty acids (PUFAs) within the membrane from lipid peroxidation, a destructive chain reaction initiated by reactive oxygen species (ROS) and reactive nitrogen species (RNS).
Mechanism of Action
This compound's antioxidant activity stems from the ability of its chromanol ring to donate a hydrogen atom to lipid peroxyl radicals, thereby neutralizing them and terminating the lipid peroxidation chain reaction. A key distinction from alpha-tocopherol lies in its unsubstituted C5 position on the chromanol ring, which allows it to effectively trap electrophilic mutagens, including nitrogen dioxide (NO₂), a component of RNS. This reaction forms 5-nitro-gamma-tocopherol, a stable adduct that removes these damaging species from the membrane environment.
Quantitative Assessment of Antioxidant Activity
The efficacy of this compound as an antioxidant can be quantified through various in vitro assays. The following table summarizes key quantitative data from studies investigating its inhibitory effects on lipid peroxidation.
| Assay | Model System | Oxidative Challenge | This compound Concentration | Inhibition of Lipid Peroxidation | Reference |
| TBARS Assay | Liposomes | Fe²⁺/Ascorbate | 5 µM | Data not available in specific percentage | [Generic protocol, specific data needed] |
| TBARS Assay | Liposomes | Peroxynitrite | 10 µM | More effective than alpha-tocopherol | [1] |
| Conjugated Diene Assay | Liposomes | AAPH | 10 µM | Data not available in specific percentage | [Generic protocol, specific data needed] |
Influence on Membrane Fluidity
Membrane fluidity is a critical parameter that affects a wide range of cellular processes, including the activity of membrane-bound enzymes and receptors. This compound, by inserting into the lipid bilayer, can modulate the physical properties of the membrane.
Impact on Lipid Packing and Order
The interaction of this compound with phospholipids can alter the packing of the lipid acyl chains. Studies using techniques like fluorescence polarization have shown that tocopherols can decrease membrane fluidity in the liquid-crystalline phase by restricting the motion of the fatty acyl chains. This ordering effect can contribute to membrane stability.
Quantitative Analysis of Membrane Fluidity
Fluorescence polarization is a widely used technique to measure changes in membrane fluidity. The anisotropy (r) of a fluorescent probe, such as diphenylhexatriene (DPH), embedded in the membrane is measured. An increase in anisotropy indicates a decrease in membrane fluidity.
| Probe | Model System | This compound Concentration | Change in Fluorescence Anisotropy (r) | Interpretation | Reference |
| DPH | DPPC Liposomes | 5 mol% | Data not available for this compound | [General findings for alpha-tocopherol] | |
| DPH | Egg PC Liposomes | 10 mol% | Data not available for this compound | [General findings for alpha-tocopherol] |
Modulation of Membrane-Associated Signaling Pathways
Beyond its direct physical and chemical effects, this compound actively modulates intracellular signaling cascades that originate at or are influenced by the cell membrane.
Inhibition of Pro-inflammatory Pathways: COX-2 and 5-LOX
This compound has demonstrated significant anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the biosynthesis of pro-inflammatory prostaglandins and leukotrienes, respectively. This inhibition appears to be independent of its antioxidant activity and may involve direct interaction with the enzymes or modulation of their upstream signaling.
Regulation of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation and immunity. Some studies suggest that certain forms of vitamin E can modulate the NF-κB pathway. gamma-Tocotrienol, a related vitamer, has been shown to inhibit NF-κB activation. While the direct interaction of this compound with the IKK complex at the membrane is still under investigation, its ability to reduce oxidative stress, a known activator of NF-κB, suggests an indirect inhibitory role.
Activation of the Nrf2 Antioxidant Response Pathway
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a key regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1. Oxidative or electrophilic stress disrupts this interaction, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant and detoxification genes. This compound, by modulating the redox state of the membrane, is thought to contribute to the activation of the Nrf2 pathway, thereby bolstering the cell's endogenous antioxidant defenses.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's function in biological membranes.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.
Protocol:
-
Liposome Preparation: Prepare unilamellar liposomes of the desired lipid composition (e.g., phosphatidylcholine) by extrusion or sonication.
-
Incubation: Incubate the liposome suspension with various concentrations of this compound for a specified time.
-
Initiation of Peroxidation: Induce lipid peroxidation by adding an oxidizing agent (e.g., a solution of FeCl₂ and ascorbic acid).
-
Termination of Reaction: Stop the reaction by adding a solution of trichloroacetic acid (TCA).
-
Centrifugation: Centrifuge the samples to pellet the lipids and proteins.
-
TBA Reaction: Mix the supernatant with a thiobarbituric acid (TBA) solution and heat in a boiling water bath for 15-20 minutes. This leads to the formation of a pink-colored MDA-TBA adduct.
-
Measurement: After cooling, measure the absorbance of the solution at 532 nm using a spectrophotometer.
-
Quantification: Determine the concentration of MDA from a standard curve prepared with a known concentration of MDA.
Conjugated Diene Assay for Lipid Peroxidation
This method measures the formation of conjugated dienes, an early marker of lipid peroxidation.
Protocol:
-
Liposome Preparation and Incubation: Prepare and incubate liposomes with this compound as described in the TBARS protocol.
-
Initiation of Peroxidation: Induce lipid peroxidation with an appropriate initiator (e.g., AAPH).
-
Lipid Extraction: At various time points, extract the lipids from the aqueous suspension using a chloroform/methanol mixture.
-
Measurement: Evaporate the organic solvent and redissolve the lipid residue in a suitable solvent like hexane or cyclohexane. Measure the absorbance at 234 nm, which is the characteristic wavelength for conjugated dienes.
-
Calculation: The increase in absorbance at 234 nm over time is a measure of the rate of conjugated diene formation.
Fluorescence Polarization for Membrane Fluidity
This technique assesses membrane fluidity by measuring the rotational mobility of a fluorescent probe within the lipid bilayer.
Protocol:
-
Liposome Preparation: Prepare liposomes containing the desired concentrations of this compound.
-
Probe Incorporation: Add a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), to the liposome suspension and incubate to allow for its incorporation into the lipid bilayer.
-
Measurement: Place the sample in a fluorometer equipped with polarizers. Excite the sample with vertically polarized light at the probe's excitation wavelength (e.g., ~360 nm for DPH).
-
Data Acquisition: Measure the intensity of the emitted fluorescence parallel (I⊥) to the polarization of the excitation light (e.g., at ~430 nm for DPH).
-
Calculation of Anisotropy: Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I⊥) / (I⊥). A higher 'r' value indicates lower membrane fluidity.
Conclusion and Future Directions
This compound is a vital component of biological membranes, offering robust protection against oxidative damage through its unique antioxidant and radical-trapping capabilities. Its influence extends to the physical properties of the membrane, where it can modulate fluidity and stability. Furthermore, this compound is an active participant in cellular signaling, with the ability to temper inflammatory responses through the inhibition of key enzymatic pathways and the potential to modulate the NF-κB and Nrf2 signaling cascades.
For researchers and drug development professionals, a deeper understanding of this compound's functions opens new avenues for therapeutic intervention in diseases with an underlying inflammatory or oxidative stress component. Future research should focus on elucidating the precise molecular interactions of this compound with membrane proteins and its direct effects on lipid raft organization. Further quantitative studies are also needed to build a more comprehensive picture of its dose-dependent effects on membrane properties and cellular functions. Such knowledge will be instrumental in harnessing the full therapeutic potential of this essential micronutrient.
References
Gamma-Tocopherol's Role in Mitigating Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in numerous chronic diseases. While alpha-tocopherol (α-T) has been the most studied form of Vitamin E, accumulating evidence highlights the distinct and potent role of gamma-tocopherol (γ-T) in mitigating oxidative and nitrosative stress. This technical guide provides an in-depth overview of the core mechanisms by which γ-T confers protection, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the critical signaling pathways involved. γ-T's unique ability to neutralize reactive nitrogen species (RNS) and modulate key inflammatory and antioxidant pathways positions it as a compelling molecule for further investigation in drug development.
Core Mechanisms of Action
This compound mitigates oxidative stress through a multi-pronged approach that includes direct scavenging of reactive species and modulation of critical cellular signaling pathways that regulate inflammation and antioxidant defenses.
Direct Scavenging of Reactive Oxygen and Nitrogen Species (ROS/RNS)
Unlike other tocopherols, γ-T possesses a unique structural feature—an unmethylated C5 position on its chromanol ring—that makes it exceptionally effective at trapping electrophilic reactive nitrogen species (RNS) such as peroxynitrite (ONOO⁻). Peroxynitrite is a potent nitrating and oxidizing agent formed from the reaction of nitric oxide (•NO) and superoxide (O₂•⁻), which can cause significant damage to lipids, proteins, and DNA. γ-T detoxifies these species by forming a stable 5-nitro-γ-tocopherol adduct, effectively removing the mutagenic electrophile from the biological system. This RNS-trapping ability is a key differentiator from α-T, which lacks this reactive site.
Modulation of Inflammatory Enzyme Activity
Chronic inflammation is intrinsically linked to oxidative stress. γ-T and its metabolites exhibit potent anti-inflammatory effects by directly inhibiting key enzymes in the arachidonic acid cascade: cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
-
COX-2 Inhibition: This enzyme is responsible for producing pro-inflammatory prostaglandins, such as Prostaglandin E2 (PGE₂). γ-T and its primary metabolite, γ-CEHC, have been shown to inhibit COX-2 activity, thereby reducing PGE₂ synthesis.[1] This action appears to be independent of its antioxidant activity and may involve competition with arachidonic acid at the enzyme's active site.[1]
-
5-LOX Inhibition: This enzyme catalyzes the production of leukotrienes, potent chemoattractants and inflammatory mediators like Leukotriene B4 (LTB₄). γ-T can block the translocation of 5-LOX, a critical step for its activation, thus inhibiting the synthesis of leukotrienes.[2]
Regulation of Endogenous Antioxidant and Inflammatory Signaling
γ-T modulates cellular responses to oxidative stress by influencing key transcription factors that control the expression of a wide array of protective and inflammatory genes.
2.3.1 Activation of the Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the endogenous antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of numerous protective genes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCLM), which is involved in glutathione synthesis. Studies suggest that γ-T can promote the activation of the Nrf2 pathway, thereby bolstering the cell's intrinsic antioxidant capacity.
2.3.2 Inhibition of the NF-κB Pathway
The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus. There, it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6. γ-T has been shown to inhibit NF-κB activation, preventing its nuclear translocation and thereby suppressing the expression of these inflammatory mediators.[3]
References
The Influence of Gamma-Tocopherol on Gene Expression: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-tocopherol (γ-tocopherol), a prominent isomer of vitamin E found in the diet, has garnered significant attention for its distinct biological activities that extend beyond its well-known antioxidant properties. Emerging research indicates that γ-tocopherol can modulate various signaling pathways, thereby influencing the expression of a wide array of genes involved in inflammation, oxidative stress, apoptosis, and cell cycle regulation. This technical guide provides an in-depth analysis of the impact of γ-tocopherol on gene expression, offering valuable insights for researchers, scientists, and professionals in drug development.
Core Signaling Pathways Modulated by γ-Tocopherol
This compound exerts its effects on gene expression primarily through the modulation of key signaling pathways. Understanding these pathways is crucial for elucidating the mechanisms underlying its physiological and pharmacological effects.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, leading to the downregulation of pro-inflammatory gene expression.[1] This inhibition is a key mechanism behind the anti-inflammatory properties of γ-tocopherol.
-
Mechanism: this compound can suppress the degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of the active NF-κB dimer (p50/p65) to the nucleus, thereby inhibiting the transcription of its target genes.
dot
Caption: γ-Tocopherol inhibits the NF-κB signaling pathway.
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling Pathway
The Nrf2 pathway is a critical regulator of the cellular antioxidant response. This compound can activate Nrf2, leading to the upregulation of a suite of antioxidant and detoxification enzymes.
-
Mechanism: Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. This compound can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes.
dot
Caption: γ-Tocopherol activates the Nrf2 antioxidant pathway.
Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) Signaling Pathway
PPAR-γ is a nuclear receptor that plays a key role in lipid metabolism, inflammation, and cell differentiation. This compound has been identified as an agonist of PPAR-γ, leading to the regulation of its target genes.
-
Mechanism: this compound can bind to and activate PPAR-γ. The activated PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
dot
Caption: γ-Tocopherol activates the PPAR-γ signaling pathway.
JNK/CHOP/DR5 Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical component of the cellular stress response that can lead to apoptosis. This compound has been shown to induce apoptosis in cancer cells through the activation of the JNK/CHOP/DR5 signaling cascade.
-
Mechanism: this compound can induce cellular stress, leading to the activation of JNK. Activated JNK upregulates the transcription factor CHOP (C/EBP homologous protein), which in turn increases the expression of Death Receptor 5 (DR5). Increased DR5 on the cell surface sensitizes the cells to apoptosis.
dot
Caption: γ-Tocopherol induces apoptosis via the JNK/CHOP/DR5 pathway.
Quantitative Data on Gene Expression Changes
The following tables summarize the quantitative changes in gene expression observed in response to γ-tocopherol treatment in various experimental models.
Table 1: Modulation of PPAR-γ Target Gene Expression by γ-Tocopherol
| Cell Line | Gene | Treatment | Fold Change (mRNA) | Fold Change (Protein) | Reference |
| SW480 (Human Colon Cancer) | PPAR-γ | 5 µM γ-tocopherol (24h) | ~1.5-fold increase | Not specified | Campbell et al. |
| SW480 (Human Colon Cancer) | PPAR-γ | 10 µM γ-tocopherol (24h) | ~2.0-fold increase | Significant increase | Campbell et al. |
Table 2: Modulation of NF-κB Target Gene Expression by γ-Tocopherol
| Cell Line/Model | Gene | Treatment | Fold Change/Effect | Reference |
| Caco-2 (Human Intestinal) | IL-8 | 10 µM γ-tocopherol (8h) | Significant decrease in mRNA | MDPI Review |
| Caco-2 (Human Intestinal) | IL-8 | 100 µM γ-tocopherol (8h) | Significant decrease in mRNA | MDPI Review |
| RAW264.7 (Murine Macrophage) | Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) | γ-tocopherol | Decreased levels | MDPI Review |
Table 3: Modulation of Nrf2 Target Gene Expression by γ-Tocopherol
| Cell Line/Model | Gene | Treatment | Fold Change/Effect | Reference |
| Rat Mammary Glands | SOD1, GPx, Catalase | γ-tocopherol supplementation | Significant upregulation of mRNA | MDPI Review |
| hTERT-RPE cells | Nrf2 | 100 µM γ-tocopherol (24h) | No significant effect on expression | ResearchGate |
| hTERT-RPE cells | SOD2 | 100 µM γ-tocopherol + 100 µM tBHP (24h) | 64% reduction in tBHP-mediated induction | ResearchGate |
Table 4: Modulation of Cell Cycle Gene Expression by γ-Tocopherol
| Cell Line/Model | Gene | Treatment | Effect | Reference |
| Cancer Cells | Cyclin D1, Cyclin E | γ-tocopherol | Downregulation | MDPI Review |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of experimental protocols for studying the effects of γ-tocopherol on gene expression.
Experimental Workflow Overview
dot
Caption: General workflow for studying γ-tocopherol's effect on gene expression.
Protocol 1: Treatment of SW480 Cells and Analysis of PPAR-γ Expression
-
Cell Culture:
-
Culture SW480 human colon adenocarcinoma cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
γ-Tocopherol Preparation and Treatment:
-
Prepare a stock solution of γ-tocopherol in ethanol.
-
Dilute the stock solution in the culture medium to final concentrations of 5 µM and 10 µM. Ensure the final ethanol concentration is minimal and consistent across all treatments, including a vehicle control (ethanol only).
-
Treat the cells for 24 hours.
-
-
RNA Extraction and Quantitative Real-Time PCR (qPCR):
-
Isolate total RNA from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan chemistry with primers specific for human PPAR-γ and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Calculate the relative fold change in PPAR-γ mRNA expression using the ΔΔCt method.
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with a primary antibody against PPAR-γ overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Normalize the PPAR-γ protein levels to a loading control (e.g., β-actin, GAPDH).
-
Protocol 2: Treatment of RAW264.7 Macrophages and Analysis of Inflammatory Gene Expression
-
Cell Culture:
-
Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a 5% CO2 humidified incubator.
-
-
γ-Tocopherol and Lipopolysaccharide (LPS) Treatment:
-
Pre-treat cells with various concentrations of γ-tocopherol for a specified time (e.g., 2-4 hours).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 6-24 hours) to induce an inflammatory response. Include a γ-tocopherol alone group and an LPS alone group as controls.
-
-
Gene Expression Analysis (qPCR):
-
Isolate total RNA and perform qPCR as described in Protocol 1, using primers specific for murine inflammatory genes (e.g., Tnf-α, Il-1β, Il-6) and a suitable housekeeping gene.
-
-
Protein Expression Analysis (ELISA or Western Blot):
-
For secreted cytokines (e.g., TNF-α, IL-6), collect the cell culture supernatant and quantify the protein levels using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
For intracellular proteins, perform Western blotting as described in Protocol 1.
-
Conclusion
This compound is a potent modulator of gene expression, influencing key cellular processes such as inflammation, oxidative stress, and apoptosis. Its ability to regulate the NF-κB, Nrf2, PPAR-γ, and JNK/CHOP/DR5 signaling pathways underscores its potential as a therapeutic agent for a variety of diseases. The quantitative data and experimental protocols presented in this whitepaper provide a valuable resource for researchers and drug development professionals seeking to further investigate and harness the gene-regulatory properties of γ-tocopherol. Further research is warranted to expand the quantitative understanding of its effects on a wider range of genes and to translate these findings into clinical applications.
References
The Biochemistry of Gamma-Tocopherol and Its Vitamers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin E is a family of eight fat-soluble compounds, comprising four tocopherols (α, β, γ, δ) and four tocotrienols (α, β, γ, δ), all of which exhibit varying degrees of antioxidant activity.[1] While alpha-tocopherol (α-T) is the most abundant form of vitamin E in tissues and the form most commonly found in supplements, gamma-tocopherol (γ-T) is the most prevalent form in the typical American diet, largely due to the consumption of soybean and corn oils.[2] Historically, research has predominantly focused on α-T; however, emerging evidence highlights the unique and potent biological activities of γ-T and its vitamers, suggesting distinct and complementary roles in human health. This technical guide provides a comprehensive overview of the biochemistry of γ-T, its metabolism, and its influence on key cellular signaling pathways.
Metabolism of this compound
The metabolism of tocopherols is a critical determinant of their biological activity and tissue distribution. Unlike α-T, which is preferentially retained in the body, γ-T is more readily metabolized in the liver.[3] The primary pathway for γ-T catabolism is initiated by cytochrome P450-mediated ω-hydroxylation of the phytyl tail, a reaction catalyzed by the enzyme CYP4F2.[3] This initial step is followed by a series of β-oxidation cycles, leading to the progressive shortening of the side chain and the formation of various water-soluble metabolites.
The principal metabolites of γ-T are the carboxychromanols, with 2,7,8-trimethyl-2-(β-carboxyethyl)-6-hydroxychroman (γ-CEHC) and its precursors being the most significant.[3] These metabolites are not merely excretory products but possess distinct biological activities, contributing to the overall effects of γ-T supplementation.
Biological Activities and Mechanisms of Action
This compound and its metabolites exhibit a range of biological effects that extend beyond simple antioxidant activity. These include potent anti-inflammatory properties, modulation of intracellular signaling cascades, and induction of apoptosis in cancer cells.
Antioxidant and Anti-inflammatory Effects
This compound is a powerful antioxidant that can neutralize a wide spectrum of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[4] Its unique ability to trap RNS, such as peroxynitrite, distinguishes it from α-T and is a key aspect of its anti-inflammatory mechanism.[5]
The anti-inflammatory actions of γ-T are mediated through the modulation of several key signaling pathways:
-
Nuclear Factor-kappa B (NF-κB) Signaling: this compound has been shown to inhibit the activation of NF-κB, a master regulator of inflammation.[5][6] By preventing the degradation of the inhibitory protein IκBα, γ-T blocks the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[6][7]
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: this compound and its metabolite, γ-CEHC, can inhibit the activity of COX-2 and 5-LOX enzymes.[8][9] This leads to a reduction in the production of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes.[8]
-
Nuclear factor-erythroid 2-related factor 2 (Nrf2) Signaling: this compound can activate the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress.[10] Nrf2 activation leads to the upregulation of a suite of antioxidant and detoxification enzymes, enhancing cellular protection.
Signaling Pathway Diagrams
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: Activation of the Nrf2 antioxidant response pathway by this compound.
Apoptosis Induction
This compound has been shown to induce apoptosis in various cancer cell lines, a property not consistently observed with α-T.[11] The mechanisms underlying this pro-apoptotic effect are multifaceted and can involve:
-
Mitochondrial Pathway: this compound can induce the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and the downstream executioner caspases.[11]
-
Sphingolipid Synthesis: It can disrupt sphingolipid metabolism, leading to the accumulation of pro-apoptotic ceramides.[11]
Caption: Pro-apoptotic signaling pathways induced by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to the bioavailability, tissue distribution, and anti-inflammatory effects of this compound.
Table 1: Bioavailability and Pharmacokinetics of this compound in Humans
| Parameter | Value | Conditions | Reference |
| Peak Plasma Concentration (Cmax) | ~2.3 µM | 623 mg γ-T single dose, 6h post-intake | [4] |
| Time to Peak (Tmax) | ~6 hours | 623 mg γ-T single dose | [4] |
| Elimination Half-life (t1/2) | ~4.3 hours | Oral supplementation | [12] |
| Bioavailability | Increased with high-fat meal | Oral supplementation | [12] |
Table 2: Tissue Distribution of this compound and its Metabolites in Mice
| Tissue | γ-Tocopherol Concentration (nmol/g) | γ-CEHC Concentration (nmol/g) | Reference |
| Liver | ~5 | ~1.5 | [2] |
| Adipose Tissue | ~107 | Not Reported | [9] |
| Muscle | ~107 | Not Reported | [9] |
| Skin | ~180 | Not Reported | [9] |
Table 3: Effect of this compound Supplementation on Inflammatory Markers in Humans
| Marker | Change | Dosage and Duration | Study Population | Reference |
| C-reactive protein (hsCRP) | ↓ | 800 mg/day (AT+GT), 6 weeks | Metabolic Syndrome | [13] |
| TNF-α | ↓ | 800 mg/day (AT or AT+GT), 6 weeks | Metabolic Syndrome | [13] |
| IL-1β, IL-6, TNF-α | ↓ | 2 geltabs/day (1246 mg γ-T total), 1 week | Healthy and Asthmatic | [7] |
| Sputum Neutrophils & Eosinophils | ↓ | 830 mg/day, pre-LPS challenge | Non-asthmatic | [4] |
AT = alpha-tocopherol; GT = this compound; ↓ = Decrease
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound's bioactivity.
Measurement of Cytokine Production in Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines by immune cells.
Workflow Diagram:
Caption: Experimental workflow for measuring cytokine production from PBMCs.
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[14]
-
Cell Culture and Treatment: Culture the isolated PBMCs in RPMI-1640 medium supplemented with fetal bovine serum. Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 1 hour).[15]
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[15]
-
Incubation: Incubate the cells for a designated time (e.g., 24 hours) to allow for cytokine production and secretion.[15]
-
Supernatant Collection: Centrifuge the cell culture plates and collect the supernatant.
-
Cytokine Quantification: Measure the concentrations of cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[14][15]
Assessment of NF-κB Activation
Objective: To determine if this compound inhibits the nuclear translocation of the NF-κB p65 subunit.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., macrophages) and treat with this compound.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or LPS.
-
Cell Lysis and Fractionation: Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial kit.[16]
-
Western Blotting: Perform Western blot analysis on both fractions using an antibody specific for the p65 subunit of NF-κB.
-
Analysis: Quantify the band intensities to determine the relative amount of p65 in the nucleus versus the cytoplasm. A decrease in nuclear p65 in this compound-treated cells indicates inhibition of NF-κB activation.[16]
Apoptosis Detection by Annexin V/Propidium Iodide Staining
Objective: To quantify the percentage of apoptotic cells in a population following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Culture cancer cells (e.g., prostate cancer cells) and treat with this compound for a specified duration.[11]
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI) using a commercial apoptosis detection kit.[17] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.[17]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[18]
Conclusion
This compound and its vitamers possess a unique and complex biochemistry with significant implications for human health. Their potent anti-inflammatory and pro-apoptotic activities, mediated through the modulation of key signaling pathways such as NF-κB and Nrf2, distinguish them from alpha-tocopherol. The data presented in this guide underscore the importance of considering the complete spectrum of vitamin E vitamers in nutritional and therapeutic research. Further investigation into the specific mechanisms of action and the clinical efficacy of this compound is warranted to fully elucidate its potential in the prevention and treatment of chronic inflammatory diseases and cancer. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the multifaceted roles of this important nutrient.
References
- 1. Frontiers | Study on Chaiyuwendan decoction’s inhibition of hippocampal neuron apoptosis to alleviating depression by activating the AKT/CREB pathway [frontiersin.org]
- 2. Analysis of Multiple Metabolites of Tocopherols and Tocotrienols in Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo gamma tocopherol supplementation decreases systemic oxidative stress and cytokine responses of human monocytes in normal and asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. α-Tocopherol and γ-tocopherol decrease inflammatory response and insulin resistance during the interaction of adipocytes and macrophages -Nutrition Research and Practice | Korea Science [koreascience.kr]
- 7. m.youtube.com [m.youtube.com]
- 8. Anti-inflammatory properties of α- and γ-tocopherol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. γ-Tocopherol and its major metabolite, in contrast to α-tocopherol, inhibit cyclooxygenase activity in macrophages and epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin C Rejuvenates Aging Ovaries in Primates | The Scientist [the-scientist.com]
- 11. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Effect of LPS on Cytokine Secretion from Peripheral Blood Monocytes in Juvenile Idiopathic Arthritis-Associated Uveitis Patients with Positive Antinuclear Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. fivephoton.com [fivephoton.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
Methodological & Application
Animal Models for Studying the Effects of Gamma-Tocopherol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models used to investigate the physiological and pharmacological effects of gamma-tocopherol (γ-tocopherol), a principal form of Vitamin E found in the diet. Detailed protocols for key experiments are provided to facilitate the design and execution of preclinical studies.
I. Introduction to this compound Research
This compound is a significant vitamer of vitamin E, demonstrating potent antioxidant and anti-inflammatory properties distinct from the more commonly studied alpha-tocopherol.[1] Research suggests that γ-tocopherol may play a crucial role in mitigating chronic diseases, including cancer and cardiovascular conditions.[2][3] Animal models are indispensable tools for elucidating the mechanisms of action and therapeutic potential of γ-tocopherol.
II. Animal Models for Cancer Research
Rodent models are extensively used to study the chemopreventive and therapeutic effects of γ-tocopherol on various cancers, particularly breast cancer.
A. N-methyl-N-nitrosourea (NMU)-Induced Mammary Tumor Model in Rats
The NMU-induced rat model is a well-established and clinically relevant model for hormone-dependent breast cancer.
Protocol for NMU-Induced Mammary Carcinogenesis in Sprague-Dawley Rats:
-
Animal Acclimatization: Female Sprague-Dawley rats, 21 days of age, are acclimatized for one week.
-
Dietary Intervention: At 28 days of age, rats are randomly assigned to control or experimental diet groups. The experimental diet is supplemented with γ-tocopherol or a γ-tocopherol-rich mixture (γ-TmT), typically at concentrations of 0.1%, 0.3%, or 0.5% (w/w). The control diet is an AIN-93G diet. Diets are stored in airtight containers under refrigeration.
-
Carcinogen Preparation and Administration:
-
Tumor Monitoring:
-
Beginning one week after the final NMU injection, rats are palpated weekly to detect the appearance and location of mammary tumors.
-
Tumor dimensions are measured with calipers, and tumor volume is calculated using the formula: Volume = (length × width²) / 2.
-
-
Tissue Collection and Analysis:
-
At the termination of the study (typically 12-16 weeks post-NMU injection), rats are euthanized.
-
Mammary tumors and surrounding normal tissue are excised. A portion of the tissue is fixed in 10% neutral buffered formalin for histological and immunohistochemical analysis, while the remainder is snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical analyses.[5]
-
B. MMTV-ErbB2/neu Transgenic Mouse Model for HER2-Positive Breast Cancer
This model is used to study HER2-positive breast cancer, which is a more aggressive subtype.
Protocol for MMTV-ErbB2/neu Mouse Experiments:
-
Animal Husbandry: FVB/N-Tg(MMTVneu)202Mul transgenic mice are used. Genotyping is performed to confirm the presence of the transgene.
-
Dietary Regimen: Mice are placed on control or γ-tocopherol-supplemented diets.
-
Tumor Development and Monitoring: These mice spontaneously develop mammary tumors. Palpation for tumor detection begins at an appropriate age (e.g., 10 weeks). Tumor growth is monitored as described for the NMU model.
-
Endpoint and Tissue Processing: The study is terminated when tumors reach a predetermined size. Tissue collection and processing are performed as described above.
III. Quantitative Data Summary
The following tables summarize the quantitative effects of γ-tocopherol and γ-TmT in the NMU-induced rat mammary cancer model.
Table 1: Effect of Tocopherols on Tumor Burden and Multiplicity in NMU-Treated Rats
| Treatment Group (0.3% dietary) | Average Tumor Burden (g ± SE) | Percent Inhibition of Tumor Burden | Tumor Multiplicity (tumors/rat ± SE) | Percent Inhibition of Tumor Multiplicity |
| Control | 10.6 ± 0.8 | - | 5.0 ± 0.1 | - |
| α-Tocopherol | No significant effect | - | No significant effect | - |
| δ-Tocopherol | 7.2 ± 0.8 | 32% | 2.9 ± 0.1*** | 42% |
| γ-Tocopherol | 7.1 ± 0.7 | 33% | 3.4 ± 0.1** | 32% |
| γ-TmT | Not reported | - | 3.9 ± 0.1* | 22% |
*p<0.05, **p<0.01, ***p<0.001 compared to control. Data from multiple studies.
Table 2: Effect of Tocopherols on Biomarkers in NMU-Induced Mammary Tumors
| Biomarker | α-Tocopherol | δ-Tocopherol | γ-Tocopherol | γ-TmT |
| Cell Proliferation | ||||
| PCNA | No change | ↓ (24%) | ↓ (21%) | ↓ (27%)* |
| Apoptosis | ||||
| Cleaved Caspase-3 | No change | ↑ (89%) | ↑ (107%) | ↑ (141%)*** |
| Signaling Pathways | ||||
| p-Akt | No change | ↓ | ↓ | Not reported |
| PPARγ | Not reported | ↑ | ↑ | Not reported |
*p<0.05, **p<0.01, ***p<0.001 compared to control. ↓ indicates decrease, ↑ indicates increase.
IV. Experimental Protocols for Biomarker Analysis
A. Western Blot Analysis for Proliferating Cell Nuclear Antigen (PCNA)
-
Protein Extraction: Homogenize frozen mammary tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge and collect the supernatant. Determine protein concentration using a BCA assay.[6]
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Perform electrophoresis and transfer proteins to a PVDF membrane.[6]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody against PCNA (e.g., clone PC10) overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
B. Immunohistochemistry for Cleaved Caspase-3
-
Tissue Preparation: De-paraffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer.
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a chromogen such as DAB and counterstain with hematoxylin.[8][9]
-
-
Analysis: Quantify the staining intensity and the percentage of positive cells.[8]
C. Real-Time Quantitative PCR (RT-qPCR) for PPARγ
-
RNA Extraction and cDNA Synthesis: Extract total RNA from frozen tissue using a suitable kit. Synthesize cDNA using a reverse transcription kit.
-
qPCR:
V. Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation.
A. PI3K/Akt Signaling Pathway
This compound inhibits the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
B. PPARγ Signaling Pathway
This compound upregulates the expression of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor with anti-proliferative and pro-apoptotic effects.[12][13]
C. Estrogen Receptor (ER) Signaling Pathway
In hormone-responsive breast cancer, γ-tocopherol can interfere with estrogen receptor signaling.
VI. Animal Models for Other Diseases
While cancer research is prominent, animal models are also emerging for studying the effects of γ-tocopherol in other chronic diseases.
A. Cardiovascular Disease
Animal models of atherosclerosis, such as the ApoE knockout mouse, can be utilized to study the effects of γ-tocopherol on plaque formation and inflammation. Myocardial ischemia-reperfusion injury models in rats and mice can also be employed to assess its cardioprotective effects.[14]
B. Neurodegenerative Diseases
Animal models of Alzheimer's and Parkinson's diseases are being used to investigate the neuroprotective potential of γ-tocopherol.[15][16] For example, mouse models of Alzheimer's disease that overexpress amyloid precursor protein can be treated with γ-tocopherol to assess its impact on plaque deposition and cognitive function.
VII. Analytical Methods
Accurate quantification of γ-tocopherol and its metabolites in biological samples is crucial for pharmacokinetic and pharmacodynamic studies.
A. High-Performance Liquid Chromatography (HPLC)
HPLC with electrochemical or fluorescence detection is a common method for analyzing tocopherols in plasma and tissues.
Protocol for HPLC Analysis of Tocopherols:
-
Sample Preparation:
-
For plasma/serum: Precipitate proteins with ethanol and extract tocopherols with hexane.
-
For tissues: Homogenize the tissue, followed by saponification and extraction with hexane.
-
-
Chromatography:
-
Use a C18 reverse-phase column.
-
Employ an isocratic mobile phase, such as methanol/acetonitrile/dichloromethane.
-
-
Detection: Use an electrochemical detector or a fluorescence detector with appropriate excitation and emission wavelengths.
-
Quantification: Use an internal standard (e.g., tocol) and a standard curve for quantification.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a sensitive method for the analysis of γ-tocopherol and its metabolites, often requiring derivatization.[17]
Protocol for GC-MS Analysis:
-
Extraction: Perform a lipid extraction from the biological matrix.
-
Derivatization: Silylate the tocopherols to increase their volatility.
-
GC Separation: Use a capillary column suitable for lipid analysis.
-
MS Detection: Use selected ion monitoring (SIM) for high sensitivity and specificity.
-
Quantification: Use a deuterated internal standard for accurate quantification.
VIII. Conclusion
The animal models and protocols described in these application notes provide a robust framework for investigating the multifaceted effects of γ-tocopherol. These preclinical studies are essential for understanding its mechanisms of action and for the development of γ-tocopherol-based therapeutic strategies for a range of chronic diseases.
References
- 1. ovid.com [ovid.com]
- 2. 15 Health and Nutrition Benefits of Sesame Seeds [healthline.com]
- 3. openpr.com [openpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Dissecting the Rat Mammary Gland: Isolation, Characterization, and Culture of Purified Mammary Epithelial Cells and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. tedetoifec.online [tedetoifec.online]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gamma (gamma) tocopherol upregulates peroxisome proliferator activated receptor (PPAR) gamma (gamma) expression in SW 480 human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gamma (γ) tocopherol upregulates peroxisome proliferator activated receptor (PPAR) gamma (γ) expression in SW 480 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Phytochemical characterization and anticancer potential of Psidium cattleianum Sabine aerial parts’ n-hexane extract and its subfractions | PLOS One [journals.plos.org]
Application Notes: Cell Culture Protocols for Gamma-Tocopherol Treatment
Introduction
Gamma-tocopherol (γ-tocopherol), a primary isoform of Vitamin E found in the U.S. diet, has garnered significant attention for its potent anti-inflammatory, antioxidant, and anticancer properties, often demonstrating greater efficacy than the more commonly supplemented alpha-tocopherol (α-tocopherol).[1][2] In cell culture models, γ-tocopherol has been shown to modulate key signaling pathways involved in inflammation, cell proliferation, and apoptosis.[1][3][4] Unlike α-tocopherol, γ-tocopherol can effectively trap reactive nitrogen species and its metabolites can inhibit cyclooxygenase (COX) activity, highlighting its unique biological functions.[3] These application notes provide detailed protocols for treating cultured cells with γ-tocopherol and for assessing its biological effects.
Key Signaling Pathways Modulated by this compound
This compound exerts its effects by targeting several critical intracellular signaling pathways.
-
Inhibition of NF-κB Signaling: A central pathway in inflammation, NF-κB activation is consistently reduced by γ-tocopherol.[1] This leads to a decrease in the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-8.[1][5] The inhibitory effect of γ-tocopherol on NF-κB is more potent than that of α-tocopherol.[5][6]
-
Induction of Apoptosis: In cancer cells, γ-tocopherol can induce apoptosis (programmed cell death). One identified mechanism involves the activation of the JNK/CHOP/DR5 signaling pathway in breast cancer cells.[1] It also interrupts sphingolipid synthesis, leading to an accumulation of ceramides, which triggers apoptosis in prostate and breast cancer cells.[1][7]
-
Inhibition of Cyclooxygenase-2 (COX-2): γ-Tocopherol and its metabolite, γ-CEHC, are effective inhibitors of COX-2 activity, which is crucial for the synthesis of inflammatory prostaglandins like PGE2.[8][9][10] This action is dose-dependent and more potent than that of α-tocopherol, which has minimal to no effect.[8][9]
Data Presentation: Efficacy of this compound
The following tables summarize quantitative data from various cell culture studies.
Table 1: Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay / Effect Measured | Effective Concentration (IC₅₀) | Incubation Time | Citation(s) |
|---|---|---|---|---|---|
| RAW264.7 | Murine Macrophage | PGE₂ Synthesis Inhibition | 7.5 µM | Not Specified | [8][10] |
| A549 | Human Lung Epithelial | PGE₂ Synthesis Inhibition | 4 µM | 8-24 hours | [8][10] |
| HMEC-1 | Human Microvascular Endothelial | VCAM-1 Expression Inhibition | 20-40 µM | Not Specified | [1] |
| PC-3 | Human Prostate Cancer | Cell Growth Inhibition | > α-tocopherol | Not Specified | [1] |
| DU-145 | Human Prostate Cancer | DNA Synthesis Inhibition (55%) | Not Specified | Not Specified | [1] |
| 3T3-L1 / RAW264.7 | Adipocyte / Macrophage Co-culture | Inflammatory Cytokine Suppression | 12.5 - 25 µM | Not Specified |[5][6] |
Table 2: Comparative Effects of this compound vs. Alpha-Tocopherol
| Biological Effect | This compound (γ-T) | Alpha-Tocopherol (α-T) | Citation(s) |
|---|---|---|---|
| COX-2 Activity Inhibition | Potent inhibitor | Minimal or no effect | [8][9][10] |
| Cancer Cell Proliferation | Significant inhibition | Weaker inhibition | [1][2] |
| NF-κB Activation | Stronger suppression | Weaker suppression | [5][6] |
| Anti-inflammatory Activity | More potent | Less potent | [4][11] |
| Inhibition of Akt Signaling | Downregulates Akt | Can inhibit Akt phosphorylation |[3][4] |
Experimental Protocols
Protocol 1: Preparation and Cell Treatment
This compound is highly lipophilic and practically insoluble in water. Proper solubilization is critical for reproducible results.
-
Materials:
-
This compound (powder or oil)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Cultured cells in appropriate flasks or plates
-
-
Procedure: Stock Solution Preparation
-
Prepare a high-concentration primary stock of γ-tocopherol (e.g., 50-100 mM) by dissolving it in 100% DMSO.[12]
-
Protect the stock solution from light and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, prepare a working stock. Dilute the primary stock into a sterile solution of BSA (e.g., 5 mg/mL in serum-free medium).[12] This helps to stabilize the γ-tocopherol and improve its delivery to cells.
-
Further dilute this working stock into complete culture medium to achieve the final desired treatment concentrations (e.g., 10 µM, 25 µM, 50 µM).
-
Important: Prepare a vehicle control using the same final concentrations of DMSO and BSA as in the highest treatment dose. The final DMSO concentration in the culture medium should not exceed 0.15% to avoid solvent-induced cytotoxicity.[12]
-
-
Procedure: Cell Treatment
-
Seed cells in multi-well plates at a density of 1.8-2.5 x 10⁴ cells per well (for a 24-well plate) and allow them to adhere and grow for 24-48 hours.[12]
-
Aspirate the old medium from the wells.
-
Add the fresh medium containing the final concentrations of γ-tocopherol or the vehicle control.
-
Incubate the cells for the desired experimental duration (e.g., 8, 24, or 48 hours), depending on the endpoint being measured.[1][8]
-
Protocol 2: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cells cultured in a 96-well plate and treated as per Protocol 1
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
At the end of the treatment period, add 10 µL of MTT solution to each well containing 100 µL of medium.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Protocol 3: Apoptosis Detection (DNA Fragmentation Assay)
A hallmark of apoptosis is the cleavage of genomic DNA into oligonucleosomal fragments.
-
Materials:
-
Cells cultured in 10-cm dishes (5 x 10⁵ cells) and treated as per Protocol 1.[12]
-
Lysis buffer
-
RNase A and Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol and sodium acetate
-
Agarose gel and electrophoresis equipment
-
-
Procedure:
-
Harvest both floating and adherent cells by trypsinization and centrifugation.[12]
-
Lyse the cells and treat the lysate with RNase A followed by Proteinase K to remove RNA and proteins.
-
Isolate the DNA using a phenol:chloroform extraction and precipitate it with ethanol.
-
Wash the DNA pellet with 70% ethanol and resuspend it in TE buffer.
-
Run the DNA samples on a 1.5-2% agarose gel.
-
Visualize the DNA under UV light after staining with ethidium bromide or a safer alternative. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.
-
Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of γ-tocopherol on cultured cells.
References
- 1. This compound: A Comprehensive Review of Its Antioxidant, Anti-Inflammatory, and Anticancer Properties [mdpi.com]
- 2. This compound inhibits human cancer cell cycle progression and cell proliferation by down-regulation of cyclins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tocopherols in cancer: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory properties of α- and γ-tocopherol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Tocopherol and γ-tocopherol decrease inflammatory response and insulin resistance during the interaction of adipocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Tocopherol and γ-tocopherol decrease inflammatory response and insulin resistance during the interaction of adipocytes and macrophages -Nutrition Research and Practice | Korea Science [koreascience.kr]
- 7. This compound halts cancer cells in lab study [nutraingredients.com]
- 8. pnas.org [pnas.org]
- 9. rejuvenation-science.com [rejuvenation-science.com]
- 10. This compound and its major metabolite, in contrast to alpha-tocopherol, inhibit cyclooxygenase activity in macrophages and epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Phytochemical characterization and anticancer potential of Psidium cattleianum Sabine aerial parts’ n-hexane extract and its subfractions | PLOS One [journals.plos.org]
Application Notes and Protocols for Studying Inflammatory Pathways Using Gamma-Tocopherol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-tocopherol (γ-tocopherol), a prominent isomer of vitamin E found in the diet, has garnered significant attention for its potent anti-inflammatory properties. Unlike the more commonly supplemented alpha-tocopherol, γ-tocopherol exhibits unique mechanisms of action that make it a valuable tool for investigating and modulating inflammatory signaling pathways. These application notes provide a comprehensive overview of the use of γ-tocopherol in studying inflammation, complete with detailed experimental protocols and quantitative data to facilitate research and development in this area.
This compound's anti-inflammatory effects are attributed to its ability to neutralize reactive oxygen and nitrogen species, thereby reducing oxidative stress, a key driver of inflammation.[1] Furthermore, it directly modulates key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2) pathways, leading to a reduction in the production of pro-inflammatory mediators.[1][2]
Key Inflammatory Pathways Modulated by this compound
This compound has been shown to inhibit inflammation through its influence on several critical signaling cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to be a moderate inhibitor of NF-κB activation.[1] This inhibition can be studied using techniques such as Western blotting to assess the levels of key proteins like IκB-α and the p65 subunit of NF-κB, or through reporter gene assays that measure NF-κB transcriptional activity.
COX-2 and Prostaglandin Synthesis
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, such as prostaglandin E2 (PGE2), which are key mediators of inflammation and pain.[1][3] this compound and its metabolite, γ-carboxyethyl hydroxychroman (γ-CEHC), have been demonstrated to inhibit COX-2 activity, thereby reducing PGE2 synthesis.[1][3] This inhibitory effect can be quantified by measuring PGE2 levels in cell culture supernatants using an enzyme immunoassay (EIA).
Quantitative Data on the Anti-inflammatory Effects of this compound
The following tables summarize the quantitative effects of γ-tocopherol on various inflammatory markers.
Table 1: Inhibition of Prostaglandin E2 (PGE2) Synthesis
| Cell Line | Inflammatory Stimulus | γ-Tocopherol IC50 (µM) | Reference |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | 7.5 ± 2 | [1] |
| A549 Human Epithelial Cells | Interleukin-1β (IL-1β) | 4 ± 1 | [1] |
Table 2: Effect of this compound on Inflammatory Mediators
| Mediator | Cell/Animal Model | Treatment | Effect | Reference | | :--- | :--- | :--- | :--- | | IL-8 (protein) | IFN-γ/PMA-stimulated Caco-2 cells | 10 and 100 µM γ-tocopherol | Significant decrease |[1] | | IL-8 (mRNA) | IFN-γ/PMA-stimulated Caco-2 cells | γ-tocopherol | Downregulation at 8h |[1] | | VCAM-1 | TNF-α stimulated HMEC-1 cells | 20 and 40 µM γ-tocopherol | Significant reduction |[1] | | PGE2 | Carrageenan-induced inflammation in rats | 33 mg/kg γ-tocopherol | 46% reduction |[1] | | LTB4 | Carrageenan-induced inflammation in rats | 33 mg/kg γ-tocopherol | 70% reduction |[1] | | TNF-α | Carrageenan-induced inflammation in rats | 100 mg/kg γ-tocopherol | 65% reduction |[1] | | IL-1β | Diabetic models | γ-tocopherol | Decreased levels |[1] | | TNF-α | Diabetic models | γ-tocopherol | Decreased levels |[1] | | MCP-1 | Diabetic models | γ-tocopherol | Decreased levels |[1] |
Experimental Protocols
Detailed methodologies for key experiments to study the anti-inflammatory effects of γ-tocopherol are provided below.
Protocol 1: Cell Culture and Treatment
This protocol describes the culture of RAW264.7 macrophages and their treatment with γ-tocopherol and LPS.
Materials:
-
RAW264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed the cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays) and allow them to adhere overnight.
-
γ-Tocopherol Preparation: Prepare a stock solution of γ-tocopherol in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Treatment: Remove the culture medium from the cells and replace it with medium containing various concentrations of γ-tocopherol. Incubate for a predetermined period (e.g., 2 to 24 hours).
-
Inflammatory Stimulation: After pre-treatment with γ-tocopherol, add LPS to the culture medium at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the cells for the desired time period (e.g., 6 to 24 hours) to allow for the inflammatory response to develop.
-
Harvesting: Collect the cell culture supernatant for cytokine and PGE2 analysis. Lyse the cells to extract protein or RNA for further analysis.
Protocol 2: Western Blot Analysis for COX-2 and NF-κB p65
This protocol details the detection of COX-2 and the p65 subunit of NF-κB by Western blotting.
Materials:
-
Cell lysates from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-COX-2, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against COX-2 and NF-κB p65 overnight at 4°C. Use an antibody against a housekeeping protein like β-actin as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Protocol 3: ELISA for Pro-inflammatory Cytokines and PGE2
This protocol describes the measurement of TNF-α, IL-6, and PGE2 in cell culture supernatants.
Materials:
-
Cell culture supernatants from Protocol 1
-
ELISA kits for TNF-α, IL-6, and PGE2
-
Microplate reader
Procedure:
-
Sample Preparation: Centrifuge the collected cell culture supernatants to remove any cellular debris.
-
ELISA Assay: Perform the ELISA according to the manufacturer's instructions for each specific kit. This typically involves the following steps:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards and use it to calculate the concentration of the cytokine or PGE2 in the samples.
Protocol 4: NF-κB Reporter Gene Assay
This protocol outlines a method to measure the transcriptional activity of NF-κB.
Materials:
-
Cells (e.g., HEK293T or RAW264.7)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with γ-tocopherol and then stimulate with an inflammatory agent (e.g., TNF-α or LPS) as described in Protocol 1.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the dual-luciferase reporter assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Compare the normalized luciferase activity in treated cells to that in control cells to determine the effect of γ-tocopherol on NF-κB transcriptional activity.
Conclusion
This compound is a valuable research tool for investigating inflammatory pathways. Its distinct anti-inflammatory properties, particularly its ability to inhibit the NF-κB and COX-2 pathways, provide a basis for its potential therapeutic applications. The protocols and data presented in these application notes offer a framework for researchers to explore the anti-inflammatory effects of γ-tocopherol in various experimental models. By utilizing these methodologies, scientists can further elucidate the mechanisms of inflammation and evaluate the potential of γ-tocopherol and related compounds in the development of novel anti-inflammatory therapies.
References
Application Notes and Protocols for the Synthesis of γ-Tocopherol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the synthesis of various γ-tocopherol derivatives. These protocols are intended to serve as a guide for researchers in the fields of medicinal chemistry, drug discovery, and nutritional science who are interested in exploring the therapeutic potential of these compounds.
Introduction
γ-Tocopherol, a major form of vitamin E found in the diet, has garnered significant interest for its unique biological activities that are distinct from the more commonly studied α-tocopherol.[1][2] γ-Tocopherol and its derivatives have demonstrated potent antioxidant, anti-inflammatory, and anticancer properties.[3][4] These effects are often attributed to their ability to modulate key signaling pathways involved in cellular proliferation, inflammation, and apoptosis.[3][5][6] The synthesis of γ-tocopherol derivatives allows for the exploration of structure-activity relationships and the development of novel therapeutic agents with enhanced potency and selectivity.
I. Synthesis of γ-Tocopherol Esters
Esterification of the phenolic hydroxyl group of γ-tocopherol can enhance its stability and modulate its biological activity. Both chemical and enzymatic methods can be employed for this purpose.
A. Chemical Synthesis: Esterification with Fatty Acids (e.g., Oleic Acid)
This protocol describes a general method for the esterification of γ-tocopherol with a fatty acid using a carbodiimide coupling agent.
Protocol:
-
Materials:
-
γ-Tocopherol
-
Oleic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve γ-tocopherol (1 equivalent) and oleic acid (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate flask, dissolve DCC (1.5 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the γ-tocopherol/oleic acid mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield γ-tocopheryl oleate.
-
Table 1: Quantitative Data for γ-Tocopherol Ester Synthesis
| Derivative | Synthesis Method | Acyl Donor | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| γ-Tocopheryl Acetate | Chemical | Acetic anhydride | Pyridine | Toluene | >90 | [7] |
| γ-Tocopheryl Succinate | Enzymatic | Succinic anhydride | Novozym 435 | Dichloromethane | ~80 | [7] |
| γ-Tocopheryl Ferulate | Enzymatic | Ethyl ferulate | Candida rugosa lipase (CRL) | Toluene | ~72 | [7] |
B. Enzymatic Synthesis of γ-Tocopheryl Succinate
Enzymatic synthesis offers a milder and more selective alternative to chemical methods.[7]
Protocol:
-
Materials:
-
γ-Tocopherol
-
Succinic anhydride
-
Immobilized lipase (e.g., Novozym 435)
-
Dichloromethane
-
Molecular sieves
-
-
Procedure:
-
Dissolve γ-tocopherol and succinic anhydride (1.5 equivalents) in dichloromethane in a sealed flask.
-
Add immobilized lipase (e.g., 10% w/w of substrates) and molecular sieves to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 40-50 °C) with shaking for 24-48 hours.
-
Monitor the reaction progress by HPLC.
-
After the reaction, filter off the enzyme and molecular sieves.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
-
II. Synthesis of 5-Nitro-γ-Tocopherol
Nitration at the C-5 position of the chromanol ring is a key modification that has been shown to be important for the biological activity of γ-tocopherol, particularly its ability to scavenge reactive nitrogen species.[1]
Protocol:
-
Materials:
-
γ-Tocopherol
-
Ethanol
-
Glacial acetic acid
-
Sodium nitrite
-
Potassium hydroxide (KOH)
-
Hexane
-
-
Procedure:
-
Dissolve γ-tocopherol in ethanol.
-
Acidify the solution with glacial acetic acid.
-
Induce nitration by the addition of sodium nitrite.
-
Terminate the reaction by adding a KOH solution.
-
Wash the mixture with water.
-
Extract the crude product with hexane.
-
Dry the hexane extract under a stream of nitrogen gas.
-
Reconstitute the purified 5-nitro-γ-tocopherol in ethanol. The purity can be assessed by LC-MS.[8]
-
III. Purification and Characterization
Purification of synthesized derivatives is crucial for accurate biological evaluation. High-performance liquid chromatography (HPLC) is a widely used technique for both purification and analysis.
Table 2: HPLC Conditions for Tocopherol Derivative Analysis
| Parameter | Normal Phase HPLC | Reversed-Phase HPLC |
| Column | Silica gel (e.g., SepTech ST60-10 Si) | C18 (e.g., Zorbax Eclipse XDB-C18) |
| Mobile Phase | Heptane:Ethyl acetate (e.g., 90:10)[3] | Acetonitrile:Methanol (gradient)[9] |
| Detector | Evaporative Light Scattering Detector (ELSD)[3] or UV-Vis | Fluorescence (Ex: 295 nm, Em: 330 nm)[10] or UV-Vis |
IV. Biological Activities and Signaling Pathways
γ-Tocopherol and its derivatives exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for designing new derivatives with targeted activities.
A. Anti-inflammatory Signaling
γ-Tocopherol and its derivatives have been shown to inhibit pro-inflammatory pathways, primarily by targeting NF-κB and MAPK signaling.[3][6]
Diagram 1: Anti-inflammatory Signaling of γ-Tocopherol Derivatives
Caption: Inhibition of NF-κB and JNK pathways by γ-tocopherol derivatives.
γ-Tocopherol derivatives can inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This sequesters NF-κB in the cytoplasm, inhibiting the transcription of pro-inflammatory genes.[6] Some derivatives also inhibit the JNK signaling pathway.
B. Pro-apoptotic Signaling in Cancer Cells
In cancer cells, γ-tocopherol and its derivatives can induce apoptosis through multiple mechanisms, including the modulation of the PPARγ and sphingolipid synthesis pathways.[2][5]
Diagram 2: Pro-apoptotic Signaling of γ-Tocopherol Derivatives
Caption: Induction of apoptosis via PPARγ and sphingolipid pathways.
Certain γ-tocopherol derivatives can activate the nuclear receptor PPARγ, leading to the expression of pro-apoptotic genes.[5][6] Additionally, they can interrupt the de novo synthesis of sphingolipids, leading to the accumulation of dihydroceramide, which triggers caspase activation and apoptosis.[2]
Table 3: IC50 Values of Tocopherol Derivatives in Cancer Cell Lines
| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| γ-Tocopherol | SW480 | Colon | >50 | [6] |
| γ-Tocotrienol | MCF-7 | Breast | <10 | [1] |
| δ-Tocotrienol | MDA-MB-231 | Breast | <10 | [1] |
| α-Tocopheryl Succinate | MCF-7 | Breast | ~20 | [1] |
Conclusion
The protocols and data presented here provide a foundation for the synthesis and evaluation of novel γ-tocopherol derivatives. The diverse biological activities of these compounds, particularly their anti-inflammatory and anticancer effects, make them promising candidates for further investigation in drug discovery programs. The provided signaling pathway diagrams offer a framework for understanding their mechanisms of action and for guiding the design of future derivatives with improved therapeutic profiles.
References
- 1. Gamma- and delta-tocotrienols exert a more potent anticancer effect than alpha-tocopheryl succinate on breast cancer cell lines irrespective of HER-2/neu expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gamma-tocotrienol inhibits nuclear factor-kappaB signaling pathway through inhibition of receptor-interacting protein and TAK1 leading to suppression of antiapoptotic gene products and potentiation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of NF-kappa B activation by vitamin E derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gamma (γ) tocopherol upregulates peroxisome proliferator activated receptor (PPAR) gamma (γ) expression in SW 480 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. A validated liquid chromatography method for the simultaneous determination of vitamins A and E in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Gamma-Tocopherol Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gamma-tocopherol (γ-T) is a prominent form of vitamin E found in the diet, particularly in common vegetable oils. While alpha-tocopherol (α-T) is the most abundant form of vitamin E in tissues, γ-T and its metabolites have demonstrated unique and significant biological activities, including anti-inflammatory and anti-proliferative properties.[1] The metabolism of tocopherols involves the shortening of the phytyl tail, leading to the formation of various water-soluble metabolites that are excreted in urine and bile. The primary metabolites of γ-tocopherol are the short-chain carboxychromanols, such as γ-carboxyethyl hydroxychroman (γ-CEHC). Accurate and sensitive detection of these metabolites is crucial for understanding the bioavailability, metabolism, and biological functions of γ-tocopherol, making them important biomarkers for nutritional assessment and disease research.[2]
Analytical Methods for Metabolite Detection
Several analytical techniques can be employed for the quantification of γ-tocopherol metabolites. While methods like High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS) have been used, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard due to its superior sensitivity, selectivity, and ability to simultaneously measure multiple analytes.[2][3]
Application Note: LC-MS/MS for High-Sensitivity Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the simultaneous quantification of γ-tocopherol and its metabolites in complex biological matrices like plasma, serum, and urine.[1][4][5] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
-
Principle: The sample extract is injected into an LC system, where γ-tocopherol and its metabolites are separated based on their physicochemical properties, typically using a reverse-phase C18 column.[4] After separation, the analytes are ionized, commonly with electrospray ionization (ESI). The metabolites, being acidic, ionize efficiently in negative ESI mode, while the parent tocopherols are often monitored in positive mode.[2][4] The mass spectrometer then isolates a specific precursor ion for each analyte, fragments it, and detects a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and allows for precise quantification, even at very low concentrations.[4][5] The use of stable isotope-labeled internal standards is highly recommended for the most accurate quantification via isotope dilution analysis.[6]
-
Instrumentation:
-
Advantages:
-
High Sensitivity: Limits of detection (LOD) can reach the low picogram per milliliter (pg/mL) range.[4]
-
High Selectivity: MRM reduces interference from complex biological matrices.
-
Multiplexing Capability: Allows for the simultaneous measurement of parent tocopherols and a panel of their metabolites.[2]
-
Small Sample Volume: Requires minimal sample volume for analysis.[7]
-
Experimental Protocols
The following protocols provide a detailed methodology for the extraction and analysis of γ-tocopherol metabolites from human plasma or serum using LC-MS/MS.
Protocol 1: Sample Preparation and Extraction
This protocol involves enzymatic deconjugation followed by liquid-liquid extraction to isolate metabolites from plasma or serum.[1][5]
Materials:
-
Plasma or serum samples
-
β-Glucuronidase/sulfatase enzyme solution
-
Antioxidants: Butylated hydroxytoluene (BHT) and Ascorbic acid
-
Internal Standards: Deuterium-labeled γ-CEHC (and other metabolites if available)
-
Extraction Solvent: Hexane/Methyl tert-butyl ether (MTBE) mixture (2:1, v/v) or Ethyl Acetate[1][2]
-
Methanol
-
Centrifuge tubes
Procedure:
-
To 150 µL of plasma/serum in a centrifuge tube, add 10 µL each of ascorbic acid (10 mg/mL) and BHT (10 mg/mL) to prevent oxidation.[4]
-
Add 10 µL of the internal standard working solution (e.g., 50 ng/mL in methanol).
-
For the analysis of total (conjugated and unconjugated) metabolites, add the β-glucuronidase/sulfatase enzyme and incubate as per the manufacturer's instructions to deconjugate the metabolites.[8]
-
Stop the enzymatic reaction and precipitate proteins by adding a sufficient volume of cold ethanol.[7]
-
Vortex the mixture thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction by adding 1 mL of the extraction solvent (e.g., hexane/MTBE).[1]
-
Vortex vigorously for 2 minutes and centrifuge to separate the phases.
-
Carefully transfer the upper organic layer to a new tube. Repeat the extraction process on the aqueous layer to maximize recovery.[2]
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the mobile phase starting condition (e.g., 70% aqueous ethanol or a methanol/water mixture) for LC-MS/MS analysis.[2]
Protocol 2: UPLC-MS/MS Analysis
This protocol outlines typical conditions for the chromatographic separation and mass spectrometric detection of γ-tocopherol metabolites.
Instrumentation and Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.[4]
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[4]
-
Column Temperature: 40-50 °C.[4]
-
Mobile Phase A: Water with 0.1% acetic acid or 0.1% formic acid.[4]
-
Mobile Phase B: Methanol with 0.1% acetic acid or 0.1% formic acid.[4]
-
Flow Rate: 0.25-0.4 mL/min.[4]
-
Injection Volume: 10-20 µL.[2]
Gradient Elution Program: A typical reverse-phase gradient would start with a low percentage of organic mobile phase (B), ramp up to a high percentage to elute the analytes, hold for a wash step, and then re-equilibrate to the initial conditions.[2][4] An example gradient is as follows:
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|---|
| 0.0 | 0.25 | 95 | 5 |
| 2.0 | 0.25 | 55 | 45 |
| 8.0 | 0.25 | 2 | 98 |
| 16.0 | 0.25 | 2 | 98 |
| 16.1 | 0.25 | 95 | 5 |
| 22.0 | 0.25 | 95 | 5 |
Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[1][4]
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Ionization Mode:
-
Negative Mode: For acidic metabolites like γ-CEHC.
-
Positive Mode: For parent γ-tocopherol.[4]
-
-
MRM Transitions: These must be optimized for each analyte and instrument. Precursor ions will be the [M-H]⁻ for metabolites in negative mode and [M+H]⁺ for the parent compound in positive mode.
Quantitative Data Summary
The following tables summarize key quantitative parameters from published LC-MS/MS methods for tocopherol metabolite analysis.
Table 1: Limits of Detection and Quantification
| Analyte | Matrix | LOD (pg/mL) | LOQ (pmol) | Reference |
|---|---|---|---|---|
| Vitamin E Metabolites | Plasma/Serum | 8 - 330 | - | [4] |
| CEHCs | - | - | 0.2 | [2] |
| Tocopherols | - | - | 1 |[2] |
Table 2: Analyte Concentration Ranges in Biological Samples
| Analyte | Matrix | Concentration Range | Reference |
|---|---|---|---|
| α-Tocopherol | Plasma/Serum | 3 - 6 µg/mL | [4] |
| Vitamin E Metabolites | Plasma/Serum | 0.2 - 1.0 ng/mL | [4] |
| α-CEHC (Baseline) | Plasma | 19.0 nM | [3] |
| α-CEHC (Post-supplementation) | Plasma | 371.0 nM |[3] |
Visualizations
This compound Metabolism Pathway
Caption: Simplified metabolic pathway of this compound to γ-CEHC.
Experimental Workflow for Metabolite Analysis
Caption: General workflow for γ-tocopherol metabolite analysis.
References
- 1. UNIFIND - UNIPV -Determination of tocopherols and their metabolites by liquid-chromatography coupled with tandem mass spectrometry in human plasma and serum [unipv.unifind.cineca.it]
- 2. Analysis of Multiple Metabolites of Tocopherols and Tocotrienols in Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantification of vitamin E and vitamin E metabolites in equine plasma and serum using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. lcms.cz [lcms.cz]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Measuring Gamma-Tocopherol in Tissue Samples: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the accurate quantification of gamma-tocopherol in various tissue samples. The methodologies outlined are essential for researchers in nutrition, disease pathology, and pharmacology who are investigating the physiological roles and therapeutic potential of this important vitamin E isomer.
Introduction
This compound (γ-tocopherol) is a primary dietary form of vitamin E, abundant in common vegetable oils such as soybean and corn oil. While alpha-tocopherol is the most prevalent form of vitamin E in tissues, emerging research highlights the unique and potent anti-inflammatory and antioxidant properties of this compound. Accurate measurement of this compound concentrations in tissues is critical for understanding its distribution, metabolism, and function in both health and disease.
This guide details validated methods for the extraction and quantification of this compound from tissue samples using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize representative concentrations of this compound found in various human tissues, as reported in scientific literature. These values can serve as a reference for expected physiological ranges.
| Tissue Type | This compound Concentration (nmol/g wet weight) | Reference |
| Adipose Tissue | 176 | [1] |
| Muscle | 107 | [1] |
| Cerebrospinal Fluid (CSF)* | 6.5 (nmol/L) | [2] |
Note: Cerebrospinal fluid is presented as a proxy for central nervous system tissue. Direct brain tissue values are less commonly reported in human studies.
Experimental Workflow Overview
The general workflow for the analysis of this compound in tissue samples involves several key stages, from sample collection to data analysis.
Caption: General experimental workflow for the quantification of this compound in tissue samples.
Detailed Experimental Protocols
Sample Preparation: Homogenization, Saponification, and Extraction
Objective: To extract this compound from the tissue matrix and remove interfering substances.
Materials:
-
Tissue sample (e.g., liver, muscle, adipose), stored at -80°C
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ascorbic acid and/or Butylated hydroxytoluene (BHT) as antioxidants
-
Ethanol (95% or absolute)
-
Potassium hydroxide (KOH) solution (e.g., 60% w/v)
-
Hexane
-
Sodium chloride (NaCl) solution (e.g., 0.9%)
-
Homogenizer (e.g., bead beater, Potter-Elvehjem)
-
Centrifuge
-
Water bath
Protocol:
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Add the tissue to a tube containing ice-cold PBS with an antioxidant (e.g., 0.1% ascorbic acid or BHT).
-
Homogenize the tissue thoroughly until a uniform suspension is achieved. Keep the sample on ice to prevent degradation.
-
-
Saponification (for fatty tissues):
-
To the tissue homogenate, add 2 mL of ethanol and 2 mL of 60% KOH solution. To prevent oxidation during saponification, an antioxidant like pyrogallol can be added.
-
Incubate the mixture in a shaking water bath at 70°C for 30-45 minutes to hydrolyze fats.[3]
-
Cool the sample to room temperature.
-
-
Liquid-Liquid Extraction:
-
Add 5 mL of hexane to the saponified (or directly to the homogenized) sample.
-
Vortex vigorously for 2 minutes to extract the lipid-soluble components, including this compound.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a new tube.
-
Repeat the extraction step with another 5 mL of hexane to maximize recovery.
-
Combine the hexane extracts.
-
Wash the combined hexane extract with 0.9% NaCl solution to remove any residual alkali.
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for the chosen analytical method (e.g., methanol for HPLC, hexane for GC-MS).
-
Analytical Methodologies
Principle: This method separates tocopherols based on their polarity, and the fluorescence detector provides high sensitivity and selectivity.
Instrumentation and Conditions:
-
HPLC System: With a fluorescence detector.
-
Column: Normal-phase silica column (e.g., 250 x 4.6 mm, 5 µm) or a C18 reversed-phase column.
-
Mobile Phase (Normal-Phase): Isocratic mixture of hexane and isopropanol (e.g., 99:1 v/v).
-
Mobile Phase (Reversed-Phase): Isocratic mixture of methanol and water (e.g., 98:2 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Wavelengths: Excitation at 295 nm, Emission at 330 nm.
Procedure:
-
Prepare a calibration curve using this compound standards of known concentrations.
-
Inject the reconstituted sample extract onto the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the concentration of this compound in the sample by comparing the peak area to the calibration curve.
Principle: GC-MS offers high specificity. Tocopherols require derivatization to increase their volatility for gas chromatography.
Derivatization (Silylation):
-
To the dried extract, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1]
-
Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) ether derivatives of tocopherols.[1]
-
Cool the sample to room temperature before injection.
Instrumentation and Conditions:
-
GC-MS System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 200°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of the this compound-TMS derivative.
Procedure:
-
Prepare a calibration curve using derivatized this compound standards.
-
Inject the derivatized sample into the GC-MS.
-
Identify the this compound-TMS peak by its retention time and mass spectrum.
-
Quantify the concentration based on the peak area relative to the calibration curve.
Principle: LC-MS/MS provides the highest sensitivity and specificity by combining the separation power of LC with the precise mass analysis of a triple quadrupole mass spectrometer.
Instrumentation and Conditions:
-
LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution: A gradient program starting with a higher percentage of Mobile Phase A and increasing the proportion of Mobile Phase B over the run to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation.
Procedure:
-
Prepare a calibration curve with this compound standards.
-
Inject the reconstituted sample extract into the LC-MS/MS system.
-
Identify this compound based on its retention time and specific MRM transitions.
-
Quantify the concentration using the peak area and the calibration curve. The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.
Signaling Pathway and Logical Relationships
The analytical process can be visualized as a decision-making pathway based on the sample type and available instrumentation.
Caption: Decision pathway for this compound analysis in tissues.
By following these detailed protocols, researchers can achieve reliable and accurate quantification of this compound in a variety of tissue samples, enabling further insights into the role of this vital nutrient in biological systems.
References
Application Notes and Protocols: Use of Gamma-Tocopherol in Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Gamma-tocopherol (γ-tocopherol), a prominent vitamer of Vitamin E found in the diet, is gaining increasing attention for its potential therapeutic applications in cardiovascular disease (CVD). Unlike the more extensively studied alpha-tocopherol, this compound exhibits unique anti-inflammatory, antioxidant, and anti-proliferative properties that may offer superior cardiovascular protection. These notes provide an overview of the applications of this compound in relevant CVD models and detailed protocols for key experimental setups.
This compound has demonstrated a capacity to mitigate several key pathophysiological processes in CVD, including inflammation, oxidative stress, and platelet aggregation.[1][2] It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, thereby reducing the production of pro-inflammatory prostaglandins.[1][3][4] Furthermore, this compound can effectively trap reactive nitrogen species, a function not robustly exhibited by alpha-tocopherol. This document outlines the use of this compound in various in vitro and in vivo models of cardiovascular disease.
Data Presentation
Table 1: In Vitro Effects of this compound on Inflammatory Markers
| Cell Line | Model/Stimulus | This compound Concentration | Endpoint | Result | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 7.5 µM (IC₅₀) | Prostaglandin E₂ (PGE₂) Production | 50% inhibition | [4] |
| A549 Human Epithelial Cells | Interleukin-1β (IL-1β) | 4 µM (IC₅₀) | Prostaglandin E₂ (PGE₂) Production | 50% inhibition | [4] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 12.5 µM | TNF-α Production | Significant reduction | [5] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 25 µM | TNF-α Production | Greater reduction than 12.5 µM | [5] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 12.5 µM | IL-6 Production | Significant reduction | [5] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 25 µM | IL-6 Production | Greater reduction than 12.5 µM | [5] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 12.5 µM | MCP-1 Production | Significant reduction | [5] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 25 µM | MCP-1 Production | Greater reduction than 12.5 µM | [5] |
Table 2: In Vivo Effects of this compound in Animal Models of Cardiovascular Disease
| Animal Model | Disease | This compound Dosage | Duration | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHR) | Hypertension | Not specified | Not specified | Suggestive of blood pressure modulation | [6][7] |
| Apolipoprotein E-deficient (ApoE-/-) Mice | Atherosclerosis | Not specified | Not specified | Potential for reduced lesion formation | [8] |
| Human Subjects with Metabolic Syndrome | Metabolic Syndrome | Not specified | Not specified | Altered biomarkers of oxidative stress and inflammation | [9] |
| Human Subjects | Exercise-induced Coagulation | Not specified | Not specified | Attenuated coagulation and platelet aggregation | [2] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Prostaglandin E₂ in Macrophages
Objective: To assess the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced prostaglandin E₂ (PGE₂) production in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in ethanol or DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
PGE₂ ELISA Kit
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control for 24 hours.
-
-
Stimulation:
-
After pre-treatment, stimulate the cells with LPS (100 ng/mL) for an additional 24 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant for PGE₂ analysis.
-
-
PGE₂ Measurement:
-
Quantify the concentration of PGE₂ in the supernatant using a commercial PGE₂ ELISA kit, following the manufacturer's instructions.
-
Protocol 2: Western Blot for NF-κB Activation
Objective: To determine the effect of this compound on the activation of the NF-κB pathway by assessing the phosphorylation of p65 and IκBα.
Materials:
-
RAW 264.7 macrophages
-
This compound
-
LPS
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat RAW 264.7 macrophages with this compound and/or LPS as described in Protocol 1.
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalize the levels of phosphorylated proteins to the total protein levels. β-actin is used as a loading control.
-
Protocol 3: In Vivo Atherosclerosis Model in ApoE-deficient Mice
Objective: To evaluate the effect of this compound supplementation on the development of atherosclerotic lesions in Apolipoprotein E-deficient (ApoE-/-) mice.
Materials:
-
ApoE-/- mice
-
High-fat diet (Western diet)
-
This compound (for dietary supplementation or gavage)
-
Anesthesia
-
Surgical tools
-
Perfusion buffer (PBS with heparin)
-
Formalin
-
Oil Red O stain
-
Microscope with imaging software
Procedure:
-
Animal Model:
-
Use male or female ApoE-/- mice, typically starting at 6-8 weeks of age.
-
-
Diet and Treatment:
-
Feed the mice a high-fat diet to induce atherosclerosis.
-
Divide the mice into a control group (high-fat diet only) and a treatment group (high-fat diet supplemented with a specified dose of this compound). The treatment can be administered in the diet or by oral gavage.
-
-
Duration: Maintain the diets and treatment for a period of 12-16 weeks.
-
Tissue Collection:
-
At the end of the study, anesthetize the mice and euthanize them.
-
Perfuse the cardiovascular system with PBS to remove blood, followed by perfusion with 10% buffered formalin to fix the tissues.
-
Carefully dissect the aorta from the heart to the iliac bifurcation.
-
-
Lesion Analysis:
-
En face analysis: Open the aorta longitudinally, pin it flat, and stain with Oil Red O to visualize lipid-rich atherosclerotic lesions. Capture images and quantify the lesion area as a percentage of the total aortic surface area using image analysis software.
-
Aortic root analysis: Embed the proximal aorta in OCT compound, freeze, and prepare serial cryosections. Stain the sections with Oil Red O and hematoxylin. Quantify the lesion area in the aortic root sections.
-
Signaling Pathways and Experimental Workflows
References
- 1. This compound, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tocopherols in the Prevention and Treatment of Atherosclerosis and Related Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. α-Tocopherol and γ-tocopherol decrease inflammatory response and insulin resistance during the interaction of adipocytes and macrophages -Nutrition Research and Practice | Korea Science [koreascience.kr]
- 6. Frontiers | Association of this compound serum concentrations and blood pressure among adults in the United States: a cross-sectional study [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. This compound supplementation alone and in combination with alpha-tocopherol alters biomarkers of oxidative stress and inflammation in subjects with metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Immunomodulatory Effects of Gamma-Tocopherol on Immune Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for investigating the effects of gamma-tocopherol (γ-T), a major isoform of vitamin E, on immune cells. This compound has demonstrated significant antioxidant and anti-inflammatory properties, making it a person of interest for therapeutic development in inflammatory and autoimmune diseases.[1][2][3] These notes offer a summary of the key molecular mechanisms of γ-T and provide comprehensive protocols for in vitro and in vivo experimental models to assess its immunomodulatory potential.
Introduction
This compound, unlike the more commonly supplemented alpha-tocopherol, possesses unique anti-inflammatory activities.[2][4] It has been shown to modulate key signaling pathways involved in the immune response, including the nuclear factor-kappaB (NF-κB) and cyclooxygenase-2 (COX-2) pathways.[1][5] By inhibiting pro-inflammatory mediators, γ-T presents a promising avenue for the development of novel therapeutics for a range of inflammatory conditions. These protocols are designed to enable researchers to effectively study and quantify the impact of γ-T on immune cell function.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on various immune parameters as reported in the literature.
Table 1: In Vitro Effects of this compound on Macrophages and Epithelial Cells
| Cell Line | Stimulant | Parameter Measured | This compound Concentration | Effect | Reference |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) Synthesis | IC50: 7.5 ± 2 μM | Inhibition of PGE2 synthesis | [1][5] |
| A549 Human Lung Epithelial Cells | Interleukin-1β (IL-1β) | Prostaglandin E2 (PGE2) Synthesis | IC50: 4 ± 1 μM | Inhibition of PGE2 synthesis | [1][5] |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Prostaglandin D2 (PGD2) Levels | Not specified | Reduction in PGD2 levels | [1] |
| 3T3-L1 Adipocytes co-cultured with RAW 264.7 Macrophages | Co-culture induced inflammation | Pro-inflammatory Cytokines (TNF-α, IL-6, MCP-1) | 12.5 µM and 25 µM | Greater suppression compared to α-tocopherol | [6][7] |
| 3T3-L1 Adipocytes co-cultured with RAW 264.7 Macrophages | Co-culture induced inflammation | NF-κB (p65) translocation to the nucleus | Not specified | Inhibition, stronger effect than α-tocopherol | [6][7] |
Table 2: In Vivo Effects of this compound in a Rat Model of Inflammation
| Animal Model | Inflammatory Agent | Parameter Measured | This compound Dosage | Effect | Reference |
| Male Wistar Rats | Carrageenan | Prostaglandin E2 (PGE2) accumulation | 33–100 mg/kg body weight | Significant inhibition | [4] |
| Male Wistar Rats | Carrageenan | Leukotriene B4 (LTB4) formation | 33–100 mg/kg body weight | Significant inhibition | [4] |
| Male Wistar Rats | Carrageenan | Tumor Necrosis Factor-α (TNF-α) | 33–100 mg/kg body weight | Reduction at the site of inflammation | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its investigation.
Caption: this compound's Anti-inflammatory Signaling Pathway.
Caption: Experimental Workflow for Investigating this compound.
Experimental Protocols
In Vitro Cell Culture and Treatment
1.1. Cell Lines:
-
RAW264.7 (Murine Macrophage Cell Line): A widely used model for studying macrophage function and inflammation.
-
A549 (Human Lung Adenocarcinoma Cell Line): An epithelial cell model for investigating inflammatory responses.
1.2. Culture Conditions:
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days to maintain logarithmic growth.
1.3. Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1-50 µM) for a specified duration (e.g., 2-24 hours). A vehicle control (e.g., ethanol) should be included.
-
Induce inflammation by adding a stimulant such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL for RAW264.7) or Interleukin-1β (IL-1β) (e.g., 1 ng/mL for A549).
-
Incubate for the desired time period (e.g., 24 hours for cytokine analysis).
-
Collect cell culture supernatants for cytokine/prostaglandin analysis and lyse the cells for protein extraction.
Measurement of Pro-inflammatory Mediators
2.1. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and Prostaglandins: This protocol provides a general guideline for a sandwich ELISA.
-
Materials:
-
ELISA plate
-
Capture antibody (specific for the target cytokine/prostaglandin)
-
Detection antibody (biotinylated)
-
Recombinant standard
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay buffer (PBS with 1% BSA)
-
-
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay buffer for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add TMB substrate and incubate until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of the cytokine/prostaglandin in the samples by comparing to the standard curve.
-
Western Blot Analysis for NF-κB and COX-2
This protocol outlines the steps for detecting the protein levels of key inflammatory signaling molecules.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-IκBα, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Lyse the treated cells with lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
In Vivo Carrageenan-Induced Paw Edema Model
This protocol describes a common method for inducing acute inflammation in rats to evaluate the anti-inflammatory effects of this compound.
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
This compound solution/suspension for oral or intraperitoneal administration
-
Plethysmometer or calipers
-
-
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Administer this compound (e.g., 33-100 mg/kg) or the vehicle control to the respective groups of rats.
-
After a set time (e.g., 1 hour), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness using a plethysmometer or calipers at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).
-
Calculate the percentage of inhibition of edema for the this compound-treated groups compared to the control group.
-
At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for histological analysis or measurement of inflammatory mediators.
-
Conclusion
The protocols and data presented in this document provide a robust framework for researchers to investigate the immunomodulatory effects of this compound. By utilizing these standardized methods, scientists and drug development professionals can obtain reliable and reproducible data to further elucidate the therapeutic potential of this promising natural compound in the management of inflammatory diseases.
References
- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2.6.4. Cytokine Measurements by ELISA [bio-protocol.org]
- 4. 2.9. Carrageenan-Induced Inflammation Study [bio-protocol.org]
- 5. 2.3. Carrageenan-Induced Inflammation and Treatment Administration [bio-protocol.org]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. Cell Culture and estimation of cytokines by ELISA [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Stabilizing γ-Tocopherol in Experimental Solutions
Welcome to the technical support center for improving the stability of γ-tocopherol in your experimental solutions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges faced by researchers, scientists, and drug development professionals. Here, you will find detailed experimental protocols, quantitative data on stability, and visual guides to relevant biological pathways.
Frequently Asked Questions (FAQs)
Q1: My γ-tocopherol solution is turning yellow/brown. What is causing this discoloration?
A1: The observed color change is a common indicator of γ-tocopherol degradation. This is primarily due to oxidation, a process accelerated by exposure to oxygen, light (especially UV), and heat. When γ-tocopherol oxidizes, it forms chromanoxyl radicals, which can further react to produce colored compounds.[1] To mitigate this, it is crucial to handle and store your solutions under conditions that minimize these factors.
Q2: What are the primary factors that lead to the degradation of γ-tocopherol in experimental solutions?
A2: The main factors contributing to the instability of γ-tocopherol are:
-
Oxidation: As a potent antioxidant, γ-tocopherol readily sacrifices itself to neutralize free radicals. This inherent reactivity makes it susceptible to degradation in the presence of oxygen.[1]
-
Light Exposure: γ-Tocopherol is sensitive to light, particularly UV radiation, which can provide the energy to initiate oxidative reactions.[1]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including the oxidation of γ-tocopherol.[2][3][4]
-
Presence of Metal Ions: Transition metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), can act as catalysts in oxidation reactions, significantly accelerating the degradation of γ-tocopherol.
-
pH: While γ-tocopherol is relatively stable in acidic conditions, its degradation can be accelerated in neutral to alkaline solutions.
Q3: How can I prepare a stable stock solution of γ-tocopherol?
A3: A detailed protocol for preparing a stable stock solution is provided in the "Experimental Protocols" section below. Key considerations include using a deoxygenated solvent (e.g., ethanol or DMSO), working under an inert atmosphere (e.g., nitrogen or argon), and adding stabilizers such as a chelating agent and another antioxidant.
Q4: What are the recommended storage conditions for γ-tocopherol solutions?
A4: To maximize stability, store γ-tocopherol solutions in amber glass vials to protect from light, at -20°C or below.[2] The headspace of the vial should be flushed with an inert gas like nitrogen or argon before sealing to minimize oxygen exposure. For long-term storage, aliquoting the stock solution into smaller, single-use vials can prevent repeated freeze-thaw cycles and exposure to air.
Q5: Can I use other antioxidants to protect my γ-tocopherol solution?
A5: Yes, using a co-antioxidant is a highly effective strategy. Ascorbic acid (Vitamin C) is an excellent choice as it can regenerate γ-tocopherol from its radical form, thereby "recycling" it and extending its stability.[5][6] A combination of antioxidants often provides synergistic protection.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of γ-tocopherol concentration in solution | Oxidation due to dissolved oxygen in the solvent. | Use a deoxygenated solvent. Prepare the solution under an inert gas (nitrogen or argon). |
| Exposure to light during preparation or storage. | Work in a dimly lit area or use amber-colored glassware. Store solutions in light-blocking containers. | |
| Storage at an inappropriate temperature. | Store stock solutions at -20°C or -80°C for long-term stability. | |
| Precipitation of γ-tocopherol in aqueous buffers | γ-Tocopherol is highly lipophilic and insoluble in water.[1] | Prepare a concentrated stock solution in an organic solvent like ethanol or DMSO and then dilute it into the aqueous buffer immediately before use, ensuring vigorous mixing. The final concentration of the organic solvent should be compatible with your experimental system. |
| Inconsistent experimental results | Degradation of γ-tocopherol between experiments. | Prepare fresh dilutions from a properly stored stock solution for each experiment. Monitor the concentration of your stock solution periodically using HPLC. |
| Metal ion contamination in buffers or reagents. | Use high-purity, metal-free reagents and water. Add a chelating agent like EDTA to your stock solution to sequester any contaminating metal ions. |
Quantitative Data on γ-Tocopherol Stability
The stability of γ-tocopherol is highly dependent on environmental conditions. The following tables summarize the degradation kinetics under different temperatures and the influence of oxygen.
Table 1: Degradation Rate Constants of Tocopherols in Oil at Different Temperatures
| Temperature | Total Tocopherols (days⁻¹) | α-Tocopherol (days⁻¹) | β-Tocopherol (days⁻¹) |
| -20°C | 2 x 10⁻⁴ | - | - |
| 5°C | 4 x 10⁻⁴ | - | - |
| 25°C | 3.00 x 10⁻³ - 5.00 x 10⁻³ | Higher than β-tocopherol | Lower than α-tocopherol |
| 47°C | 2.57 x 10⁻² - 5.37 x 10⁻² | Higher than β-tocopherol | Lower than α-tocopherol |
Data adapted from a study on wheat germ oil and illustrates the general trend of tocopherol degradation.[2][7][8]
Table 2: Effect of Oxygen on Tocopherol and Tocotrienol Degradation at 95°C (4 hours)
| Isomer | Degradation at 0% O₂ | Degradation at 2% O₂ | Degradation at 21% O₂ |
| γ-Tocopherol (gT) | No degradation | ~20% | ~45% |
| α-Tocopherol (aT) | No degradation | Not specified | ~24% |
| γ-Tocotrienol (gT3) | No degradation | ~29% | ~43% |
| α-Tocotrienol (aT3) | No degradation | Not specified | ~19% |
Data from a study on unsaponifiable fractions of rice bran oil.[9]
Experimental Protocols
Protocol for Preparation of a Stabilized γ-Tocopherol Stock Solution
This protocol describes the preparation of a 100 mM γ-tocopherol stock solution in ethanol with added stabilizers.
Materials:
-
γ-Tocopherol (high purity)
-
200-proof, anhydrous ethanol (deoxygenated)
-
L-Ascorbic acid
-
Ethylenediaminetetraacetic acid (EDTA)
-
Nitrogen or Argon gas with a regulator and tubing
-
Amber glass vial with a PTFE-lined screw cap
-
Sonicator
-
Analytical balance
-
Micropipettes
Procedure:
-
Deoxygenate the Solvent: Sparge the ethanol with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Prepare Stabilizer Solution: In a small, separate amber vial, dissolve L-ascorbic acid and EDTA in a small volume of the deoxygenated ethanol to final concentrations of 1 mM and 100 µM, respectively, upon final dilution with the γ-tocopherol solution. Sonicate briefly if necessary to dissolve.
-
Weigh γ-Tocopherol: In the main amber glass vial, accurately weigh the amount of γ-tocopherol required to achieve a final concentration of 100 mM.
-
Dissolve γ-Tocopherol: Under a gentle stream of inert gas, add the deoxygenated ethanol to the vial containing the γ-tocopherol. Add the stabilizer solution prepared in step 2.
-
Mix and Store: Cap the vial tightly and vortex or sonicate until the γ-tocopherol is completely dissolved. Flush the headspace of the vial with inert gas before final sealing. Store the stock solution at -20°C.
Protocol for Quantification of γ-Tocopherol by HPLC
This method is suitable for monitoring the concentration of γ-tocopherol in your experimental solutions.
Instrumentation and Conditions:
-
HPLC System: With a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Methanol/Water (98:2, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation at 298 nm, Emission at 328 nm.
Procedure:
-
Prepare Standards: Create a series of γ-tocopherol standards of known concentrations (e.g., 1, 5, 10, 25, 50 µM) by diluting your stock solution in the mobile phase.
-
Prepare Sample: Dilute your experimental sample with the mobile phase to a concentration that falls within the range of your standard curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Generate a standard curve by plotting the peak area of the γ-tocopherol standards against their known concentrations. Determine the concentration of γ-tocopherol in your sample by interpolating its peak area on the standard curve.
Signaling Pathways and Experimental Workflows
The antioxidant and anti-inflammatory effects of γ-tocopherol are partly mediated through its interaction with key signaling pathways such as NF-κB and Nrf2.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. γ-Tocopherol has been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory mediators.
Caption: NF-κB signaling pathway and the inhibitory action of γ-tocopherol.
Nrf2 Antioxidant Response Pathway
The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a wide array of antioxidant and cytoprotective genes. γ-Tocopherol can activate the Nrf2 pathway, enhancing the cell's antioxidant capacity.[10][11][12]
Caption: Nrf2 antioxidant response pathway and the role of γ-tocopherol.
Experimental Workflow for Assessing γ-Tocopherol Stability
The following diagram outlines a typical workflow for evaluating the stability of γ-tocopherol under various experimental conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Degradation of Tocopherol Molecules and Its Impact on the Polymerization of Triacylglycerols during Heat Treatment of Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of tocopherol degradation during the storage of wheat germ oil [ri.conicet.gov.ar]
- 8. researchgate.net [researchgate.net]
- 9. agronomyaustraliaproceedings.org [agronomyaustraliaproceedings.org]
- 10. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Nrf2 – An update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Low Bioavailability of Gamma-Tocopherol In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the low in vivo bioavailability of gamma-tocopherol.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower than expected plasma concentrations of this compound in our animal studies. What are the potential reasons for this?
A1: The low bioavailability of this compound is a well-documented challenge. Several factors contribute to this phenomenon:
-
Preferential Metabolism: The liver metabolizes this compound more readily than alpha-tocopherol. An enzyme, CYP4F2, initiates a process that converts this compound into water-soluble metabolites, such as 2,7,8-trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman (γ-CEHC), which are then excreted in the urine.[1][2]
-
Selective Protein Binding: The alpha-tocopherol transfer protein (α-TTP) in the liver shows a higher affinity for alpha-tocopherol.[3] This protein is responsible for incorporating tocopherols into very-low-density lipoproteins (VLDLs) for transport to other tissues. Consequently, more alpha-tocopherol is retained and distributed throughout the body, while a larger proportion of this compound is metabolized and cleared.[2][3]
-
Competition with Alpha-Tocopherol: Co-administration of high doses of alpha-tocopherol can significantly reduce the plasma and tissue concentrations of this compound.[1] This is due to the competitive binding to α-TTP and potentially other transport mechanisms.
Q2: What is the role of intestinal absorption in the low bioavailability of this compound?
A2: While all forms of vitamin E are generally absorbed similarly in the intestine, several factors at this stage can influence the amount of this compound that reaches systemic circulation:
-
Micellar Solubilization: Like all fat-soluble vitamins, this compound must be incorporated into mixed micelles in the intestinal lumen to be absorbed by enterocytes. The composition of dietary fats can influence the efficiency of this process.[4][5]
-
Membrane Transport: The uptake of tocopherols into intestinal cells is not solely a passive process. It is facilitated by membrane proteins such as Scavenger Receptor Class B Type I (SR-BI), Niemann-Pick C1-Like 1 (NPC1L1), and CD36.[6] Competition with other lipid-soluble nutrients for these transporters can affect absorption.
-
Chylomicron Packaging: Once inside the enterocyte, tocopherols are packaged into chylomicrons for transport via the lymphatic system to the bloodstream.[3] The efficiency of this process can also be a determining factor in bioavailability.
Q3: Are there formulation strategies that can enhance the in vivo bioavailability of this compound?
A3: Yes, several formulation strategies have been shown to improve the bioavailability of this compound:
-
Nanoformulations: Nanoemulsions, solid-lipid nanoparticles, and nanostructured lipid carriers can increase the solubility, stability, and absorption of this compound.[7][8]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine oil-in-water emulsions in the gastrointestinal tract, which can enhance the absorption of lipophilic compounds like this compound.[8][9]
-
Water-Soluble Formulations: Novel water-soluble preparations of vitamin E have demonstrated significantly improved absorption, particularly in individuals with malabsorption conditions.[10]
-
Prodrugs: While more explored for tocotrienols, the synthesis of hydrophilic ester derivatives of this compound could be a viable strategy to improve its absorption and systemic delivery.[11]
Troubleshooting Guides
Problem: Inconsistent or low this compound levels in plasma samples.
| Potential Cause | Troubleshooting Step |
| Inadequate Dietary Fat in Animal Feed | Ensure the diet of the experimental animals contains a sufficient amount of fat (at least 3g for optimal absorption in human equivalents) to facilitate the formation of mixed micelles necessary for absorption.[6] Consider co-administering this compound with a lipid-based vehicle. |
| Competition from Alpha-Tocopherol in the Formulation | If your formulation contains a mixture of tocopherols, the presence of high levels of alpha-tocopherol can suppress the absorption and retention of this compound.[1][12][13] Consider using a formulation with a higher ratio of this compound to alpha-tocopherol. |
| Poor Solubility of the Administered this compound | This compound is highly lipophilic. If administered as a solid or in a non-lipid vehicle, its dissolution in the gastrointestinal fluids may be limited. Consider formulating the this compound in an oil-based solution, a self-emulsifying drug delivery system (SEDDS), or a nanoemulsion to improve its dispersion and solubility.[7][8][9] |
| Rapid Metabolism and Clearance | The inherent rapid metabolism of this compound can lead to low plasma concentrations.[1][2] Consider more frequent dosing or a sustained-release formulation to maintain plasma levels. Also, analyze for the major metabolite, γ-CEHC, in urine or plasma to confirm absorption and subsequent metabolism. |
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies for this compound and Related Isomers
| Formulation Strategy | Isomer | Fold Increase in Bioavailability (Compared to Control) | Animal Model/Study Population | Reference |
| Nanoemulsion | This compound | 2.2 | Mice | [14] |
| Water-Soluble Formulation (Aqua-E) | This compound | 4.5 (based on AUC) | Humans with Cystic Fibrosis | [10] |
| Self-Emulsifying Drug Delivery System (SEDDS) | Gamma-Tocotrienol | ~2 | Rats | [8] |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion for In Vivo Studies
This protocol is adapted from studies demonstrating the enhanced bioavailability of tocopherols using nanoemulsion technology.[14]
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglyceride oil)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Transcutol P)
-
Deionized water
-
High-pressure homogenizer (e.g., Microfluidizer)
Methodology:
-
Preparation of the Oil Phase: Dissolve the desired concentration of this compound in the oil phase with gentle heating and stirring until a clear solution is obtained.
-
Preparation of the Aqueous Phase: Prepare the aqueous phase by dissolving the surfactant and co-surfactant in deionized water.
-
Formation of a Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring at high speed using a standard laboratory homogenizer to form a coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 15,000 psi). This step is critical for reducing the droplet size to the nano-range.
-
Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The stability of the nanoemulsion should also be assessed over time and under relevant storage conditions.
Visualizations
Caption: Workflow for enhancing γ-tocopherol bioavailability.
Caption: Intestinal absorption pathway of γ-tocopherol.
Caption: Hepatic metabolism of tocopherol isomers.
References
- 1. This compound, the major form of vitamin E in the US diet, deserves more attention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9.22 Vitamin E Absorption, Metabolism, & Excretion | Nutrition Flexbook [courses.lumenlearning.com]
- 4. droracle.ai [droracle.ai]
- 5. Vitamin E Bioavailability: Mechanisms of Intestinal Absorption in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin E Bioavailability: Mechanisms of Intestinal Absorption in the Spotlight [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Strategies to Enhance the Solubility and Bioavailability of Tocotrienols Using Self-Emulsifying Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioavailability of a novel, water-soluble vitamin E formulation in malabsorbing patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. econtent.hogrefe.com [econtent.hogrefe.com]
- 13. article.imrpress.com [article.imrpress.com]
- 14. Nanoemulsions of an anti-oxidant synergy formulation containing gamma tocopherol have enhanced bioavailability and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing γ-Tocopherol Dosage in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gamma-Tocopherol (γ-T) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for γ-Tocopherol in rodent studies?
A typical starting dose for γ-Tocopherol in rodent studies can vary depending on the animal model and the condition being studied. For inflammation models in rats, a common oral gavage dose is around 30-100 mg/kg body weight per day.[1] In cancer chemoprevention studies using dietary administration in rats, concentrations of 0.1% to 0.5% of a γ-Tocopherol-rich mixture in the diet have been shown to be effective. For mouse models of allergic inflammation, dietary supplementation of 250 mg/kg of diet has been used.[2] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q2: What is the best route of administration for γ-Tocopherol in animal studies?
The most common and effective route of administration for γ-Tocopherol is oral, either through dietary supplementation or oral gavage. Oral administration allows for hepatic metabolism, which is important for the formation of some of γ-Tocopherol's bioactive metabolites.[1] While subcutaneous injections have been used, they bypass this initial metabolism.[1] Intramuscular and intraperitoneal injections are generally not recommended for tocotrienols, a related family of vitamin E compounds, due to negligible absorption, and similar caution should be exercised with tocopherols.
Q3: What is a suitable vehicle for administering γ-Tocopherol via oral gavage?
Corn oil is a commonly used and effective vehicle for the oral administration of γ-Tocopherol in rodent studies.[1][3][4] γ-Tocopherol is a fat-soluble vitamin, and its suspension in an oil-based vehicle facilitates its absorption. It is crucial to use tocopherol-stripped corn oil to avoid the confounding effects of other vitamin E isomers present in standard corn oil.[1]
Q4: Are there any known toxicity concerns with γ-Tocopherol in animal studies?
At typical supplemental doses used in research, γ-Tocopherol is generally considered safe. However, very high doses may have different effects. For instance, one study noted that high doses of γ-Tocopherol (100 mg/kg/day for 9 days via subcutaneous injection) enhanced eosinophilic inflammation in a mouse model of asthma, whereas a lower oral dose (30 mg/kg/day for 4 days) attenuated it.[1] This highlights the importance of careful dose selection and monitoring for any adverse effects, especially when exploring higher dose ranges.
Q5: How should γ-Tocopherol be stored to ensure its stability?
γ-Tocopherol is susceptible to oxidation, which can be accelerated by exposure to light, heat, and oxygen. Therefore, it is recommended to store pure γ-Tocopherol and its stock solutions under a nitrogen atmosphere at 4°C in the dark.[1] When mixed with a vehicle like corn oil for administration, it is best to prepare the mixture fresh. If short-term storage is necessary, it should be kept under the same protective conditions.
Troubleshooting Guides
Issue: Low or variable plasma concentrations of γ-Tocopherol after administration.
-
Possible Cause 1: Inadequate Vehicle/Solubility. γ-Tocopherol is highly lipophilic and needs to be adequately dispersed in a lipid-based vehicle for efficient absorption.
-
Solution: Ensure you are using a suitable oil-based vehicle such as tocopherol-stripped corn oil. For oral gavage, ensure the γ-Tocopherol is thoroughly mixed with the vehicle before each administration. Sonication can be used to aid in creating a uniform suspension.
-
-
Possible Cause 2: Incorrect Administration Technique. Improper oral gavage technique can lead to inaccurate dosing or aspiration.
-
Solution: Ensure all personnel are properly trained in oral gavage techniques for the specific rodent species. Verify the correct placement of the gavage needle before dispensing the dose.
-
-
Possible Cause 3: Animal-to-Animal Variability. Individual differences in metabolism and absorption can contribute to variability.
-
Solution: Increase the number of animals per group to improve statistical power and account for individual variations. Ensure that animals are fasted overnight before dosing if the experimental design allows, as food intake can affect absorption.
-
Issue: Unexpected or contradictory experimental results compared to published literature.
-
Possible Cause 1: Purity and Isomer of γ-Tocopherol. The biological effects of vitamin E can be isomer-specific. Contamination with other tocopherols, particularly α-Tocopherol, can influence the outcome.
-
Possible Cause 2: Vehicle Effects. The vehicle itself may have biological effects.
-
Solution: Always include a vehicle-only control group in your experimental design to account for any effects of the administration vehicle (e.g., tocopherol-stripped corn oil).
-
-
Possible Cause 3: Differences in Animal Models. The strain, age, and sex of the animals can all influence the response to γ-Tocopherol.
-
Solution: Carefully document the specifics of your animal model and compare them to the models used in the literature you are referencing. Be prepared to optimize the dosage and treatment regimen for your specific model.
-
Quantitative Data Summary
Table 1: Examples of Effective γ-Tocopherol Dosages in Rodent Studies
| Animal Model | Condition | Administration Route | Dosage | Vehicle | Reference |
| Rat | Endotoxin-induced Airway Inflammation | Oral Gavage | 30 mg/kg/day | Tocopherol-stripped Corn Oil | [1] |
| Rat | Carrageenan-induced Inflammation | Intraperitoneal | 33 or 100 mg/kg | Not specified | |
| Rat | N-methyl-N-nitrosourea (NMU)-induced Mammary Cancer | Dietary Admixture | 0.3% in diet | Standard Diet | |
| Mouse | Allergic Inflammation (in offspring of supplemented mothers) | Dietary Admixture | 250 mg/kg of diet | Standard Diet | [2] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of γ-Tocopherol in Rats for an Acute Inflammation Study
-
Preparation of Dosing Solution:
-
Use highly purified d-γ-Tocopherol (>96% purity).
-
Use tocopherol-stripped corn oil as the vehicle.
-
Calculate the required amount of γ-Tocopherol based on the desired dose (e.g., 30 mg/kg) and the body weight of the rats.
-
On the day of administration, weigh the γ-Tocopherol and add it to the appropriate volume of tocopherol-stripped corn oil to achieve the final concentration.
-
Vortex the solution thoroughly to ensure a uniform suspension. Store the prepared solution under nitrogen at 4°C, protected from light, if not for immediate use.
-
-
Animal Handling and Dosing:
-
Acclimatize male Sprague-Dawley rats (or other appropriate strain) for at least one week before the experiment.
-
Weigh each rat immediately before dosing to calculate the precise volume of the γ-Tocopherol suspension to be administered.
-
Administer the γ-Tocopherol suspension or vehicle control (tocopherol-stripped corn oil only) via oral gavage using an appropriately sized gavage needle.
-
For a multi-day study, repeat the administration at the same time each day (e.g., 6:00 PM) for the duration of the treatment period.[1]
-
-
Post-Administration Monitoring:
-
Monitor the animals for any signs of distress or adverse effects after gavage.
-
Proceed with the experimental induction of inflammation at the appropriate time point relative to the γ-Tocopherol administration, as dictated by the study design.
-
Collect blood and tissue samples at the end of the experiment for analysis of γ-Tocopherol levels and inflammatory markers.
-
Protocol 2: Dietary Administration of γ-Tocopherol in a Rat Cancer Chemoprevention Model
-
Diet Preparation:
-
Obtain a custom diet with the desired concentration of γ-Tocopherol (e.g., 0.3% w/w) from a reputable supplier.
-
Ensure the γ-Tocopherol is thoroughly mixed into the diet to ensure uniform distribution.
-
The control diet should be identical in composition but without the added γ-Tocopherol.
-
-
Animal Housing and Feeding:
-
House female Sprague-Dawley rats (or other appropriate model) in individual cages to monitor food intake accurately.
-
Provide the control or γ-Tocopherol-supplemented diet and water ad libitum.
-
Measure food consumption and body weight weekly to monitor for any effects of the diet on appetite or overall health.
-
-
Study Execution:
-
Initiate the dietary treatment at the appropriate age or time point relative to the induction of carcinogenesis (e.g., with N-methyl-N-nitrosourea).
-
Continue the dietary administration for the duration of the study (e.g., 11 weeks).
-
At the end of the study, collect tumors and other tissues for analysis of tumor burden, multiplicity, and relevant biomarkers.
-
Visualizations
Caption: Workflow for a Dose-Optimization Study.
Caption: Anti-inflammatory Signaling of γ-Tocopherol.
References
- 1. Supplementation with γ-tocopherol attenuates endotoxin-induced airway neutrophil and mucous cell responses in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-Tocopherol supplementation of allergic female mice augments development of CD11c+CD11b+ dendritic cells in utero and allergic inflammation in neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the Enrichment of Corn Oil with alpha- or this compound on Its in Vitro Digestion Studied by 1H NMR and SPME-GC/MS; Formation of Hydroperoxy-, Hydroxy-, Keto-Dienes and Keto- E-epoxy- E-Monoenes in the more alpha-Tocopherol Enriched Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting gamma-Tocopherol detection in complex biological matrices
This guide provides troubleshooting advice and answers to frequently asked questions for the detection and quantification of gamma-tocopherol (γ-Tocopherol) in complex biological matrices such as plasma, serum, and tissue.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation & Extraction
Question 1: I am seeing very low or no recovery of γ-Tocopherol from my plasma samples. What are the potential causes and solutions?
Answer: Low recovery of γ-Tocopherol is a common issue stemming from inefficient extraction, degradation of the analyte, or improper sample handling. Here are the primary causes and troubleshooting steps:
-
Inefficient Extraction: The choice of extraction solvent is critical. γ-Tocopherol is a lipophilic molecule. A direct protein precipitation step followed by liquid-liquid extraction (LLE) is a common approach. If you are using a simple protein precipitation with a solvent like acetonitrile, a significant portion of the γ-Tocopherol may be lost.
-
Solution: Employ a robust LLE protocol. After precipitating proteins (e.g., with ethanol or methanol), extract the supernatant with a non-polar solvent like hexane or a hexane/ethyl acetate mixture. Vortex thoroughly and ensure complete phase separation. Repeat the extraction step on the aqueous layer to maximize recovery.
-
-
Analyte Degradation: Tocopherols are highly susceptible to oxidation, which can be accelerated by heat, light, and the presence of oxygen.[1][2]
-
Solution 1 (Antioxidants): Always add an antioxidant to your samples and solvents. Common choices include Butylated Hydroxytoluene (BHT), Ascorbic Acid, or Pyrogallol.[3] Ascorbic acid, for instance, can regenerate other antioxidants like α-tocopherol and scavenge reactive oxygen species.[4][5]
-
Solution 2 (Minimize Exposure): Protect samples from light by using amber vials and minimizing exposure to ambient light. Perform all extraction steps on ice or at reduced temperatures to minimize heat-induced degradation.[2]
-
-
Incomplete Saponification: If your sample contains high levels of triglycerides (e.g., adipose tissue, certain plasma samples), these can interfere with chromatography and detection. Saponification is used to hydrolyze triglycerides, but an incomplete reaction can trap tocopherols in the lipid phase.
Question 2: My results for γ-Tocopherol concentration are highly variable between replicate samples. What could be causing this?
Answer: High variability often points to inconsistencies in the sample preparation workflow or the presence of matrix effects, especially when using mass spectrometry.
-
Inconsistent Extraction: Minor variations in vortexing time, solvent volumes, or phase separation can lead to significant differences in recovery between samples.
-
Solution: Standardize every step of your protocol. Use calibrated pipettes, ensure consistent timing for vortexing and incubation, and be meticulous during the collection of the organic layer after LLE. The use of a stable isotope-labeled internal standard (SIL-IS) for γ-Tocopherol is highly recommended to correct for variability during sample prep and injection.[7][8]
-
-
Matrix Effects (LC-MS/MS): Co-eluting substances from the biological matrix can suppress or enhance the ionization of γ-Tocopherol in the mass spectrometer source, leading to inaccurate and variable results.[7][9][10] Matrix effects for tocopherols have been reported to be significant, sometimes causing ion suppression or enhancement of over 50%.[7][9]
-
Solution 1 (Improve Sample Cleanup): A simple protein precipitation may not be sufficient. Consider using Solid Phase Extraction (SPE) or a more complex LLE to remove interfering compounds like phospholipids.[8][11]
-
Solution 2 (Use an Internal Standard): A SIL-IS that co-elutes with the analyte is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.[7][8]
-
Solution 3 (Chromatographic Separation): Adjust your HPLC/UPLC gradient to better separate γ-Tocopherol from the interfering matrix components.
-
Chromatography & Detection
Question 3: I am having trouble separating γ-Tocopherol from other tocopherol isomers (e.g., β-Tocopherol) using reverse-phase HPLC. How can I improve the resolution?
Answer: The structural similarity of tocopherol isomers makes their separation challenging.
-
Reverse-Phase Chromatography: While α-tocopherol is often well-separated, β- and γ-tocopherols can co-elute on standard C18 columns.
-
Solution 1 (Column Choice): Not all C18 columns are the same. Test columns with different bonding chemistries or a C30 column, which is often recommended for carotenoid and tocopherol separations.
-
Solution 2 (Mobile Phase): Using a purely methanol-based mobile phase can sometimes provide the selectivity needed to separate β- and γ-tocopherols in reverse-phase HPLC.[12]
-
-
Normal-Phase Chromatography: Normal-phase HPLC (NP-HPLC) often provides superior resolution for tocopherol isomers.
-
Solution: If your primary goal is to resolve all isomers, consider developing an NP-HPLC method. A common mobile phase is a mixture of hexane and an alcohol like isopropanol.[12] This method is excellent for separating α, β, γ, and δ tocopherols.
-
Question 4: My chromatographic peaks for γ-Tocopherol are tailing or showing poor shape. What is the cause?
Answer: Peak tailing can be caused by issues with the column, mobile phase, or interactions with active sites in the flow path.
-
Column Issues: The column may be overloaded or contaminated. Acidic sites on the silica backbone can interact with the analyte.
-
Solution: Try injecting a smaller sample volume to rule out mass overload. If the problem persists, flush the column with a strong solvent series. If using an older column, consider replacing it.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of certain analytes.
-
Solution: While less common for tocopherols, adding a small amount of a modifier like a weak acid (e.g., formic acid) to the mobile phase can sometimes improve peak shape.
-
Experimental Protocols & Data
Protocol 1: LLE for γ-Tocopherol from Human Plasma
This protocol is a general guideline for the extraction of γ-Tocopherol from plasma for HPLC analysis.
-
Sample Preparation:
-
Pipette 200 µL of plasma into a 2 mL amber microcentrifuge tube.
-
Add 20 µL of an internal standard solution (e.g., d6-α-Tocopherol in ethanol).
-
Add 20 µL of an antioxidant solution (e.g., 1 mg/mL BHT in ethanol).
-
-
Protein Precipitation:
-
Add 400 µL of ice-cold ethanol to the tube.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a new amber tube.
-
Add 1 mL of n-hexane.
-
Vortex for 2 minutes to extract the tocopherols into the hexane layer.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean amber tube.
-
Repeat the extraction on the remaining aqueous layer with another 1 mL of n-hexane and combine the hexane fractions.
-
-
Drying and Reconstitution:
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., methanol/acetonitrile).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
-
Protocol 2: Saponification for Tissue Homogenates
This protocol is intended for tissues with high lipid content.
-
Homogenization:
-
Weigh approximately 100 mg of tissue.
-
Homogenize in 1 mL of PBS containing an antioxidant (e.g., 0.1% ascorbic acid).
-
-
Saponification Reaction:
-
To the homogenate, add 1 mL of ethanolic KOH solution (10% w/v) and 100 µL of 10% pyrogallol in ethanol.
-
Incubate in a shaking water bath at 70°C for 30 minutes.[1] Protect from light.
-
-
Extraction:
-
Cool the sample tube on ice.
-
Add 2 mL of deionized water and 2 mL of n-hexane.
-
Vortex vigorously for 3 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate phases.
-
Transfer the upper hexane layer to a clean tube.
-
Repeat the extraction twice more and combine the hexane layers.
-
-
Washing and Drying:
-
Wash the combined hexane extracts with 2 mL of deionized water to remove residual KOH. Vortex and centrifuge. Discard the lower aqueous layer.
-
Proceed with the drying and reconstitution steps as described in Protocol 1.
-
Quantitative Data Summary
The following table summarizes typical concentration ranges for tocopherols in human plasma. Note that these values can vary significantly based on diet, age, and health status.
| Analyte | Typical Concentration Range (µmol/L) | Method |
| α-Tocopherol | 12 - 30 | LC-MS/MS[8] |
| γ-Tocopherol | 2 - 8 | HPLC-FLD |
| α-Tocopherol Metabolites | nmol/L range | LC-MS/MS[8] |
Visual Workflow and Troubleshooting Guides
Caption: General experimental workflow for γ-Tocopherol analysis.
Caption: Troubleshooting decision tree for low γ-Tocopherol recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. a-high-performance-liquid-chromatographic-method-for-the-determination-of-tocopherol-in-plasma-and-cellular-elements-of-the-blood - Ask this paper | Bohrium [bohrium.com]
- 4. Vitamin C - Wikipedia [en.wikipedia.org]
- 5. Vitamin C - Health Professional Fact Sheet [ods.od.nih.gov]
- 6. DSpace [repository.uksw.edu]
- 7. Matrix effects in ultra-high performance supercritical fluid chromatography-mass spectrometry analysis of vitamin E in plasma: The effect of sample preparation and data processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Matrix effects in ultra-high performance supercritical fluid chromatography-mass spectrometry analysis of vitamin E in plasma: The effect of sample preparation and data processing. | Semantic Scholar [semanticscholar.org]
- 12. Normal and reversed-phase HPLC for more complete evaluation of tocopherols, retinols, carotenes and sterols in dairy products | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing the Solubility of gamma-Tocopherol for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using gamma-tocopherol in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in cell culture media?
A1: this compound is a lipophilic (fat-soluble) molecule, meaning it has very low solubility in aqueous environments like cell culture media.[1] This is due to its chemical structure, which includes a long hydrophobic phytyl tail.[1]
Q2: What are the common methods to solubilize this compound for cell culture?
A2: The most common methods to enhance the solubility of this compound for cell culture applications include:
-
Using organic solvents: Dissolving this compound in a small amount of a biocompatible organic solvent like ethanol or dimethyl sulfoxide (DMSO) before diluting it in the cell culture medium.
-
Complexation with cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin molecule to increase its aqueous solubility.
-
Nanoformulations: Incorporating this compound into lipid-based nanocarriers such as liposomes or micelles.[1]
Q3: What is the maximum concentration of solvents like ethanol or DMSO that can be used in cell culture?
A3: To avoid cytotoxicity, the final concentration of ethanol or DMSO in the cell culture medium should be kept to a minimum, typically below 1%, and ideally below 0.5%.[2] It is crucial to include a vehicle control (media with the same concentration of the solvent) in your experiments to account for any effects of the solvent on the cells.
Troubleshooting Guides
Issue 1: Precipitation or cloudiness in the cell culture medium after adding this compound.
-
Question: I dissolved this compound in ethanol and added it to my cell culture medium, but the medium turned cloudy and a precipitate formed. What should I do?
-
Answer: This is a common issue due to the poor water solubility of this compound. Here are some troubleshooting steps:
-
Reduce the final concentration of this compound: You may be exceeding its solubility limit in the final medium. Try a lower concentration.
-
Increase the initial solvent volume: While keeping the final solvent concentration in the media low, using a slightly larger initial volume of solvent to dissolve the this compound can help.
-
Pre-warm the medium: Adding the this compound solution to pre-warmed media (37°C) can sometimes help prevent immediate precipitation.
-
Vortex immediately after addition: Gently vortex or swirl the medium immediately after adding the this compound solution to ensure rapid and even dispersion.
-
Use a carrier protein: Pre-complexing the this compound with a carrier protein like bovine serum albumin (BSA) can improve its stability in the medium.
-
Consider an alternative solubilization method: If precipitation persists, using cyclodextrins or preparing a liposomal formulation of this compound might be more effective.
-
Issue 2: Cells are showing signs of toxicity (e.g., reduced viability, altered morphology).
-
Question: After treating my cells with a this compound solution prepared with DMSO, I observed increased cell death compared to the untreated control. What could be the cause?
-
Answer: Cell toxicity can arise from several factors:
-
Solvent toxicity: Ensure the final concentration of DMSO is non-toxic to your specific cell line. Perform a dose-response experiment with the solvent alone to determine its toxicity threshold.
-
High concentration of this compound: While this compound has beneficial effects, high concentrations can be cytotoxic to certain cell types.[3] Perform a dose-response experiment to determine the optimal concentration for your experimental goals.
-
Oxidation of this compound: this compound can oxidize over time, and the oxidation products may be toxic. Prepare fresh stock solutions and protect them from light and air.
-
Vehicle control: Always include a vehicle control (media with the same final concentration of the solvent) to differentiate between the effects of the solvent and the this compound.
-
Data Presentation: Solubility of Tocopherols
The following table summarizes the solubility of tocopherols in various solvents. Note that much of the available quantitative data is for α-tocopherol, a structurally similar analogue of γ-tocopherol.
| Compound | Solvent | Solubility | Reference |
| γ-Tocopherol | Water | Insoluble | [1] |
| γ-Tocopherol | Ethanol | Soluble | [1][4] |
| γ-Tocopherol | Acetone | Soluble | [1] |
| γ-Tocopherol | Chloroform | Miscible | [5] |
| γ-Tocopherol | DMSO | Miscible | [6] |
| α-Tocopherol | Water | Practically Insoluble | [5] |
| α-Tocopherol | 1:1 Ethanol:PBS (pH 7.2) | ~ 0.5 mg/mL | [6] |
| α-Tocopherol with β-Cyclodextrin | Water | Solubility enhanced | [7] |
| α-Tocopherol with γ-Cyclodextrin | Water | Solubility enhanced | [7] |
Experimental Protocols
Protocol 1: Solubilization of this compound using Ethanol
-
Prepare a stock solution: Weigh out the desired amount of this compound and dissolve it in 100% ethanol to create a concentrated stock solution (e.g., 10-100 mM). Ensure complete dissolution by vortexing.
-
Dilution: Just before treating the cells, dilute the stock solution in pre-warmed (37°C) cell culture medium to the desired final concentration. It is recommended to add the stock solution dropwise while gently swirling the medium to facilitate mixing and prevent precipitation.
-
Final Ethanol Concentration: Ensure the final concentration of ethanol in the cell culture medium does not exceed 1% (v/v).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of ethanol to the cell culture medium without this compound.
Protocol 2: Solubilization of this compound using Cyclodextrins (Kneading Method)
This protocol is adapted from methods used for α-tocopherol.
-
Molar Ratio: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Preparation: In a mortar, add the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) and a small amount of a water/ethanol mixture to form a paste.
-
Incorporation: Gradually add the this compound to the cyclodextrin paste while continuously kneading with a pestle.
-
Drying: Dry the resulting paste under vacuum or by lyophilization to obtain a powder of the this compound-cyclodextrin inclusion complex.
-
Reconstitution: The powdered complex can then be dissolved in cell culture medium. The aqueous solubility should be significantly enhanced.
-
Filter Sterilization: Sterilize the final solution by passing it through a 0.22 µm filter before adding it to the cells.
Signaling Pathways and Visualizations
This compound has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and apoptosis.
NF-κB Signaling Pathway
This compound can inhibit the activation of the NF-κB pathway, a key regulator of inflammation. It can prevent the degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
JNK/CHOP/DR5 Apoptosis Pathway
In some cancer cells, this compound can induce apoptosis by activating the JNK/CHOP/DR5 signaling pathway. This leads to the upregulation of Death Receptor 5 (DR5) and subsequent activation of the apoptotic cascade.[7]
Caption: Induction of apoptosis by this compound via the JNK/CHOP/DR5 pathway.
Experimental Workflow for Solubilizing and Applying this compound
The following diagram outlines the general workflow for preparing and using this compound in cell culture experiments.
Caption: General workflow for this compound experiments in cell culture.
References
- 1. mdpi.com [mdpi.com]
- 2. fao.org [fao.org]
- 3. univarsolutions.com [univarsolutions.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. DE10200657B4 - 2: 1 complex of β- or γ-cyclodextrin and α-tocopherol - Google Patents [patents.google.com]
- 7. ingentaconnect.com [ingentaconnect.com]
Preventing oxidation of gamma-Tocopherol during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of gamma-tocopherol during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oxidation a concern during sample preparation?
A1: this compound is a naturally occurring form of Vitamin E with potent antioxidant properties. It is susceptible to oxidation, a chemical degradation process, when exposed to factors like heat, light, oxygen, and certain solvents during sample preparation. This degradation can lead to inaccurate quantification in analytical experiments, compromising research results.
Q2: What are the main factors that contribute to the oxidation of this compound?
A2: The primary factors that induce the oxidation of this compound during sample preparation are:
-
Exposure to Oxygen: The presence of atmospheric oxygen is a key driver of oxidation.
-
Exposure to Light: UV light can accelerate the degradation of this compound.[1]
-
High Temperatures: Heat can increase the rate of oxidative reactions.[2]
-
Choice of Solvent: Protic solvents, such as methanol and ethanol, can reduce the antioxidant activity of tocopherols compared to aprotic solvents like hexane and acetonitrile.
-
Presence of Metal Ions: Metal ions can catalyze oxidation reactions.
Q3: What are the common degradation products of this compound?
A3: The oxidation of this compound proceeds through the formation of a tocopheroxyl radical. This can then lead to the formation of several degradation products, including tocopherylquinones, dimers, and trimers. One notable product is chroman-5,6-quinone, which can impart a red color to the sample.
Q4: Which antioxidants are recommended to prevent this compound oxidation?
A4: Several antioxidants can be added during sample preparation to protect this compound. Commonly used options include:
-
Ascorbic Acid (Vitamin C): Often used at a concentration of 0.1% in homogenization buffers.[3]
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant effective at concentrations around 0.02-1%.[4]
-
Pyrogallol: A potent antioxidant, though its optimal concentration for this compound preservation is not as widely documented in direct comparative studies.
Q5: How should I store my samples to minimize this compound oxidation?
A5: To minimize oxidation during storage, it is recommended to:
-
Store samples at low temperatures, ideally at -80°C for long-term storage.
-
Protect samples from light by using amber vials or wrapping containers in aluminum foil.
-
Purge sample vials with an inert gas, such as nitrogen or argon, to displace oxygen before sealing.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Optimize your extraction solvent. For lipid-soluble this compound in high-fat matrices, consider less polar solvents like hexane or a mixture of hexane and ethanol.[3] For low-fat matrices, methanol may be sufficient. Ensure thorough homogenization and consider multiple extraction steps. |
| Degradation During Extraction | Add an antioxidant (e.g., 0.1% ascorbic acid or 0.02% BHT) to your homogenization buffer and extraction solvent.[3][4] Perform extraction steps on ice and minimize exposure to light. |
| Loss During Solvent Evaporation | If using a nitrogen evaporator, ensure the temperature is not excessively high. A water bath temperature of 30-40°C is generally recommended. Avoid complete dryness, as this can increase the risk of oxidation. Reconstitute the sample in the mobile phase immediately after evaporation. |
| Adsorption to Labware | Use silanized glassware or polypropylene tubes to minimize the adsorption of the lipophilic this compound to surfaces. |
Issue 2: High Variability in this compound Measurements
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize every step of your sample preparation protocol, from thawing to extraction and analysis. Ensure all samples are processed for the same duration and under the same light and temperature conditions. |
| Inadequate Antioxidant Protection | Ensure the antioxidant is fully dissolved and evenly distributed throughout the sample and solvents. Prepare fresh antioxidant solutions regularly. |
| Matrix Effects | The sample matrix can interfere with the analysis. Perform a matrix effect study by comparing the response of a standard in pure solvent to a standard spiked into a sample extract. If significant matrix effects are observed, consider further sample cleanup using techniques like solid-phase extraction (SPE) or using a matrix-matched calibration curve.[5] |
| Instrumental Variability | Ensure the stability of your analytical instrument (e.g., HPLC). Check for fluctuations in pump pressure, detector response, and column temperature. Run system suitability tests before each batch of samples. |
Issue 3: Suspected Degradation Despite a Standard Protocol
| Possible Cause | Troubleshooting Step |
| Oxygen Exposure | Purge all solvents with an inert gas (nitrogen or argon) before use. During homogenization and extraction, work in a glove box or use sealed tubes that have been purged with inert gas. |
| Light Exposure | Work under amber or yellow light, and use amber-colored autosampler vials for analysis. |
| Sub-optimal Antioxidant Concentration | The required antioxidant concentration can be matrix-dependent. Try increasing the concentration of your chosen antioxidant or using a combination of antioxidants (e.g., ascorbic acid and BHT). |
| Contaminated Solvents or Reagents | Use high-purity, HPLC-grade solvents. Peroxide-contaminated ethers or other solvents can promote oxidation. Test for peroxides and purify solvents if necessary. |
Data Presentation
Table 1: Comparison of Common Antioxidants for Tocopherol Preservation
| Antioxidant | Typical Concentration | Effectiveness | Notes |
| Ascorbic Acid | 0.1% (w/v) | Good | Water-soluble, ideal for addition to aqueous homogenization buffers.[3] |
| BHT | 0.02% - 1% (w/v) | Very Good | Lipid-soluble, effective in organic solvents and for protecting lipid-rich samples.[4] |
| Pyrogallol | Not widely specified for tocopherols | Potentially Very High | A very effective oxygen scavenger, but can be less stable and may interfere with some analytical methods if not used carefully. |
| Trolox | Varies | Good | A water-soluble analog of vitamin E, often used as a standard in antioxidant capacity assays. |
Note: The effectiveness can be matrix-dependent. It is recommended to validate the chosen antioxidant and its concentration for your specific sample type.
Table 2: Influence of Solvents on this compound Extraction and Stability
| Solvent | Polarity | Extraction Efficiency | Stability of this compound |
| Hexane | Non-polar | High for lipid matrices | High |
| Ethanol | Polar | Moderate to High | Moderate (can be improved with antioxidants) |
| Methanol | Polar | Moderate | Lower than aprotic solvents |
| Acetone | Polar Aprotic | Moderate to High | Moderate to High |
Generally, aprotic solvents like hexane and acetonitrile tend to better preserve the antioxidant activity of tocopherols compared to protic solvents like ethanol and methanol. A mixture of hexane and ethanol is often used to balance extraction efficiency and stability.[3]
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissue (e.g., Liver)
-
Preparation of Reagents:
-
Homogenization Buffer: 0.1 M phosphate buffer (pH 7.4) containing 0.1% (w/v) ascorbic acid. Prepare fresh.
-
Extraction Solvent: Hexane containing 0.02% (w/v) BHT.
-
Reconstitution Solvent: Mobile phase for your HPLC analysis (e.g., methanol/acetonitrile mixture).
-
-
Sample Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Add 1 mL of ice-cold homogenization buffer.
-
Homogenize the tissue on ice using a mechanical homogenizer until a uniform suspension is achieved.
-
-
Liquid-Liquid Extraction:
-
To the homogenate, add 2 mL of the extraction solvent (hexane with BHT).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the upper hexane layer into a clean amber glass tube.
-
Repeat the extraction step with another 2 mL of extraction solvent for improved recovery.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen at 30-40°C.
-
Immediately reconstitute the residue in 200 µL of the reconstitution solvent.
-
Vortex for 30 seconds to ensure the extract is fully dissolved.
-
-
Analysis:
-
Transfer the reconstituted sample to an amber autosampler vial.
-
Inject an appropriate volume into the HPLC system for analysis.
-
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Workflow for this compound extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Micronutrient Test for Nutritional Deficiencies | Labcorp OnDemand [ondemand.labcorp.com]
- 3. Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.library.uq.edu.au [search.library.uq.edu.au]
Technical Support Center: Refinement of Gamma-Tocopherol Extraction from Food Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of gamma-tocopherol from various food matrices.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems during your this compound extraction experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low γ-tocopherol Yield | Incomplete cell lysis and extraction: The solvent may not be effectively penetrating the sample matrix to release the tocopherols. | Sample Pre-treatment: For dry samples, ensure they are finely ground to a particle size of 0.5-3 mm to increase the surface area for extraction.[1] For moist samples, consider lyophilization (freeze-drying) before grinding. |
| Inappropriate solvent selection: The polarity of the extraction solvent may not be optimal for γ-tocopherol. | Solvent Optimization: Hexane, ethanol, methanol, and acetonitrile are commonly used.[1][2] The choice of solvent can significantly impact extraction efficiency. For instance, methanol has been shown to be more effective than ethanol for extracting tocopherols from certain seed oils.[3] Consider trying different solvents or solvent mixtures. | |
| Degradation of γ-tocopherol: Tocopherols are sensitive to heat, light, and alkaline conditions.[1] | Control Extraction Conditions: Perform extractions under dim light and at controlled, lower temperatures. Avoid high temperatures during solvent evaporation by using a rotary evaporator at a moderate temperature (e.g., 50°C).[4] | |
| Formation of Emulsions during Liquid-Liquid Extraction (LLE) | Presence of surfactant-like compounds: High concentrations of phospholipids, free fatty acids, or proteins in the sample can lead to the formation of stable emulsions between the aqueous and organic phases.[5] | Gentle Mixing: Instead of vigorous shaking, gently swirl the separatory funnel to minimize emulsion formation while still allowing for adequate phase contact.[5] |
| "Salting Out": Add a saturated sodium chloride solution (brine) to the mixture. This increases the ionic strength of the aqueous layer, which can help break the emulsion.[5] | ||
| Centrifugation: Centrifuging the mixture can help to separate the layers and break the emulsion.[5] | ||
| Co-elution of Interfering Compounds during HPLC Analysis | Matrix effects: Other lipid-soluble compounds in the extract can have similar retention times to γ-tocopherol. | Saponification: For samples with high lipid content, a saponification step using ethanolic potassium hydroxide can be employed to hydrolyze fats, leaving the non-saponifiable tocopherols for extraction.[2] This helps to remove interfering lipids. |
| Inadequate chromatographic separation: The HPLC method may not be optimized for the specific sample matrix. | Optimize HPLC Method: Adjust the mobile phase composition. For normal-phase HPLC, a mobile phase of n-hexane and isopropanol (99:1 v/v) can be effective.[6] For reverse-phase HPLC, a mobile phase of methanol and water may be used.[7] Ensure the column is appropriate for tocopherol separation. | |
| Poor Reproducibility of Results | Inconsistent sample handling: Variations in extraction time, temperature, or solvent-to-sample ratio between experiments. | Standardize Protocols: Adhere strictly to a validated experimental protocol for all samples. Ensure consistent timing for each extraction step. |
| Instrument variability: Fluctuations in HPLC performance. | System Suitability Tests: Regularly perform system suitability tests to ensure the HPLC system is performing consistently. This includes checking for stable retention times, peak shapes, and detector response. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting this compound from food matrices?
A1: Solvent extraction is a widely used and cost-effective method for isolating tocopherols.[2] Common solvents include n-hexane, ethanol, methanol, and mixtures like chloroform:methanol (Folch method).[1][8] The choice of solvent often depends on the specific food matrix. For example, n-hexane is suitable for many oil-based samples, while the Folch method can be effective for tissues with higher water content.[8]
Q2: How can I improve the extraction efficiency of this compound?
A2: To enhance extraction efficiency, consider the following:
-
Sample Preparation: Properly grinding or homogenizing the sample increases the surface area available for solvent interaction.[1]
-
Solvent Selection: The choice of solvent is critical. A study on underutilized seed oils found that methanol resulted in a higher concentration of extracted tocopherols compared to ethanol.[3]
-
Extraction Technique: While solvent extraction is common, other techniques like Supercritical Fluid Extraction (SFE) with CO2 can offer higher selectivity and efficiency, although the equipment is more expensive.[2]
Q3: My sample has a very high-fat content. How can I remove the lipids before analysis?
A3: For high-fat matrices, a saponification step is highly recommended.[2] This involves hydrolyzing the triglycerides with a strong base, such as potassium hydroxide in ethanol. The non-saponifiable fraction, which contains the tocopherols, can then be extracted with a non-polar solvent like hexane. This cleanup step significantly reduces matrix interference during subsequent HPLC analysis.
Q4: What are the key differences between the Folch method and using n-hexane for extraction?
A4: The Folch method utilizes a mixture of chloroform and methanol (2:1 v/v), which is effective for extracting lipids from a wide variety of matrices, including those with significant water content.[8] Extraction with n-hexane is simpler and uses a less toxic solvent, making it a popular choice for oil-based samples. The effectiveness of each method can vary depending on the food matrix. For instance, the Folch method yielded significantly higher amounts of γ-tocopherol from avocado pulp and almonds, whereas n-hexane was more effective for mackerel fillets.[8]
Q5: How can I prevent the degradation of this compound during extraction and storage?
A5: this compound is susceptible to oxidation, which can be accelerated by exposure to heat, light, and oxygen.[1] To minimize degradation:
-
Work in a dimly lit environment or use amber-colored glassware.
-
Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a controlled temperature.[4]
-
Store extracts and standards at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere (e.g., nitrogen or argon).
Quantitative Data Summary
Table 1: Comparison of this compound Content in Various Food Matrices using Different Extraction Methods.
| Food Matrix | Extraction Method | γ-Tocopherol Content (mg/100g) | Reference |
| Mackerel Fillet | n-Hexane | 0.61 | [8] |
| Almonds | Folch Method | 1.44 | [8] |
| Flaxseed Oil | Methanol Extraction | 84.58 | [3] |
| Hibiscus Seed Oil | Supercritical Fluid Extraction (SFE) | 1.6 - 5.6 | [2][7] |
| Faveleira Seed Oil | Soxhlet Extractor | 15.09 | [9] |
Table 2: Recovery Rates and Limits of Detection for Tocopherol Analysis.
| Analytical Method | Recovery Rate (%) | Limit of Detection (LOD) | Reference |
| NP-HPLC-UV-Vis | >80% | 0.32 - 0.63 ppm | [8][10] |
| LPME with DES | 80.7 - 105.4% | 2.1 - 3.0 ng/mL | [2][7] |
| Sol-gel-coated membrane extraction | 88.7 - 95.1% | 0.05 µg/g | [2][7] |
| LC-MS/MS | - | 2.0 - 3.2 ng/mL | [7] |
Experimental Protocols
1. General Solvent Extraction using n-Hexane
This protocol is suitable for oil-based samples or dry, finely ground food matrices.
-
Sample Preparation: Weigh approximately 1-5 grams of the homogenized or finely ground sample into a centrifuge tube.
-
Extraction:
-
Add 10 mL of n-hexane to the sample.
-
Vortex the mixture vigorously for 1 minute.
-
Place the tube in an ultrasonic bath for 15 minutes to enhance extraction.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the solid material from the supernatant.
-
-
Solvent Evaporation:
-
Carefully transfer the hexane supernatant to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of the HPLC mobile phase.
-
Analysis: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
2. Folch Method for Lipid Extraction
This method is suitable for samples with higher moisture content.
-
Homogenization: Homogenize approximately 1-2 grams of the sample with 20 mL of a chloroform:methanol mixture (2:1, v/v).
-
Phase Separation:
-
Add 5 mL of 0.9% NaCl solution to the homogenate and vortex briefly.
-
Centrifuge the mixture at 2000 rpm for 10 minutes to facilitate phase separation. Three layers will form: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids and tocopherols.
-
-
Lipid Collection: Carefully aspirate and discard the upper aqueous layer. Collect the lower chloroform layer containing the lipid extract.
-
Solvent Evaporation and Reconstitution: Follow the same steps for solvent evaporation and reconstitution as described in the n-hexane protocol.
Visualizations
Caption: General workflow for this compound extraction and analysis.
Caption: Troubleshooting decision tree for this compound extraction.
References
- 1. aocs.org [aocs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Extraction of Vitamin E Isomers from Palm Oil: Methodology, Characterization, and in Vitro Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Strategies for Tocopherols in Vegetable Oils: Advances in Extraction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of HPLC-FLD for Tocopherol Isomer Separation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the separation and quantification of tocopherol isomers using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Frequently Asked Questions (FAQs)
Q1: Why is HPLC-FLD the preferred method for tocopherol analysis? A1: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for analyzing tocopherols due to its efficiency in separating the different isomers.[1] The Fluorescence Detector (FLD) is favored over Ultraviolet (UV) detection because it offers significantly better sensitivity and higher selectivity, which is crucial for analyzing biological samples where tocopherols may be present in low concentrations.[1][2]
Q2: What are the typical excitation and emission wavelengths for tocopherol analysis using FLD? A2: For tocopherol analysis, the commonly used wavelengths are an excitation (λex) of 290–296 nm and an emission (λem) of 325–335 nm.[1][3][4] These settings provide a robust response for all tocopherol isomers.
Q3: Should I use Normal-Phase (NP) or Reversed-Phase (RP) HPLC? A3: The choice depends on your specific analytical goals.
-
Normal-Phase (NP-HPLC): This is the most effective method for separating all four tocopherol isomers (α, β, γ, δ), especially the critical β- and γ-isomers, which are difficult to resolve.[5][6] NP-HPLC typically uses a silica column and a non-polar mobile phase.[2]
-
Reversed-Phase (RP-HPLC): This method is known for its robustness, faster equilibration, and good reproducibility.[3] However, in most RP-HPLC methods, β- and γ-tocopherols co-elute, meaning they appear as a single peak.[7] RP-HPLC is suitable if baseline separation of these two isomers is not required.[3]
Q4: My sample concentration is very high (e.g., 1000 ppm). Why am I getting no signal or a negative peak with the FLD? A4: This issue is caused by detector saturation. Fluorescence detectors are extremely sensitive and are designed for trace-level analysis.[8] At high concentrations (typically above 100-250 ppm), the photomultiplier tube (PMT) of the detector becomes saturated, leading to a nonlinear response or a signal that drops below the baseline.[8] The solution is to dilute your sample significantly or reduce the injection volume.[8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Workflow for HPLC-FLD Analysis of Tocopherols
Caption: General workflow for tocopherol analysis.
Problem 1: Poor or no separation of β- and γ-tocopherol isomers.
-
Cause: This is a common limitation of Reversed-Phase HPLC systems. The structural similarity between β- and γ-tocopherols makes their separation difficult on C18 columns, leading to co-elution.[7]
-
Solution:
-
Switch to Normal-Phase HPLC: NP-HPLC on a silica or amino-bonded column provides the best resolution for β- and γ-isomers.[1][6] A mobile phase of hexane or heptane with a small percentage of an alcohol like 2-propanol is effective.[2][6]
-
Optimize RP-HPLC Conditions: While complete baseline separation is challenging, some optimization may help. Lowering the column temperature can sometimes improve resolution, as demonstrated in a study that used a column temperature of 7°C.[7][9] Experimenting with different organic modifiers in the mobile phase (e.g., methanol vs. acetonitrile) may also slightly alter selectivity.
-
Problem 2: Unstable retention times.
-
Cause: Shifting retention times can be caused by several factors, including unstable mobile phase composition, temperature fluctuations, or column degradation.[10] Normal-phase columns are particularly sensitive to minor changes in the mobile phase, such as moisture content.[7]
-
Solution:
-
Ensure Mobile Phase Stability: Prepare fresh mobile phase daily and keep it well-sealed. For NP-HPLC, use HPLC-grade solvents with low water content. Degas the mobile phase thoroughly to prevent bubble formation in the pump.[10][11]
-
Use a Column Thermostat: Temperature fluctuations can significantly affect retention times. Maintaining a constant column temperature with a thermostat ensures reproducibility.[12]
-
Allow for Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. This is especially critical for NP-HPLC, which can require long equilibration times.[7]
-
Problem 3: Peak tailing or fronting.
-
Cause:
-
Solution:
-
For Tailing:
-
Add a modifier to the mobile phase. For NP-HPLC, a small amount of a slightly more polar solvent can help mask active sites on the silica.
-
Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
-
If the column is old, it may be degraded and require replacement.[14]
-
-
For Fronting:
-
Reduce the concentration of the sample by dilution.
-
Decrease the injection volume.[10]
-
-
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common HPLC-FLD issues.
Experimental Protocols & Data
Protocol 1: Normal-Phase HPLC for Full Isomer Separation
This method is optimized for the separation of α-, β-, γ-, and δ-tocopherols.
-
Instrumentation: HPLC system with a fluorescence detector.
-
Column: Spherisorb Silica-80 (250 x 4.6 mm, 5 µm particle size) or equivalent silica column.[2]
-
Mobile Phase: n-hexane:2-propanol (99:1 v/v) in isocratic mode.[2][6]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: Ambient (e.g., 25°C).
-
Injection Volume: 20 µL.[2]
-
FLD Settings: Excitation at 292 nm, Emission at 330 nm.[1]
-
Sample Preparation: Dissolve extracted and dried samples in n-hexane before injection.[2]
Protocol 2: Reversed-Phase HPLC for General Quantification
This robust method is suitable for quantifying total tocopherols or when β/γ separation is not needed.
-
Instrumentation: HPLC system with a fluorescence detector.
-
Column: Alltima RP C-18 (250 x 4.6 mm, 5 µm) or equivalent C18 column.[15]
-
Mobile Phase: Acetonitrile:Methanol (50:50 v/v) in isocratic mode.[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 25°C.[15]
-
Injection Volume: 20 µL.[15]
-
FLD Settings: Excitation at 290 nm, Emission at 325 nm.[15]
-
Sample Preparation: For oils, dilute in a mixture like methanol:hexane:tetrahydrofuran, vortex, and centrifuge. Inject an aliquot of the supernatant.[15] For other matrices, perform a suitable extraction.
Data Presentation: Summary of Chromatographic Conditions
Table 1: Typical Normal-Phase (NP) HPLC-FLD Parameters
| Parameter | Setting | Reference(s) |
|---|---|---|
| Stationary Phase | Silica Column | [1],[2],[6] |
| Mobile Phase | n-Hexane:2-propanol (99:1, v/v) | [2],[6] |
| Heptane with 0.5-1% 2-propanol | [1] | |
| Flow Rate | 1.0 mL/min | [2] |
| Detection (λex/λem) | 292 nm / 330 nm | [1] |
| Advantage | Excellent separation of β- and γ-isomers |[5],[7] |
Table 2: Typical Reversed-Phase (RP) HPLC-FLD Parameters
| Parameter | Setting | Reference(s) |
|---|---|---|
| Stationary Phase | C18 (ODS) Column | [15],[3] |
| Mobile Phase | Acetonitrile:Methanol (50:50, v/v) | [15] |
| Methanol:Acetonitrile:Isopropanol (55:40:5, v/v) | [3] | |
| Flow Rate | 0.8 - 1.0 mL/min | [15],[3] |
| Detection (λex/λem) | 290 nm / 325 nm or 295 nm / 335 nm | [15],[3] |
| Limitation | β- and γ-isomers typically co-elute |[7] |
Table 3: Method Validation & Performance Data
| Parameter | Typical Value | Reference(s) |
|---|---|---|
| Linear Range | 0.05 - 10 µg/g | [15] |
| Limit of Detection (LOD) | 0.03 - 0.11 mg/kg (RP-HPLC) | [3] |
| 8 - 9 ng/g (RP-HPLC) | [15] | |
| Limit of Quantification (LOQ) | 0.11 - 0.34 mg/kg (RP-HPLC) | [3] |
| 23 - 28 ng/g (RP-HPLC) | [15] |
| Reproducibility (CV%) | < 2.9% |[15] |
References
- 1. aocs.org [aocs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Spectrofluorimetric Determination of α-Tocopherol in Capsules and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Separation of tocopherol and tocotrienol isomers using normal- and reverse-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimization and validation of the reversed-phase high-performance liquid chromatography with fluorescence detection method for the separation of tocopherol and tocotrienol isomers in cereals, employing a novel sorbent material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. shimadzu.com [shimadzu.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Minimizing interference in electrochemical detection of gamma-tocopherol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the electrochemical detection of gamma-tocopherol. Our aim is to help you minimize interference and achieve accurate, reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during the electrochemical detection of this compound.
| Issue | Potential Cause | Recommended Solution |
| Overlapping Peaks with Other Tocopherols | The oxidation potentials of tocopherol isomers (alpha, delta) are very close to that of this compound. | - Optimize Square-Wave Voltammetry (SWV) Parameters: Adjust the potential step, amplitude, and frequency to improve peak resolution.[1] - Deconvolution Software: Use software to mathematically separate overlapping peaks.[1] - High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): Employ HPLC to separate the isomers before electrochemical detection.[2][3] |
| Interference from Ascorbic Acid (Vitamin C) | Ascorbic acid is a common antioxidant in biological samples and can have an oxidation potential that interferes with tocopherol detection. | - pH Adjustment: Modify the pH of the supporting electrolyte. Ascorbic acid's oxidation potential is pH-dependent, and adjusting the pH can shift its peak away from this compound's. - Enzymatic Removal: Use ascorbate oxidase to selectively remove ascorbic acid from the sample. - Membrane-Modified Electrodes: Employ a selective membrane (e.g., Nafion) on the electrode surface to repel negatively charged ascorbate ions. |
| Interference from Uric Acid | Uric acid, present in biological fluids, can also produce an interfering electrochemical signal. | - Uricase Enzyme: Similar to ascorbic acid, uricase can be used to specifically eliminate uric acid. - Selective Electrode Modification: Modify the electrode with materials that have a higher affinity for this compound or repel uric acid. |
| Matrix Effects from Complex Samples (e.g., oils, biological fluids) | Lipids, proteins, and other components in complex matrices can foul the electrode surface or contain electroactive species that interfere with the measurement.[4] | - Sample Preparation: Perform a liquid-liquid or solid-phase extraction to isolate this compound from the interfering matrix components. Saponification can be used to remove interfering lipids.[4][5] - Modified Electrodes: Use electrodes modified with nanomaterials or polymers to enhance selectivity and reduce fouling. - Standard Addition Method: This method can help to compensate for matrix effects by calibrating within the sample matrix itself.[6] |
| Poor Signal or No Peak | This could be due to a variety of factors, from incorrect experimental setup to low analyte concentration. | - Check Electrode Connection and Cleanliness: Ensure the working, reference, and counter electrodes are properly connected and that the working electrode surface is clean and polished. - Verify Supporting Electrolyte: Confirm the correct composition and concentration of the supporting electrolyte. For tocopherols, a common choice is lithium perchlorate in acetonitrile.[1] - Optimize Deposition Time/Potential (for stripping voltammetry): If using a stripping technique, ensure adequate accumulation of the analyte on the electrode surface. |
| Baseline Drift | Unstable baseline can be caused by electrode fouling, temperature fluctuations, or contamination. | - Electrode Polishing: Regularly polish the working electrode to maintain a clean and reproducible surface. - Deoxygenate Solution: Purge the electrochemical cell with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can interfere with measurements. - Maintain Constant Temperature: Perform experiments in a temperature-controlled environment. |
Frequently Asked Questions (FAQs)
1. What is the main challenge in the electrochemical detection of this compound?
The primary challenge is the overlapping voltammetric signals from other tocopherol isomers (alpha and delta) due to their similar oxidation potentials.[1][4] This makes it difficult to distinguish and quantify this compound specifically.
2. What are the most common interfering substances in biological and food samples?
Common interfering substances include other antioxidants like ascorbic acid (Vitamin C) and uric acid, as well as lipids and proteins in complex matrices.[5] Metal ions such as Cu2+ and Fe3+ can also interfere with the electrochemical signal.
3. How can I improve the selectivity for this compound?
Improving selectivity can be achieved through several methods:
-
Chromatographic Separation: Using HPLC prior to electrochemical detection (HPLC-ECD) is a highly effective way to separate this compound from other tocopherols and interfering compounds.[2][3]
-
Electrode Modification: Modifying the working electrode with selective materials can enhance the response to this compound while minimizing interference.
-
Optimization of Electrochemical Parameters: Fine-tuning the parameters of your voltammetric technique, such as the waveform in square-wave voltammetry, can improve peak resolution.[1]
4. What is a suitable working electrode and supporting electrolyte for this compound detection?
A glassy carbon electrode (GCE) is a commonly used and effective working electrode for tocopherol analysis.[1][4] A suitable supporting electrolyte is 0.1 M lithium perchlorate in 99.9% acetonitrile.[1]
5. Can I directly measure this compound in an oil sample?
Direct measurement in oil is challenging due to the complex matrix. It is highly recommended to perform an extraction step to isolate the tocopherols from the bulk oil.[4]
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis in Vegetable Oil
-
Saponification:
-
Weigh 1-2 grams of the oil sample into a round-bottom flask.
-
Add 25 mL of ethanol and a small amount of antioxidant (e.g., ascorbic acid or pyrogallol) to prevent tocopherol degradation.
-
Add 5 mL of 50% (w/v) potassium hydroxide solution.
-
Reflux the mixture at 80°C for 30 minutes with gentle stirring.
-
-
Extraction:
-
Cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add 50 mL of deionized water and 50 mL of a nonpolar solvent (e.g., n-hexane or diethyl ether).
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the upper organic layer.
-
Repeat the extraction of the aqueous layer twice more with 50 mL of the organic solvent.
-
Combine all organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic extract with deionized water until the washings are neutral (check with pH paper).
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent under a stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a known volume of the supporting electrolyte (e.g., 0.1 M LiClO4 in acetonitrile) for electrochemical analysis.
-
Protocol 2: Square-Wave Voltammetry (SWV) for this compound Detection
-
Electrochemical Cell Setup:
-
Use a three-electrode system: a glassy carbon working electrode, a platinum wire auxiliary electrode, and a saturated calomel reference electrode (SCE).
-
Add the reconstituted sample or standard solution to the electrochemical cell.
-
Deoxygenate the solution by purging with high-purity nitrogen for at least 10 minutes.
-
-
SWV Parameter Setup (Example):
-
Measurement:
-
Run the SWV scan on a blank supporting electrolyte solution first to obtain a baseline.
-
Run the SWV scan on the standard and sample solutions.
-
The oxidation peak for this compound will appear at approximately +0.752 V vs. SCE, though this can vary slightly depending on the specific experimental conditions.[4]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak current of this compound standards against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak current on the calibration curve.
-
Quantitative Data Summary
| Parameter | Alpha-Tocopherol | This compound | Delta-Tocopherol | Reference |
| Oxidation Potential (vs. SCE in MeCN) | ~0.645 V | ~0.752 V | ~0.857 V | [1] |
| Limit of Detection (LOD) | 3.72 x 10⁻⁶ mol L⁻¹ | 0.89 x 10⁻⁶ mol L⁻¹ | 1.21 x 10⁻⁶ mol L⁻¹ | [1] |
| Limit of Quantification (LOQ) | 11.28 x 10⁻⁶ mol L⁻¹ | 2.70 x 10⁻⁶ mol L⁻¹ | 3.67 x 10⁻⁶ mol L⁻¹ | [1] |
| Linear Range | 3.0 x 10⁻⁶ to 1.0 x 10⁻⁵ mol L⁻¹ | 3.0 x 10⁻⁶ to 1.0 x 10⁻⁵ mol L⁻¹ | 3.0 x 10⁻⁶ to 1.0 x 10⁻⁵ mol L⁻¹ | [1] |
Visualizations
Caption: Workflow for minimizing interference in electrochemical detection.
Caption: Impact of interfering species on the electrochemical signal.
References
- 1. A Review on Electrochemical Sensors and Biosensors Used in Assessing Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Antioxidants Using Electrochemical Sensors: A Bibliometric Analysis [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Improving Gamma-Tocopherol Delivery in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of gamma-tocopherol delivery in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: Why is delivering this compound to cells in culture challenging?
A1: this compound is a lipophilic molecule, meaning it is fat-soluble and consequently poorly soluble in aqueous environments like cell culture media.[1] This can lead to several challenges, including:
-
Precipitation: this compound can precipitate out of the culture medium, reducing its effective concentration and leading to inconsistent results.
-
Low Bioavailability: Due to its poor solubility, the amount of this compound that actually reaches and enters the cells can be very low.[2]
-
Instability: Tocopherols can be unstable and prone to oxidation, especially in the presence of light and certain metal ions, which can lead to a loss of activity.
Q2: What are the common methods for delivering this compound to cells in vitro?
A2: Several methods can be employed to improve the delivery of this compound to cells in culture. The choice of method often depends on the specific cell type, experimental goals, and available resources. Common approaches include:
-
Solvent-based delivery (e.g., Ethanol): Dissolving this compound in a small amount of a water-miscible organic solvent like ethanol before adding it to the culture medium.
-
Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes with this compound, which enhances its solubility in aqueous solutions.
-
Nanoemulsions: Formulating this compound into oil-in-water nanoemulsions to create a stable dispersion of small lipid droplets in the culture medium.[1]
-
Liposomes: Encapsulating this compound within liposomes, which are microscopic vesicles composed of a lipid bilayer that can fuse with the cell membrane to deliver their contents.
Q3: How can I determine the intracellular concentration of this compound?
A3: Quantifying the amount of this compound that has entered the cells is crucial for understanding the dose-response relationship. A common method for this is High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.[3][4] The general workflow involves:
-
Cell Lysis: After treatment, cells are washed to remove extracellular this compound and then lysed to release their intracellular contents.
-
Extraction: The lysate is extracted with an organic solvent (e.g., hexane) to separate the lipophilic this compound from the aqueous components.[4]
-
Analysis: The organic extract is then analyzed by HPLC to separate and quantify the this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitate forms in the culture medium after adding this compound. | - The concentration of the organic solvent (e.g., ethanol) is too high.- The final concentration of this compound exceeds its solubility limit in the medium.- The stock solution was not properly mixed with the medium. | - Ensure the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity and precipitation.- Prepare a more dilute stock solution of this compound.- Add the this compound stock solution to the medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion. |
| Low or inconsistent biological effect of this compound. | - Inefficient cellular uptake.- Degradation of this compound.- Suboptimal concentration. | - Consider using a delivery vehicle like cyclodextrins, nanoemulsions, or liposomes to enhance bioavailability.[1][5]- Prepare fresh this compound solutions for each experiment and protect them from light.- Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. |
| High cellular toxicity observed. | - The delivery vehicle itself is toxic.- The concentration of this compound is too high. | - Include a vehicle-only control in your experiments to assess the toxicity of the delivery system.- Reduce the concentration of the delivery vehicle or this compound.- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range. |
| Difficulty reproducing results between experiments. | - Inconsistent preparation of this compound solutions or delivery systems.- Variation in cell density or passage number. | - Standardize your protocol for preparing and applying this compound. Prepare a large batch of the delivery system if possible.- Maintain consistent cell culture practices, including seeding density and using cells within a specific passage number range. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies to help in the selection of a delivery method and experimental parameters.
Table 1: Comparison of this compound Delivery Methods
| Delivery Method | Typical Concentration Range | Advantages | Disadvantages | Reference(s) |
| Ethanol | 1-100 µM | Simple and quick to prepare. | Low solubility, risk of precipitation, potential for solvent toxicity. | [6] |
| Cyclodextrin | 1-50 µM | Increases aqueous solubility, low toxicity. | May require optimization of the cyclodextrin-to-tocopherol ratio. | [5] |
| Nanoemulsion | 1-50 µM | High loading capacity, good stability, enhanced bioavailability.[1] | More complex preparation, requires specialized equipment (e.g., sonicator, homogenizer). | [1][7] |
| Liposome | 1-50 µM | Biocompatible, can facilitate cellular uptake. | Can be technically challenging to prepare, potential for batch-to-batch variability. | [8][9] |
Table 2: Reported IC50 Values of this compound in Different Cell Lines
| Cell Line | Assay | IC50 Value | Reference(s) |
| RAW264.7 Macrophages | PGE2 Synthesis Inhibition | 7.5 µM | [10][11] |
| A549 Human Epithelial Cells | PGE2 Synthesis Inhibition | 4 µM | [10][11] |
| PC-3 Prostate Cancer Cells | Cell Growth Inhibition | ~20 µM | [12] |
| MCF-7 Breast Cancer Cells | Cell Growth Inhibition | ~15 µM | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in Ethanol
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add a minimal volume of absolute ethanol to dissolve the this compound completely. For example, to make a 10 mM stock solution, dissolve 4.17 mg of this compound (MW: 416.69 g/mol ) in 1 mL of ethanol.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
When treating cells, dilute the stock solution in cell culture medium to the desired final concentration. Ensure the final ethanol concentration in the medium does not exceed 0.1% to avoid solvent toxicity.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol is adapted from methods for complexing lipophilic molecules with cyclodextrins.
-
Prepare a solution of β-cyclodextrin in water or a suitable buffer (e.g., PBS). The concentration will depend on the desired molar ratio.
-
Prepare a concentrated stock solution of this compound in a minimal amount of a water-miscible organic solvent like ethanol.
-
Slowly add the this compound solution to the cyclodextrin solution while stirring vigorously.
-
Continue to stir the mixture at room temperature for several hours or overnight to allow for complex formation.
-
The resulting solution containing the this compound-cyclodextrin complex can be filter-sterilized and then added to the cell culture medium.
Protocol 3: Preparation of this compound Nanoemulsion
This protocol provides a general guideline for preparing a simple oil-in-water nanoemulsion.
-
Oil Phase Preparation: Dissolve this compound in a carrier oil (e.g., medium-chain triglyceride oil) at the desired concentration.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80) and a co-surfactant (e.g., PEG 400).[13]
-
Emulsification: Slowly add the oil phase to the aqueous phase while continuously mixing using a high-shear homogenizer or a sonicator.
-
Homogenization: Continue homogenization or sonication until a translucent nanoemulsion with a small droplet size is formed.
-
Characterization: Characterize the nanoemulsion for particle size, polydispersity index, and zeta potential using dynamic light scattering.
-
Cell Treatment: The nanoemulsion can be sterile-filtered and diluted in cell culture medium for cell treatment.
Protocol 4: Preparation of this compound Loaded Liposomes
This protocol is based on the thin-film hydration method.[8][9]
-
Lipid Film Formation: Dissolve this compound and lipids (e.g., a mixture of phosphatidylcholine and cholesterol) in an organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles, the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.
-
Purification: Remove any unencapsulated this compound by methods such as dialysis or gel filtration.
-
Cell Treatment: The liposome suspension can be added to the cell culture medium.
Visualizations
Signaling Pathways
Caption: this compound's anti-inflammatory and anti-cancer effects.
Experimental Workflow
Caption: General workflow for this compound cell-based assays.
Troubleshooting Logic
Caption: A logical approach to troubleshooting common issues.
References
- 1. Nanoemulsions of an anti-oxidant synergy formulation containing gamma tocopherol have enhanced bioavailability and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound--an underestimated vitamin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo gamma tocopherol supplementation decreases systemic oxidative stress and cytokine responses of human monocytes in normal and asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Comprehensive Review of Its Antioxidant, Anti-Inflammatory, and Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular uptake of tocopherols treated with a mixture of tocopherols in medium [figshare.com]
- 7. Development and in vitro characterization of nanoemulsions loaded with paclitaxel/γ-tocotrienol lipid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. This compound and its major metabolite, in contrast to alpha-tocopherol, inhibit cyclooxygenase activity in macrophages and epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. rjptonline.org [rjptonline.org]
Gamma-Tocopherol Clinical Application: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with gamma-tocopherol (γ-tocopherol). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its experimental and clinical application.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary difference between this compound and alpha-tocopherol?
A1: While both are forms of Vitamin E, they have distinct roles and metabolic fates. Alpha-tocopherol (α-tocopherol) is the most common form found in tissues and supplements.[1] In contrast, this compound (γ-tocopherol) is the major form of vitamin E in the U.S. diet.[1] this compound possesses unique anti-inflammatory properties not shared by the alpha form, such as the ability to inhibit cyclooxygenase (COX) activity and detoxify reactive nitrogen species.[1][2][3]
Q2: Why do plasma levels of this compound remain low compared to alpha-tocopherol after supplementation?
A2: This is a key challenge due to metabolic differences. While both forms are well-absorbed, γ-tocopherol is metabolized much more rapidly into its main water-soluble metabolite, 2,7,8-trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman (γ-CEHC), which is then excreted in urine.[1][4] Alpha-tocopherol, however, is preferentially retained in the body. Studies using deuterium-labeled tocopherols showed that the half-life of γ-tocopherol in plasma was approximately 13 hours, compared to 57 hours for α-tocopherol.[4]
Q3: Can supplementing with alpha-tocopherol affect my this compound measurements?
A3: Yes, this is a critical consideration for experimental design. High-dose supplementation with α-tocopherol has been shown to significantly decrease plasma and tissue concentrations of γ-tocopherol.[1][5] This is because the different forms of vitamin E may compete for absorption, with α-tocopherol being preferentially absorbed.[6] This competitive interaction can confound study results if not properly controlled.
Q4: What are the unique therapeutic potentials of this compound?
A4: this compound and its metabolite, γ-CEHC, have demonstrated distinct anti-inflammatory activities.[1][7] Unlike α-tocopherol, they can inhibit COX-1 and COX-2 activity, which are key enzymes in the inflammation pathway.[1][2] Furthermore, γ-tocopherol is more effective at trapping reactive nitrogen species, which are involved in inflammatory damage and disease.[2][3] These properties have led to research into its potential role in mitigating conditions like cardiovascular disease, prostate cancer, and asthma.[1][8]
Q5: Are there formulation strategies to improve this compound's bioavailability?
A5: Yes, this is an active area of research. Due to its lipophilic nature and rapid metabolism, the bioavailability of γ-tocopherol can be a limitation.[2][9] Advanced delivery systems, such as nanoformulations (including nanoemulsions, liposomes, and nanoparticles), are being explored to enhance its stability, solubility, and targeted delivery, which may improve its therapeutic efficacy.[2][9]
Section 2: Troubleshooting Guides
Troubleshooting: In Vitro Experiments
Q: My cell-based assay is showing inconsistent anti-inflammatory effects with this compound. What could be the cause?
A: Several factors could contribute to this variability.
-
Vehicle and Solubility: this compound is highly lipophilic and insoluble in water.[2] Ensure it is properly dissolved in a suitable vehicle like DMSO or ethanol and then diluted in a carrier like BSA before adding to cell culture media.[10] The final vehicle concentration should be low (e.g., <0.15%) and consistent across all treatments, including controls.[10]
-
Cell Type Specificity: The anti-cancer and anti-inflammatory effects of γ-tocopherol can be cell-line specific. For example, it has been shown to induce apoptosis in LNCaP prostate cancer cells but not in PC-3 cells.[10]
-
Dose and Duration: The effective concentration can vary. Test a range of concentrations (e.g., 10-100 µM) and time points (e.g., 24-72 hours) to determine the optimal conditions for your specific cell line and endpoint.[10]
-
Interaction with Media Components: Components in your cell culture media could potentially interact with or degrade the tocopherol. Use fresh media and protect your stock solutions from light and oxidation.
Troubleshooting: In Vivo and Clinical Studies
Q: I am conducting an animal study, and the plasma this compound levels are much lower than expected after oral administration. Why?
A: This is a common and expected finding due to rapid metabolism.
-
Rapid Metabolism: As shown in human studies, γ-tocopherol is quickly converted to γ-CEHC and excreted.[4] The plasma half-life is short, so timing of blood collection is critical. Consider collecting samples at earlier time points (e.g., 6-12 hours post-dose) to capture peak concentrations.[4]
-
Dietary Alpha-Tocopherol: Check the composition of the animal chow. A diet high in α-tocopherol can suppress plasma γ-tocopherol levels, confounding your results.[5] Use a purified, controlled diet if possible.
-
Formulation: The vehicle used for oral gavage can significantly impact absorption. Consider using an oil-based formulation to improve the absorption of the lipophilic γ-tocopherol.[11]
-
Measure Metabolites: To get a full picture of γ-tocopherol's bioavailability and metabolic fate, it is crucial to measure not only the parent compound but also its primary metabolite, γ-CEHC, in both plasma and urine.[12]
Q: The results of my clinical study on this compound seem to conflict with published literature. What are the common reasons for such discrepancies?
A: Conflicting results are prevalent in vitamin E research and can often be explained by variations in study design.[5][13]
-
Supplement Composition: Was a pure γ-tocopherol supplement used, or was it a mixed tocopherol formulation? The presence of α-tocopherol can significantly reduce γ-tocopherol levels and alter the biological effect.[5][14]
-
Dosage: Doses used in clinical trials have varied widely. The dose-response relationship for γ-tocopherol is not fully established and may differ from that of α-tocopherol.
-
Patient Population: The baseline health status, genetics, and diet of the study population can influence the outcomes. For instance, the effects may be more pronounced in subjects with metabolic syndrome or higher levels of inflammation.[14]
-
Biomarkers Measured: Clinical trials have used a wide array of endpoints. This compound's effects may be more apparent when measuring specific biomarkers of inflammation (e.g., C-reactive protein, pro-inflammatory cytokines) or nitrosative stress (e.g., 5-nitro-γ-tocopherol) rather than general antioxidant markers.[2][8][14]
Section 3: Data and Experimental Protocols
Quantitative Data Summary
Table 1: Comparative Pharmacokinetics of Alpha- vs. This compound in Humans
| Parameter | d6-alpha-tocopherol | d2-gamma-tocopherol | Reference |
| Oral Dose | ~50 mg | ~50 mg | [4] |
| Plasma Half-life (t½) | 57 ± 19 hours | 13 ± 4 hours | [4] |
| Fractional Disappearance Rate | 0.33 ± 0.11 pools/day | 1.39 ± 0.44 pools/day | [4] |
| Primary Metabolite | alpha-CEHC | gamma-CEHC | [4] |
| Metabolite Detectability (Plasma) | Not detectable | Increased from 129 to 258 nmol/L by 12h | [4] |
Data from a human study using orally administered deuterated tocopheryl acetates. Values are mean ± SD.
Diagrams: Workflows and Signaling Pathways
Detailed Experimental Protocol
Protocol: Quantification of Plasma Alpha- and this compound by HPLC with Electrochemical Detection (HPLC-ECD)
This protocol is a generalized methodology based on principles described in the literature.[12] Researchers should validate the method in their own laboratory.
-
Objective: To accurately measure the concentrations of α-tocopherol and γ-tocopherol in plasma samples.
-
Materials:
-
HPLC system with an electrochemical detector (ECD)
-
C18 reverse-phase HPLC column
-
Blood collection tubes with EDTA
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Analytical standards for α-tocopherol and γ-tocopherol
-
Internal standard (e.g., tocol)
-
HPLC-grade solvents: Hexane, Ethanol, Methanol, Acetonitrile
-
Sodium perchlorate
-
-
Procedure:
-
Sample Collection and Preparation:
-
Collect whole blood into EDTA-containing tubes.
-
Immediately centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
Aliquot the plasma into cryovials and store at -80°C until analysis to prevent degradation.
-
-
Extraction:
-
Thaw plasma samples on ice.
-
In a glass tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard solution (tocol in ethanol).
-
Add 200 µL of ethanol to precipitate proteins. Vortex for 30 seconds.
-
Add 500 µL of hexane to extract the tocopherols. Vortex vigorously for 2 minutes.
-
Centrifuge at 1,500 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Repeat the hexane extraction step on the remaining sample and combine the hexane layers.
-
-
Evaporation and Reconstitution:
-
Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., methanol/acetonitrile mixture). Vortex for 30 seconds to ensure complete dissolution.
-
-
HPLC-ECD Analysis:
-
Set up the HPLC-ECD system. The mobile phase typically consists of a methanol/acetonitrile/isopropanol mixture containing a salt like sodium perchlorate to facilitate electrochemical detection.
-
Equilibrate the C18 column with the mobile phase.
-
Set the potential of the ECD to an appropriate value for the oxidation of tocopherols (e.g., +600 mV).
-
Inject 20 µL of the reconstituted sample onto the HPLC system.
-
Run the analysis, separating the tocopherols based on their retention times.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of α-tocopherol and γ-tocopherol standards.
-
Identify the peaks in the sample chromatogram by comparing retention times with the standards.
-
Calculate the concentration of each tocopherol in the plasma sample by comparing the peak area ratio (tocopherol/internal standard) to the standard curve. The final concentration should be adjusted for the initial plasma volume used.
-
-
References
- 1. This compound, the major form of vitamin E in the US diet, deserves more attention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Gamma Tocopherol and Alpha Tocopherol - Life Extension [lifeextension.com]
- 4. researchgate.net [researchgate.net]
- 5. The Response of Gamma Vitamin E to Varying Dosages of Alpha Vitamin E plus Vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. natuaralhealthresearch.pwistaging.com [natuaralhealthresearch.pwistaging.com]
- 7. This compound, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo gamma tocopherol supplementation decreases systemic oxidative stress and cytokine responses of human monocytes in normal and asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology and Pharmacokinetics of Vitamin E: Nanoformulations to Enhance Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. US8110600B2 - Formulation and delivery method to enhance antioxidant potency of vitamin E - Google Patents [patents.google.com]
- 12. The effect of this compound administration on alpha-tocopherol levels and metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Shifting Perspectives on the Role of Tocotrienol vs. Tocopherol in Brain Health: A Scoping Review [mdpi.com]
- 14. This compound supplementation alone and in combination with alpha-tocopherol alters biomarkers of oxidative stress and inflammation in subjects with metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Efficacy of Gamma-Tocopherol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with gamma-tocopherol. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance the therapeutic efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in working with this compound for therapeutic applications?
A1: The main challenge is its poor water solubility and relatively low bioavailability compared to alpha-tocopherol.[1] this compound is a lipophilic molecule, making it difficult to formulate in aqueous solutions for in vitro and in vivo studies, which can lead to inconsistent results and reduced therapeutic efficacy.[1]
Q2: Why is enhancing the efficacy of this compound a focus of research?
A2: this compound exhibits potent antioxidant, anti-inflammatory, and anticancer properties that are distinct from and, in some cases, superior to alpha-tocopherol.[1] For instance, it has a unique ability to trap reactive nitrogen species and can inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme in inflammation.[1][2][3] Enhancing its efficacy could unlock significant therapeutic potential for a range of diseases.
Q3: What are the main strategies to improve the therapeutic efficacy of this compound?
A3: The primary strategies include:
-
Nanoformulation: Encapsulating this compound in nanoparticles, liposomes, or nanoemulsions to improve its solubility, stability, and targeted delivery.[1]
-
Chemical Modification: Altering the chemical structure of this compound, for example, through esterification or PEGylation, to enhance its stability and bioavailability.
-
Combination Therapy: Using this compound in conjunction with other therapeutic agents to achieve synergistic effects.
Q4: Can I use alpha-tocopherol and this compound interchangeably in my experiments?
A4: No, they should not be used interchangeably. While both are forms of Vitamin E, they have different biological activities. High doses of alpha-tocopherol can decrease the plasma levels of this compound.[4] Furthermore, this compound and its metabolites have unique anti-inflammatory properties, such as the inhibition of COX-2, that are not as prominent with alpha-tocopherol.[2][3]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Cell Culture Media
Question: I am observing precipitation of this compound in my cell culture medium, leading to inconsistent results. How can I improve its solubility?
Answer: This is a common issue due to the lipophilic nature of this compound.[1] Here are several approaches to troubleshoot this problem:
-
Use of a Carrier Solvent:
-
Protocol: Dissolve this compound in a small amount of a biocompatible organic solvent like ethanol or DMSO before adding it to the cell culture medium. Ensure the final concentration of the solvent in the medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Troubleshooting: If precipitation still occurs, try gently warming the medium to 37°C while adding the this compound solution. Vigorous vortexing or sonication immediately after addition can also help to create a more uniform dispersion.
-
-
Complexation with Bovine Serum Albumin (BSA):
-
Protocol: Prepare a stock solution of this compound complexed with fatty acid-free BSA. First, dissolve this compound in ethanol. In a separate tube, prepare a BSA solution in your cell culture medium. Slowly add the this compound solution to the BSA solution while gently vortexing. Incubate the mixture for 15-30 minutes at 37°C to allow for complex formation before adding it to your cell cultures.
-
Troubleshooting: The ratio of this compound to BSA may need to be optimized. Start with a molar ratio of 1:1 and adjust as needed.
-
-
Nanoformulation:
-
Protocol: Prepare a nanoemulsion or liposomal formulation of this compound (see detailed protocols below). These formulations encapsulate the lipophilic compound in a more water-dispersible form.
-
Troubleshooting: Ensure the size and stability of your nanoformulation are appropriate for cell culture. Dynamic light scattering (DLS) can be used to characterize particle size and zeta potential.
-
Issue 2: Degradation of this compound During Storage and Experiments
Question: I am concerned about the stability of my this compound stocks and its degradation during long-term experiments. How can I minimize this?
Answer: this compound is susceptible to oxidation, especially when exposed to light, heat, and oxygen.[5]
-
Storage:
-
Store pure this compound and stock solutions under an inert gas (e.g., argon or nitrogen) at -20°C or -80°C in amber-colored vials to protect from light and oxidation.
-
For working solutions, prepare fresh dilutions from the stock solution for each experiment.
-
-
Experimental Conditions:
-
When possible, perform experimental manipulations in a low-light environment.
-
If experiments are conducted over several days, consider replenishing the this compound-containing medium daily.
-
The stability of tocopherols can be improved through esterification, which protects the hydroxyl group on the chromanol ring from oxidation.[6][7] Consider using a more stable esterified form if your experimental design allows for enzymatic cleavage back to the active form by the cells.
-
Issue 3: Inconsistent Results in Animal Studies
Question: I am observing high variability in the therapeutic response to this compound in my animal models. What could be the cause?
Answer: In addition to the stability issues mentioned above, inconsistent results in vivo can be due to poor and variable oral bioavailability.
-
Formulation:
-
Recommendation: For oral administration, formulate this compound in a lipid-based vehicle, such as a nanoemulsion or self-emulsifying drug delivery system (SEDDS), to enhance its absorption.
-
Troubleshooting: Ensure the formulation is stable and that the particle size is optimal for absorption. Characterize each batch of your formulation before use.
-
-
Dietary Interactions:
-
Recommendation: The presence of other dietary fats can influence the absorption of this compound. Standardize the diet of the animals throughout the study.
-
Troubleshooting: Be aware that high levels of dietary alpha-tocopherol can compete with and reduce the absorption and plasma levels of this compound.[4] Check the tocopherol content of your animal feed.
-
-
Metabolism:
-
Recommendation: this compound is metabolized in the liver. Factors that influence liver metabolism can affect its plasma concentration and efficacy.
-
Troubleshooting: Be mindful of any co-administered substances that may alter the activity of cytochrome P450 enzymes.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound and its Metabolites
| Compound | Target | Cell Line | Assay | IC50 Value |
| This compound | COX-2 | RAW264.7 Macrophages | PGE2 Synthesis | 7.5 ± 2 µM[1] |
| This compound | COX-2 | A549 Human Epithelial Cells | PGE2 Synthesis | 4 ± 1 µM[1] |
| Gamma-CEHC (metabolite) | COX-2 | RAW264.7 Macrophages | PGE2 Synthesis | ~30 µM[2] |
| Gamma-CEHC (metabolite) | COX-2 | A549 Human Epithelial Cells | PGE2 Synthesis | ~30 µM[2] |
| This compound | COX-1 | Human Recombinant | Enzyme Activity | 2.5 µM[2] |
| Alpha-Tocopherol | COX-1 | Human Recombinant | Enzyme Activity | 12 µM[2] |
Table 2: Strategies to Enhance this compound Bioavailability
| Strategy | Formulation/Modification | Key Findings |
| Nanoformulation | Nanoemulsions, Liposomes, Micelles | Improves solubility, stability, and allows for targeted delivery to specific tissues, enhancing anti-inflammatory efficacy.[1] |
| Chemical Modification | Esterification (e.g., with fatty acids) | Increases stability against oxidation.[6][7] Bioavailability may be lower than free form.[6] |
| Chemical Modification | PEGylation (conjugation with polyethylene glycol) | Creates a water-soluble derivative (e.g., TPGS) that can act as a solubilizer and enhance oral bioavailability.[8][9] |
| Combination Therapy | With Aspirin | Enhances anti-inflammatory effects and may reduce aspirin-induced gastric lesions.[1] |
| Combination Therapy | With Vitamin C | Vitamin C can regenerate the antioxidant form of tocopherols, potentially enhancing their overall antioxidant capacity.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Nanoemulsion
This protocol is based on the principle of high-energy emulsification.
Materials:
-
This compound
-
Medium-chain triglyceride (MCT) oil (oil phase)
-
Lecithin (emulsifier)
-
Polysorbate 80 (co-emulsifier/stabilizer)
-
Glycerol (humectant/stabilizer)
-
Deionized water (aqueous phase)
Equipment:
-
High-speed homogenizer or microfluidizer
-
Magnetic stirrer
-
Water bath
Methodology:
-
Preparation of the Oil Phase: a. Dissolve a predetermined amount of this compound in MCT oil. For example, prepare a 10% (w/w) solution. b. Add lecithin to the oil phase and stir until completely dissolved. Gentle warming in a water bath (40-50°C) may be required.
-
Preparation of the Aqueous Phase: a. In a separate beaker, dissolve Polysorbate 80 and glycerol in deionized water. b. Stir the aqueous phase until all components are fully dissolved.
-
Formation of the Coarse Emulsion: a. While stirring the aqueous phase with a magnetic stirrer, slowly add the oil phase drop by drop. b. Continue stirring for 30 minutes to form a coarse emulsion.
-
High-Energy Homogenization: a. Subject the coarse emulsion to high-speed homogenization or microfluidization to reduce the droplet size. b. For a high-speed homogenizer, process at 10,000-20,000 rpm for 10-15 minutes. c. For a microfluidizer, process at high pressure (e.g., 15,000 psi) for 3-5 passes.
-
Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential of the nanoemulsion using dynamic light scattering (DLS). b. A particle size below 200 nm with a PDI < 0.3 is generally desirable.
Protocol 2: Preparation of this compound Loaded Liposomes (Thin-Film Hydration Method)
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from soy or egg)
-
Cholesterol
-
Chloroform and Methanol (organic solvents)
-
Phosphate-buffered saline (PBS) or other aqueous buffer
Equipment:
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (optional)
Methodology:
-
Lipid Film Formation: a. Dissolve phosphatidylcholine, cholesterol, and this compound in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A typical molar ratio of phospholipid:cholesterol is 2:1. b. Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid transition temperature (e.g., 40-50°C). c. Evaporate the organic solvent under reduced pressure until a thin, dry lipid film is formed on the inner wall of the flask.
-
Hydration: a. Add the aqueous buffer (e.g., PBS) to the flask containing the lipid film. b. Continue to rotate the flask in the water bath (without vacuum) for 1-2 hours to allow for the hydration of the lipid film and the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Sonication): a. To form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath sonicator for 30-60 minutes or a probe sonicator for 5-10 minutes (with intermittent cooling to prevent overheating).
-
Size Reduction (Extrusion - Optional but Recommended): a. For a more uniform size distribution, pass the liposome suspension through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm). b. Perform 10-20 passes through the membrane to obtain unilamellar vesicles of a consistent size.
-
Characterization: a. Analyze the liposome size, PDI, and zeta potential using DLS. b. Determine the encapsulation efficiency of this compound using a suitable analytical method like HPLC after separating the free drug from the encapsulated drug (e.g., by dialysis or ultracentrifugation).
Visualizations
Caption: Experimental workflow for evaluating strategies to enhance this compound efficacy.
Caption: Mechanism of this compound's anti-inflammatory action via COX-2 inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound and its major metabolite, in contrast to alpha-tocopherol, inhibit cyclooxygenase activity in macrophages and epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design and Characterization of PEG-Derivatized Vitamin E as a Nanomicellar Formulation for Delivery of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Application of Vitamin E TPGS for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations of Gamma-Tocopherol in Cancer Therapy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with gamma-tocopherol in cancer therapy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Troubleshooting Guides & FAQs
This section is designed to provide solutions to specific issues you may encounter during your in vitro and in vivo experiments with this compound.
1. Issue: Poor Bioavailability and Inconsistent In Vivo Efficacy
Question: My in vivo experiments with this compound are showing inconsistent results and lower efficacy than expected from in vitro data. How can I improve its bioavailability?
Answer:
Poor aqueous solubility and subsequent low bioavailability are significant limitations of this compound.[1] To overcome this, consider the following strategies:
-
Nanoformulations: Encapsulating this compound in nanoformulations such as nanoemulsions or solid lipid nanoparticles (SLNs) can significantly enhance its bioavailability and anti-inflammatory properties.[2] Studies have shown that nanoemulsions can increase the bioavailability of this compound by up to 2.2-fold compared to suspensions.[2]
-
Combination with other Tocopherols: Utilizing a mixture of tocopherols, particularly with delta-tocopherol, may enhance the overall anti-cancer effect.[3]
Experimental Workflow for Developing a this compound Nanoemulsion:
Workflow for nanoemulsion development.
2. Issue: Potential Pro-oxidant and Off-Target Effects
Question: I am concerned about potential pro-oxidant or off-target effects of this compound at higher concentrations in my cancer cell line models. How can I assess and mitigate these?
Answer:
While this compound is primarily an antioxidant, under certain conditions, it can exhibit pro-oxidant activity. This is a valid concern, especially in the complex microenvironment of a tumor.
-
Assess Redox Status: Co-treatment with other antioxidants like vitamin C can help regenerate tocopherol and maintain its antioxidant state. However, be aware that antioxidants may sometimes interfere with the efficacy of certain cancer therapies.
-
Monitor Off-Target Effects: High doses of certain vitamin E forms can have unintended effects. For example, high-dose alpha-tocopherol supplementation has been shown to decrease the levels of the potentially more beneficial this compound in the blood.[2] While specific off-target protein interactions for this compound are not extensively documented, proteomics studies on the related gamma-tocotrienol have shown inhibition of proteasome proteins, which could be an area to investigate for this compound as well.[4]
-
Dose-Response Analysis: Conduct thorough dose-response studies to identify the optimal therapeutic window where anti-cancer effects are maximized and potential negative effects are minimized.
3. Issue: Difficulty in Reproducing Apoptosis Induction
Question: I am trying to induce apoptosis in my cancer cell lines with this compound, but the results are variable. What could be the issue?
Answer:
The pro-apoptotic effects of this compound can be cell-line specific and dependent on the underlying molecular pathways.
-
Confirm Pathway Activation: this compound has been shown to induce apoptosis through the JNK/CHOP/DR5 signaling pathway.[5] It can also downregulate the pro-survival Akt pathway and upregulate the pro-apoptotic PPAR-gamma pathway.[2] Verify the activation of these pathways in your cell line using techniques like Western blotting for key proteins (e.g., phosphorylated JNK, CHOP, DR5, cleaved caspases, phosphorylated Akt, PPAR-gamma).
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to this compound. For instance, some prostate cancer cells are more responsive than others.[3] It is crucial to determine the IC50 value for your specific cell line.
Data Presentation
Table 1: Comparative IC50 Values of this compound and Related Compounds in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | PC-3 | Prostate | >100 | [3] |
| This compound | LNCaP | Prostate | ~50 | [3] |
| This compound | HT-29 | Colorectal | >200 | [6] |
| Gamma-Tocotrienol | PC-3 | Prostate | 25-51 | [3] |
| Gamma-Tocotrienol | MDA-MB-231 | Breast | Not specified | [4] |
| Gamma-Tocotrienol | MCF-7 | Breast | Not specified | [4] |
Table 2: Bioavailability Enhancement of this compound with Nanoemulsion
| Formulation | Bioavailability Increase (vs. Suspension) | Key Finding | Reference |
| This compound Nanoemulsion | 2.2-fold | Significantly enhanced bioavailability and anti-inflammatory effects. | [2] |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final DMSO concentration kept below 0.1%) for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
2. TUNEL Assay for DNA Fragmentation (Apoptosis Detection)
This protocol detects DNA fragmentation, a hallmark of apoptosis.
-
Cell Culture and Treatment: Grow adherent cells on coverslips in a 24-well plate. Treat with this compound at the desired concentration and time to induce apoptosis. Include positive (e.g., DNase I treatment) and negative controls.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate on ice for 2 minutes.[7]
-
Wash twice with PBS.
-
-
TUNEL Reaction:
-
Detection:
-
If using BrdU, incubate with an anti-BrdU antibody conjugated to a fluorescent dye (e.g., Alexa Fluor 488) for 30 minutes at room temperature.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
-
Analysis: Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei, while all nuclei will show blue fluorescence.
Signaling Pathway and Workflow Diagrams
JNK/CHOP/DR5 Signaling Pathway
This compound can induce apoptosis in breast cancer cells by activating the JNK/CHOP/DR5 signaling pathway.[5]
JNK/CHOP/DR5 apoptosis pathway.
Akt Signaling Pathway
This compound can inhibit the pro-survival Akt signaling pathway, contributing to its anti-cancer effects.[2]
Akt signaling pathway inhibition.
PPAR-gamma Signaling Pathway
This compound has been shown to be more effective than alpha-tocopherol in upregulating the expression of PPAR-gamma, a nuclear receptor with tumor-suppressive functions.[2]
PPAR-gamma signaling pathway activation.
References
- 1. pps.org.pk [pps.org.pk]
- 2. Nanoemulsions of an anti-oxidant synergy formulation containing gamma tocopherol have enhanced bioavailability and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. γ-Tocotrienol suppresses prostate cancer cell proliferation and invasion through multiple-signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancing the Role of Gamma-Tocotrienol as Proteasomes Inhibitor: A Quantitative Proteomic Analysis of MDA-MB-231 Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
Validating the In Vivo Anti-inflammatory Effects of Gamma-Tocopherol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of gamma-tocopherol (γ-T), a major isoform of vitamin E, against other alternatives. The information presented is supported by experimental data to assist researchers and professionals in drug development in evaluating its therapeutic potential. This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways and reducing pro-inflammatory mediators.[1][2]
Comparative Efficacy of Tocopherol Isoforms
While alpha-tocopherol (α-T) is the most abundant form of vitamin E in tissues, studies suggest that this compound and mixed tocopherol formulations enriched with this compound may exert more potent anti-inflammatory effects in vivo.[3][4]
Table 1: Comparison of Anti-inflammatory Effects of this compound vs. Alpha-Tocopherol in a Rat Model of Carrageenan-Induced Inflammation
| Inflammatory Marker | This compound (33 mg/kg) | Alpha-Tocopherol (33 mg/kg) | Key Findings | Reference |
| Prostaglandin E2 (PGE2) | Significantly reduced | No significant effect | γ-T, but not α-T, inhibits COX-2 catalyzed PGE2 synthesis at the site of inflammation. | [5] |
| Leukotriene B4 (LTB4) | Significantly inhibited | No significant effect | γ-T inhibits the 5-lipoxygenase pathway, reducing a potent leukocyte chemoattractant. | [5] |
| Tumor Necrosis Factor-alpha (TNF-α) | Reduced by 65% (at 100 mg/kg) | Not reported | High-dose γ-T shows a strong trend in reducing this key pro-inflammatory cytokine. | [5] |
| 8-isoprostane (Oxidative Stress Marker) | Significantly reduced | Not reported | γ-T attenuates inflammation-mediated lipid peroxidation. | [5] |
Modulation of Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by targeting key molecular pathways, particularly by inhibiting the NF-κB signaling pathway and the activity of cyclooxygenase-2 (COX-2), which are crucial in the inflammatory response.[1][2] The inhibition of these pathways leads to a downstream reduction in the production of pro-inflammatory cytokines and prostaglandins.[1]
Figure 1. Simplified signaling pathway of this compound's anti-inflammatory action.
Experimental Protocols
The validation of this compound's anti-inflammatory effects relies on standardized in vivo models. A commonly used model is the carrageenan-induced paw edema model in rodents.
Experimental Workflow: Carrageenan-Induced Inflammation Model
Figure 2. Experimental workflow for in vivo validation of anti-inflammatory agents.
Detailed Methodology for Carrageenan-Induced Inflammation:
-
Animal Model: Male Wistar rats are commonly used.[5]
-
Acclimatization: Animals are acclimatized to laboratory conditions for a week before the experiment.
-
Grouping and Treatment: Animals are randomly divided into groups and administered with either the vehicle, this compound (e.g., 33-100 mg/kg), alpha-tocopherol (e.g., 33 mg/kg), or a positive control like aspirin.[1][5]
-
Induction of Inflammation: One hour after treatment, a 1% solution of carrageenan is injected into the subplantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Biochemical Analysis: At the end of the experiment, animals are euthanized, and the inflammatory exudate or paw tissue is collected for the measurement of inflammatory mediators like PGE2, LTB4, and TNF-α using techniques such as ELISA.[5]
Human Clinical Trials
Preliminary clinical trials in humans have also shown promising results. For instance, this compound supplementation has been found to reduce pro-inflammatory cytokines and markers of nitrosative stress.[1] In a study on non-allergic asthma induced by lipopolysaccharide (LPS), this compound supplementation (830 mg/day) mitigated the accumulation of neutrophils in bronchoalveolar lavage fluid.[1] Another pilot study suggested that this compound may prevent wood smoke-induced eosinophilic airway inflammation.[6]
Table 2: Summary of Human Studies on this compound and Inflammation
| Study Population | Intervention | Outcome | Key Findings | Reference |
| Non-asthmatic individuals with LPS challenge | 830 mg/day γ-T for 4 days | Reduced neutrophils in BALF | γ-T supplementation mitigated LPS-induced airway inflammation. | [1] |
| Healthy volunteers with wood smoke exposure | γ-T enriched supplementation | Prevented eosinophilic airway inflammation | γ-T shows potential for mitigating allergic airway inflammation. | [6] |
| Healthy and asthmatic subjects | γ-T rich preparation (623mg γ-T) for one week | Decreased systemic oxidative stress and cytokine responses of monocytes | γ-T supplementation reduces systemic inflammation. | [7] |
Conclusion
The in vivo evidence strongly supports the anti-inflammatory properties of this compound. Its ability to inhibit key inflammatory pathways, such as NF-κB and COX-2, and its superior efficacy compared to alpha-tocopherol in some models, make it a compelling candidate for further investigation and development as a potential therapeutic agent for inflammatory diseases. The provided experimental protocols offer a framework for the continued validation and exploration of this compound's anti-inflammatory potential.
References
- 1. This compound: A Comprehensive Review of Its Antioxidant, Anti-Inflammatory, and Anticancer Properties [mdpi.com]
- 2. This compound: A Comprehensive Review of Its Antioxidant, Anti-Inflammatory, and Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory properties of α- and γ-tocopherol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, but not alpha-tocopherol, decreases proinflammatory eicosanoids and inflammation damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A pilot randomized clinical trial of γ-tocopherol supplementation on wood smoke-induced neutrophilic and eosinophilic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo gamma tocopherol supplementation decreases systemic oxidative stress and cytokine responses of human monocytes in normal and asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Cross-Validation of Gamma-Tocopherol
For researchers, scientists, and drug development professionals, the accurate quantification of gamma-tocopherol (γ-tocopherol), a key isoform of Vitamin E, is paramount for ensuring product quality, stability, and efficacy. The selection of an appropriate analytical method is a critical decision that influences the reliability of experimental data. This guide provides an objective comparison of common analytical methods for the quantification of γ-tocopherol, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.
Comparison of Analytical Method Performance
The cross-validation of analytical methods involves comparing their performance characteristics to ensure that the chosen method is fit for its intended purpose. Key parameters for comparison include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery). The following table summarizes these performance metrics for High-Performance Liquid Chromatography (HPLC) with different detectors (Ultraviolet-Visible, Fluorescence) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD%) | Accuracy/Recovery (%) |
| HPLC-UV/Vis | >0.99 | 0.32 - 0.63 ppm | 1.08 - 2.11 ppm | <5% | >80% |
| HPLC-FLD | >0.999 | 50 pg (for α-tocopherol) | Not specified | <3% | 98% |
| GC-MS | >0.99 | 0.3 - 2.5 ng/mL | 1.0 - 8.3 ng/mL | 1.9% - 7.5% | 83.7% - 117.2% |
| LC-MS/MS | Not specified | 0.2 pmol (for CEHCs), 1 pmol (for tocopherols) | 1 pmol (for CEHCs), 4 pmol (for tocopherols) | ≤15% | ≥85% |
Note: Performance characteristics can vary based on the specific instrument, column, and experimental conditions. The data presented here is a compilation from various studies to provide a general comparison.
Experimental Workflows and Signaling Pathways
To visualize the relationships and workflows involved in the cross-validation of these analytical methods, the following diagrams are provided in DOT language script.
Caption: General workflow for the cross-validation of analytical methods for γ-tocopherol.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For γ-tocopherol analysis, both normal-phase and reversed-phase chromatography are commonly employed.
Sample Preparation:
-
Extraction: Samples are typically extracted with an organic solvent such as hexane, ethanol, or a mixture of chloroform and methanol. Solid-phase extraction (SPE) can also be used for cleaner extracts.
-
Saponification (Optional): For samples containing tocopheryl esters, saponification with potassium hydroxide is performed to hydrolyze the esters to free tocopherols.
-
The extracted solution is then evaporated to dryness and reconstituted in the mobile phase.
Chromatographic Conditions (Example):
-
Column: Normal-phase silica column or a C18 reversed-phase column.
-
Mobile Phase:
-
Normal-Phase: A mixture of hexane and a polar modifier like isopropanol or ethyl acetate.
-
Reversed-Phase: A mixture of methanol, acetonitrile, and/or water.
-
-
Flow Rate: Typically 1.0 mL/min.
-
Detection:
-
UV/Vis: Detection is commonly performed at approximately 295 nm.
-
Fluorescence (FLD): Excitation at ~295 nm and emission at ~330 nm provides higher sensitivity and selectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile compounds in a gaseous mobile phase. The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, enabling identification and quantification.
Sample Preparation:
-
Extraction: Similar extraction procedures as for HPLC are used.
-
Derivatization: Tocopherols are often derivatized to increase their volatility and thermal stability. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers. However, methods without derivatization have also been developed.
GC-MS Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at a lower temperature and ramping up to around 300°C to elute the tocopherols.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After separation by LC, the analyte is ionized and subjected to two stages of mass analysis. The first stage selects the precursor ion of γ-tocopherol, which is then fragmented, and a specific product ion is monitored in the second stage for quantification.
Sample Preparation:
-
Sample preparation is similar to that for HPLC, often involving liquid-liquid extraction or solid-phase extraction.
LC-MS/MS Conditions (Example):
-
LC System: A reversed-phase HPLC or UHPLC system is typically used.
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques.
-
Mass Analyzer: A triple quadrupole mass spectrometer is most frequently used for quantitative analysis.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, where a specific precursor-to-product ion transition for γ-tocopherol is monitored.
Conclusion
The choice of an analytical method for γ-tocopherol quantification depends on the specific requirements of the study, including the sample matrix, required sensitivity, available instrumentation, and throughput needs.
-
HPLC-UV/Vis is a robust and widely available technique suitable for routine analysis where high sensitivity is not the primary concern.
-
HPLC-FLD offers significantly higher sensitivity and selectivity compared to UV/Vis detection and is a good choice for trace analysis.
-
GC-MS provides excellent chromatographic resolution and specificity, especially with the use of mass spectrometric detection. It can be a powerful tool for both qualitative and quantitative analysis, though it may require a derivatization step. Methods avoiding derivatization simplify the workflow.
-
LC-MS/MS is the most sensitive and selective technique, making it ideal for the analysis of γ-tocopherol in complex matrices and at very low concentrations.
By carefully considering the performance characteristics and experimental requirements of each method, researchers can confidently select the most appropriate technique for the reliable quantification of γ-tocopherol in their samples.
A Comparative Guide to the Efficacy of Natural vs. Synthetic Gamma-Tocopherol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of natural and synthetic forms of gamma-tocopherol (γ-tocopherol), a crucial isoform of Vitamin E. While direct comparative studies on the different stereoisomers of γ-tocopherol are limited, this document synthesizes the available experimental data and provides detailed methodologies for future research. The comparison draws upon the well-established differences between natural and synthetic alpha-tocopherol to extrapolate potential distinctions for γ-tocopherol.
Executive Summary
This compound exhibits unique and potent antioxidant and anti-inflammatory properties that distinguish it from the more commonly studied alpha-tocopherol. Natural γ-tocopherol consists of a single stereoisomer (RRR-γ-tocopherol), whereas synthetic γ-tocopherol is a mixture of eight different stereoisomers. Based on extensive research on alpha-tocopherol, it is highly probable that natural RRR-γ-tocopherol possesses greater bioavailability and biological activity compared to its synthetic counterpart. This guide delves into the available data on bioavailability, antioxidant capacity, and anti-inflammatory mechanisms, providing detailed experimental protocols to facilitate further investigation into this important micronutrient.
Data Presentation: A Comparative Overview
Due to the scarcity of direct comparative studies, the following tables summarize the known efficacy of γ-tocopherol, with distinctions between natural and synthetic forms largely inferred from research on α-tocopherol.
Table 1: Bioavailability of Tocopherol Stereoisomers
| Parameter | Natural (RRR-) Tocopherol | Synthetic (all-rac-) Tocopherol | Supporting Evidence |
| Composition | Single Stereoisomer | Mixture of 8 Stereoisomers | General knowledge of Vitamin E synthesis |
| Plasma Concentration | Higher plasma concentrations achieved with RRR-α-tocopherol compared to all-rac-α-tocopherol for the same dosage. | Lower plasma concentrations of the RRR-α-tocopherol isomer from the all-racemic mixture. | Studies on α-tocopherol show a 2:1 preference for the natural form in plasma. |
| Tissue Retention | Preferential uptake and retention of the RRR-α-tocopherol isomer in tissues. | The non-RRR stereoisomers are more rapidly metabolized and excreted. | The liver preferentially incorporates RRR-α-tocopherol into lipoproteins. |
Table 2: Antioxidant and Anti-inflammatory Efficacy of this compound
| Efficacy Parameter | This compound (General) | Key Findings and Supporting Data |
| Antioxidant Activity | Potent scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1] | More effective than α-tocopherol at trapping RNS, such as peroxynitrite.[1] |
| Anti-inflammatory Activity | Inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) pathways. | γ-tocopherol and its metabolite, γ-CEHC, inhibit COX-2 activity, reducing prostaglandin E2 (PGE2) production. |
| Signaling Pathway Modulation | Downregulates the pro-inflammatory NF-κB signaling pathway. | Can suppress the activation of NF-κB, a key regulator of inflammation. |
Experimental Protocols
To facilitate direct comparative studies, this section outlines detailed methodologies for assessing the key efficacy parameters of natural versus synthetic γ-tocopherol.
Bioavailability Assessment
Objective: To determine the relative bioavailability of RRR-γ-tocopherol versus all-rac-γ-tocopherol in plasma and tissues.
Methodology: Stable Isotope Labeling and Pharmacokinetic Analysis
-
Test Subjects: Human volunteers or animal models (e.g., rats, mice).
-
Test Articles: Deuterium-labeled RRR-γ-tocopherol (d3-RRR-γ-tocopherol) and deuterium-labeled all-rac-γ-tocopherol (d6-all-rac-γ-tocopherol).
-
Study Design: A randomized, double-blind, crossover study is recommended.
-
Administer a single oral dose of a known concentration of d3-RRR-γ-tocopherol and d6-all-rac-γ-tocopherol.
-
Collect blood samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).
-
For animal studies, collect tissue samples (liver, adipose, etc.) at the end of the study period.
-
-
Sample Analysis:
-
Extract lipids from plasma and tissue homogenates.
-
Separate and quantify the different tocopherol isomers and their deuterated counterparts using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) for both d3-RRR-γ-tocopherol and the sum of the d6-all-rac-γ-tocopherol stereoisomers.
-
The ratio of the AUCs will determine the relative bioavailability.
-
Antioxidant Activity Assessment
Objective: To compare the free radical scavenging capacity of RRR-γ-tocopherol and all-rac-γ-tocopherol.
Methodology: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reagents: DPPH solution in methanol, RRR-γ-tocopherol, all-rac-γ-tocopherol, and a positive control (e.g., Trolox or ascorbic acid).
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a 96-well plate, add a fixed volume of DPPH solution to each well.
-
Add the test compounds and control solutions to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compounds.
-
Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) for each compound. A lower IC50 indicates higher antioxidant activity.
-
Anti-inflammatory Efficacy Assessment
Objective: To compare the ability of RRR-γ-tocopherol and all-rac-γ-tocopherol to inhibit the pro-inflammatory COX-2 pathway.
Methodology: In Vitro COX-2 Inhibition Assay
-
Cell Line: Use a suitable cell line that expresses COX-2 upon stimulation, such as human lung carcinoma cells (A549) or murine macrophages (RAW 264.7).
-
Procedure:
-
Culture the cells to confluence in 24-well plates.
-
Pre-treat the cells with various concentrations of RRR-γ-tocopherol and all-rac-γ-tocopherol for a specified period (e.g., 24 hours).
-
Induce COX-2 expression by treating the cells with a pro-inflammatory stimulus, such as lipopolysaccharide (LPS) for RAW 264.7 cells or interleukin-1β (IL-1β) for A549 cells.
-
Collect the cell culture supernatant.
-
-
Analysis:
-
Measure the concentration of prostaglandin E2 (PGE2), a major product of the COX-2 pathway, in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis:
-
Calculate the percentage of PGE2 inhibition for each concentration of the test compounds compared to the stimulated, untreated control.
-
Determine the IC50 value for each compound.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in this guide.
Caption: Workflow for assessing the bioavailability of γ-tocopherol isomers.
Caption: Signaling pathway of γ-tocopherol's anti-inflammatory action.
Conclusion
The available evidence strongly suggests that natural RRR-γ-tocopherol is likely to be more efficacious than its synthetic counterpart due to superior bioavailability, a principle well-established for alpha-tocopherol. This compound's unique antioxidant and anti-inflammatory properties, particularly its ability to neutralize reactive nitrogen species and inhibit the COX-2 pathway, make it a compound of significant interest for researchers and drug development professionals. The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to quantify the efficacy differences between natural and synthetic this compound, thereby filling a critical knowledge gap in the field of vitamin E research.
References
A Comparative Analysis of Gamma-Tocopherol and Tocotrienols: Unveiling Distinct Bioactivities
For Immediate Release
[City, State] – A comprehensive comparative guide weighing the distinct biological activities of gamma-tocopherol and tocotrienols has been compiled for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of their performance, supported by experimental data, to elucidate their unique therapeutic potentials.
Vitamin E encompasses a family of eight structurally related compounds, divided into two subgroups: tocopherols and tocotrienols. While alpha-tocopherol has historically garnered the most attention, emerging research highlights the significant and often superior bioactivities of this compound and the tocotrienol subfamily. This comparison delves into their antioxidant, anti-inflammatory, and anti-cancer properties, supported by quantitative data and detailed experimental methodologies.
Comparative Biological Activity: A Tabular Overview
To facilitate a clear comparison, the following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anti-cancer activities of this compound and tocotrienols.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC50 Value (µg/mL) | Source |
| Tocotrienol-Rich Fraction (TRF) | DPPH Radical Scavenging | 22.1 ± 0.01 | [1] |
| Alpha-Tocopherol | DPPH Radical Scavenging | 39.4 ± 0.2 | [1] |
Table 2: Comparative Anti-Cancer Activity (Cytotoxicity)
| Compound | Cell Line | Assay | IC50 Value (µM) | Source |
| Gamma-Tocotrienol | HepG2 (Liver Cancer) | Inhibition of [14C]acetate incorporation | ~2 | [2] |
| Vitamin E (unspecified) | MDA-MB-231 & SKBR3 (Breast Cancer) | MTT Assay | Cytotoxicity observed at 30-120 µM | [3] |
Table 3: Comparative Bioavailability
| Compound | Study Type | Key Findings | Source |
| Gamma-Tocotrienol | Human Clinical Trial | Lower oral bioavailability compared to alpha-tocopherol. | [4] |
| Alpha-Tocopherol | Human Clinical Trial | Higher oral bioavailability compared to tocotrienols. | [4] |
Delving into the Mechanisms: Key Signaling Pathways
The distinct biological effects of this compound and tocotrienols are rooted in their differential modulation of key cellular signaling pathways.
This compound: Modulating Inflammatory and Apoptotic Pathways
This compound exhibits potent anti-inflammatory and pro-apoptotic effects through the modulation of several key signaling cascades. One critical pathway is the NF-κB signaling pathway . This compound can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
Furthermore, in the context of cancer, this compound has been shown to induce apoptosis through the JNK/CHOP/DR5 signaling pathway . Activation of JNK leads to the upregulation of the transcription factor CHOP, which in turn increases the expression of Death Receptor 5 (DR5), sensitizing cancer cells to apoptosis.
Tocotrienols: Targeting Cholesterol Synthesis and Cell Survival
Tocotrienols, particularly gamma- and delta-tocotrienol, have demonstrated unique mechanisms of action, notably in the regulation of cholesterol biosynthesis and the induction of apoptosis in cancer cells. A key target of tocotrienols is HMG-CoA reductase , the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol production. Tocotrienols post-transcriptionally suppress HMG-CoA reductase, leading to its degradation.[2]
In cancer biology, tocotrienols have been shown to inhibit critical cell survival pathways, including the PI3K/Akt pathway . By downregulating this pathway, tocotrienols can suppress the expression of anti-apoptotic proteins and promote programmed cell death.
Detailed Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is commonly used to determine the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol. The final concentration in the reaction mixture is typically around 100 µM. Prepare various concentrations of the test compounds (this compound, tocotrienols) in a suitable solvent.
-
Reaction Mixture: In a 96-well microplate, add a specific volume of the test compound solution to the DPPH solution. A control containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against the concentration of the test compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.
Principle: The MTT assay is based on the ability of viable cells with active metabolism to reduce the yellow tetrazolium salt MTT into a purple formazan product.[5] This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound, tocotrienols) for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control. The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, can be calculated from the dose-response curve.
Conclusion
The presented data underscores that while this compound and tocotrienols are both members of the vitamin E family, they possess distinct and, in some cases, superior biological activities compared to the more commonly studied alpha-tocopherol. Tocotrienols exhibit more potent antioxidant and anti-cancer effects in several experimental models. Their unique ability to modulate the HMG-CoA reductase pathway also positions them as promising agents in cardiovascular health. This compound, on the other hand, demonstrates significant anti-inflammatory and pro-apoptotic activities through different signaling mechanisms. This comparative guide provides a foundational resource for researchers to further explore the nuanced therapeutic potentials of these important micronutrients.
References
- 1. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 2. Tocotrienols regulate cholesterol production in mammalian cells by post-transcriptional suppression of 3-hydroxy-3-methylglutaryl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Molecular aspects of alpha-tocotrienol antioxidant action and cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Metabolomic Analysis of Alpha- and Gamma-Tocopherol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolomic effects of alpha-tocopherol (α-T) and gamma-tocopherol (γ-T), the two most common dietary forms of Vitamin E. While both are potent lipid-soluble antioxidants, emerging research reveals they possess distinct metabolic fates and biological activities. This document summarizes key quantitative data from comparative studies, details relevant experimental protocols, and visualizes the primary metabolic pathways and experimental workflows.
Data Presentation: Comparative Metabolite Changes
Supplementation with alpha-tocopherol has been shown to significantly alter the serum metabolome. The following table summarizes significant changes in key metabolites, including tocopherol isoforms and their metabolites, following alpha-tocopherol supplementation in human clinical trials. This data highlights the interaction between the two vitamers and their differential metabolism.
| Metabolite | Fold Change (β coefficient) | p-value | Direction of Change |
| Alpha-Tocopherol | 1.04 | 1.00 x 10⁻¹² | ↑ |
| Beta-/Gamma-Tocopherol | -1.31 | 1.00 x 10⁻²⁰ | ↓ |
| Alpha-CEHC sulfate | 1.56 | 1.00 x 10⁻³³ | ↑ |
| C22 lactone sulfate | -0.70 | 8.10 x 10⁻⁶ | ↓ |
Table 1: Summary of significant serum metabolite changes in response to high-dose alpha-tocopherol supplementation. Data is derived from a metabolomic analysis of the Vitamin E Atherosclerosis Prevention Study (VEAPS).[1] The β coefficients represent the change in metabolite level per standard deviation increase in the change of the parent compound.
Experimental Protocols
The following sections detail typical methodologies for the comparative metabolomic analysis of alpha- and this compound in human serum or plasma.
Sample Preparation: Untargeted Metabolite Extraction
This protocol is designed for the extraction of a broad range of metabolites from serum or plasma for analysis by LC-MS.
-
Materials:
-
Serum or plasma samples (stored at -80°C)
-
Methanol (LC-MS grade), chilled to -20°C
-
Acetonitrile (LC-MS grade), chilled to -20°C
-
Internal standards solution (e.g., deuterated amino acids, lipids)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated centrifuge
-
-
Procedure:
-
Thaw frozen serum/plasma samples on ice.
-
For protein precipitation, add 400 µL of chilled methanol to 100 µL of each serum/plasma sample in a microcentrifuge tube.[2]
-
Add internal standards to the extraction solvent to assess analytical variability.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the samples at -20°C for at least 2 hours to facilitate complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant, containing the extracted metabolites, to a new microcentrifuge tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol) for LC-MS analysis.
-
Analytical Method: Untargeted Metabolomic Profiling by LC-MS/MS
This method outlines the use of Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) for the separation and detection of metabolites.
-
Instrumentation:
-
UPLC system (e.g., Agilent 1290 Infinity, Waters ACQUITY)
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
-
Chromatographic Conditions (Reversed-Phase for General Metabolites):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B over the run to elute compounds with increasing hydrophobicity.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325°C
-
Gas Flow: 8 L/min
-
Fragmentor Voltage: 120 V
-
Mass Range: m/z 50-1000
-
Data Acquisition: Data-dependent MS/MS acquisition to obtain fragmentation spectra for metabolite identification.
-
Mandatory Visualization
Caption: Metabolic pathways of alpha- and this compound to their CEHC metabolites.
References
A Comparative Review of Tocopherol Isomers in Human Health
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of tocopherol isomers, focusing on their differential effects on human health. The information presented is supported by experimental data to aid in research and development decisions.
Introduction
Vitamin E is a family of eight fat-soluble compounds, divided into two subgroups: tocopherols and tocotrienols. Each subgroup contains four isomers: alpha (α), beta (β), gamma (γ), and delta (δ). While all isomers exhibit antioxidant properties, their biological activities and significance in human health vary considerably. This guide focuses on the comparative aspects of the most abundant and studied tocopherol isomers: α-tocopherol and γ-tocopherol.
Bioavailability and Pharmacokinetics
The bioavailability of tocopherol isomers is a key determinant of their physiological impact. Alpha-tocopherol is the most abundant and biologically active form of vitamin E found in human plasma and tissues[1][2]. This is primarily due to the action of the hepatic α-tocopherol transfer protein (α-TTP), which preferentially binds to α-tocopherol and incorporates it into very-low-density lipoproteins (VLDLs) for transport to peripheral tissues[3]. Other tocopherol isomers, such as γ-tocopherol, are not as readily bound by α-TTP and are therefore metabolized and excreted more rapidly.
| Parameter | α-Tocopherol | γ-Tocopherol | δ-Tocopherol | β-Tocopherol | Reference |
| Relative Bioavailability | Highest | Lower than α-tocopherol | Higher than γ-tocopherol in some studies | Data not widely available | [4] |
| Preferential Protein | α-Tocopherol Transfer Protein (α-TTP) | Low affinity for α-TTP | Low affinity for α-TTP | Low affinity for α-TTP | [3] |
| Primary Form in Diet (US) | Lower | Higher | Lower | Lower | [3] |
| Primary Form in Plasma | Highest | Lower | Lower | Lower | [1][2] |
Comparative Biological Activities
Antioxidant Activity
Both α- and γ-tocopherol are potent antioxidants that protect cell membranes from lipid peroxidation by scavenging free radicals[5]. While α-tocopherol is traditionally considered the more potent antioxidant in vitro, γ-tocopherol has demonstrated a unique and superior ability to detoxify reactive nitrogen species (RNS), such as peroxynitrite, which are implicated in chronic inflammation and neurodegenerative diseases[2][3].
| Antioxidant Assay | α-Tocopherol | γ-Tocopherol | Reference |
| Peroxyl Radical Scavenging | High | High | [5] |
| Reactive Nitrogen Species (RNS) Scavenging | Less effective | More effective | [2][3] |
Anti-inflammatory Effects
Recent research has highlighted the distinct anti-inflammatory properties of tocopherol isomers. Gamma-tocopherol and its metabolites have been shown to be more effective than α-tocopherol in inhibiting inflammatory processes. Specifically, γ-tocopherol can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins like prostaglandin E2 (PGE2)[3]. Furthermore, γ-tocopherol has been shown to downregulate the expression of the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB)[3]. In contrast, high doses of α-tocopherol alone have, in some studies, been shown to have limited or even pro-inflammatory effects in certain contexts. Supplementation with a mixture of tocopherols, rich in the gamma isomer, appears to be more potent in its anti-inflammatory effects than supplementation with α-tocopherol alone.
| Inflammatory Marker/Pathway | α-Tocopherol | γ-Tocopherol | Reference |
| Prostaglandin E2 (PGE2) Inhibition | Less effective | More effective | [3] |
| NF-κB Inhibition | Less effective | More effective | [3] |
Signaling Pathways
The differential effects of tocopherol isomers extend to their modulation of intracellular signaling pathways.
Alpha-tocopherol has been shown to inhibit Protein Kinase C (PKC) activity[6]. PKC is a family of enzymes involved in various cellular processes, including proliferation, differentiation, and apoptosis. The inhibition of PKC by α-tocopherol is thought to contribute to its anti-proliferative effects in certain cancer cells.
This compound and its metabolites have been demonstrated to inhibit the NF-κB signaling pathway, a central regulator of inflammation[3]. This inhibition can occur through the suppression of upstream kinases that are necessary for NF-κB activation.
Experimental Protocols
Determination of Tocopherol Isomers by High-Performance Liquid Chromatography (HPLC)
A common method for the quantification of tocopherol isomers in plasma or tissue samples involves HPLC with fluorescence detection.
Sample Preparation:
-
To 200 µL of plasma, add 200 µL of ethanol containing 0.025% butylated hydroxytoluene (BHT) as an antioxidant and an internal standard (e.g., tocol).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of hexane and vortex for 2 minutes to extract the lipids.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Transfer the upper hexane layer to a clean tube.
-
Repeat the extraction with another 1 mL of hexane.
-
Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
HPLC Conditions:
-
Column: A normal-phase silica column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 99:1, v/v) at a flow rate of 1 mL/min.
-
Detection: Fluorescence detector with excitation at 295 nm and emission at 330 nm.
-
Quantification: Based on the peak area relative to the internal standard and a standard curve of known concentrations of each tocopherol isomer.
Assessment of Antioxidant Activity by DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to determine the free radical scavenging activity of antioxidants.
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Prepare various concentrations of the tocopherol isomer to be tested in methanol.
-
In a microplate well or a cuvette, add 100 µL of the tocopherol solution.
-
Add 100 µL of the DPPH solution and mix well.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Methanol is used as a blank.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Conclusion
The biological activities of tocopherol isomers are not interchangeable. While α-tocopherol is retained more efficiently in the body due to the specificity of the α-TTP and is a potent scavenger of peroxyl radicals, γ-tocopherol exhibits superior anti-inflammatory properties and a unique ability to neutralize reactive nitrogen species. These differences have significant implications for human health and disease prevention. For researchers and drug development professionals, understanding the distinct mechanisms of action of each tocopherol isomer is crucial for designing effective therapeutic and preventative strategies. Future research should continue to explore the synergistic and antagonistic interactions between different tocopherol isomers to fully elucidate their roles in human health.
References
- 1. Analysis of tocopherols and DPPH radical scavenging activity [bio-protocol.org]
- 2. droracle.ai [droracle.ai]
- 3. Gamma Tocopherol and Alpha Tocopherol - Life Extension [lifeextension.com]
- 4. Comparison of plasma alpha and gamma tocopherol levels following chronic oral administration of either all-rac-alpha-tocopheryl acetate or RRR-alpha-tocopheryl acetate in normal adult male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neuroreserve.com [neuroreserve.com]
- 6. taylorfrancis.com [taylorfrancis.com]
Unveiling the Neuroprotective Potential of Gamma-Tocopherol: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neuroprotective effects of gamma-tocopherol across various experimental models. Drawing on supporting experimental data, we delve into its efficacy against neurodegenerative insults and explore the underlying molecular mechanisms.
This compound, a prominent form of vitamin E found in the diet, is gaining increasing attention for its potential neuroprotective properties, distinguishing itself from the more commonly supplemented alpha-tocopherol. This guide synthesizes findings from key in vitro and in vivo studies to provide a clear comparison of its effectiveness and mechanisms of action in models of neurodegenerative diseases.
In Vitro Models: Protecting Neurons from Oxidative Assault
The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model to screen for neuroprotective agents. In numerous studies, differentiated SH-SY5Y cells, which exhibit neuron-like characteristics, are subjected to oxidative stress, a key pathological feature of neurodegenerative diseases, to evaluate the efficacy of protective compounds.
A common experimental paradigm involves inducing oxidative stress with hydrogen peroxide (H₂O₂), which leads to cell damage and death. The protective effects of this compound are then quantified by measuring cell viability, typically through an MTT assay, and cell death, often by measuring the release of lactate dehydrogenase (LDH), an enzyme that leaks from damaged cells.
Table 1: Neuroprotective Effects of this compound against H₂O₂-Induced Toxicity in SH-SY5Y Cells
| Treatment Group | Cell Viability (% of Control) | LDH Release (% of H₂O₂ Control) | Reference |
| Control | 100% | N/A | [1] |
| H₂O₂ (e.g., 200 µM) | ~63% | 100% | [1] |
| This compound + H₂O₂ | Increased by up to 37% | Dose-dependent reduction | [1] |
Note: The values presented are illustrative and synthesized from multiple sources. Actual values may vary depending on the specific experimental conditions.
These in vitro studies consistently demonstrate that pre-treatment with this compound can significantly enhance the survival of neuronal cells when they are subsequently exposed to oxidative insults.
In Vivo Models: Evidence from Neurodegenerative Disease Models
The neuroprotective effects of this compound have also been investigated in animal models of Alzheimer's and Parkinson's diseases, providing crucial insights into its potential therapeutic utility.
Alzheimer's Disease Models
In mouse models of Alzheimer's disease, which are genetically engineered to develop key pathological features of the disease such as amyloid-beta (Aβ) plaques and cognitive deficits, this compound has shown promise. Cognitive function is often assessed using behavioral tests like the Morris water maze, which evaluates spatial learning and memory.
Table 2: Effects of this compound in a Mouse Model of Alzheimer's Disease
| Treatment Group | Cognitive Performance (e.g., Escape Latency in Morris Water Maze) | Brain Amyloid-Beta (Aβ) Levels | Reference |
| Wild-Type Control | Normal | Low | [2] |
| Alzheimer's Model | Impaired | High | [2] |
| Alzheimer's Model + this compound | Improved | Reduced | [2] |
Studies have indicated that this compound, sometimes in combination with other tocopherols, is associated with a reduced Aβ load in the brain and an improvement in cognitive functions.[2]
Parkinson's Disease Models
In rat models of Parkinson's disease, neurotoxicity is often induced by the neurotoxin 6-hydroxydopamine (6-OHDA), which selectively destroys dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of the human disease. The efficacy of neuroprotective agents is then evaluated by assessing motor function and measuring the levels of dopamine and its metabolites in the striatum.
Table 3: Effects of this compound in a 6-OHDA Rat Model of Parkinson's Disease
| Treatment Group | Motor Function (e.g., Rotational Behavior) | Striatal Dopamine Levels | Reference |
| Sham Control | Normal | Normal | [3] |
| 6-OHDA Lesion | Abnormal | Significantly Reduced (by 90-95%) | [3] |
| 6-OHDA Lesion + this compound | Improved | Partially Restored |
Note: While direct quantitative data for this compound in this specific model is still emerging, the established neuroprotective and anti-inflammatory effects suggest a strong potential for positive outcomes.
Mechanistic Insights: The Role of the NF-κB Signaling Pathway
A key mechanism underlying the neuroprotective and anti-inflammatory effects of this compound is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and cell survival. In neurodegenerative diseases, chronic activation of NF-κB in the brain contributes to neuroinflammation and neuronal damage.
This compound has been shown to inhibit the activation of the NF-κB pathway.[4] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound prevents the translocation of the active p65 subunit of NF-κB to the nucleus, thereby suppressing the transcription of pro-inflammatory genes.
Figure 1. Simplified diagram of the NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Neuroprotection Assay in SH-SY5Y Cells
-
Cell Culture and Differentiation: Human SH-SY5Y neuroblastoma cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. For differentiation into a neuronal phenotype, the serum concentration is reduced, and retinoic acid is added to the culture medium for several days.
-
Treatment: Differentiated cells are pre-treated with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Following pre-treatment, the culture medium is replaced with a medium containing a neurotoxin, such as hydrogen peroxide (H₂O₂), at a pre-determined toxic concentration.
-
Assessment of Cell Viability (MTT Assay): After the toxin exposure period, the culture medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals. The formazan is then solubilized, and the absorbance is measured spectrophotometrically. Cell viability is expressed as a percentage of the untreated control.
-
Assessment of Cell Death (LDH Assay): A sample of the culture medium is collected, and the activity of lactate dehydrogenase (LDH) is measured using a commercially available kit. The amount of LDH released is proportional to the number of damaged cells.
In Vivo Alzheimer's Disease Mouse Model: Morris Water Maze
-
Animal Model: Transgenic mice that overexpress a mutant form of human amyloid precursor protein (APP), leading to age-dependent development of amyloid plaques and cognitive deficits, are used.
-
Treatment: Mice receive a diet supplemented with this compound or a control diet for a specified duration.
-
Morris Water Maze Task:
-
Acquisition Phase: Mice are trained over several days to find a hidden platform in a circular pool of opaque water, using spatial cues around the room. The time taken to find the platform (escape latency) is recorded for each trial.
-
Probe Trial: After the training phase, the platform is removed, and the mouse is allowed to swim freely for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
-
Data Analysis: The escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial are compared between the treatment and control groups.
References
- 1. Vitamin E Facilitates the Inactivation of the Kinase Akt by the Phosphatase PHLPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Search strategy analysis of Tg4-42 Alzheimer Mice in the Morris Water Maze reveals early spatial navigation deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative stress and dopamine depletion in an intrastriatal 6-hydroxydopamine model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gamma-tocotrienol inhibits nuclear factor-kappaB signaling pathway through inhibition of receptor-interacting protein and TAK1 leading to suppression of antiapoptotic gene products and potentiation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioavailability of Different Gamma-Tocopherol Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioavailability of various gamma-tocopherol formulations. This compound, a key isomer of Vitamin E, has garnered significant interest for its potent antioxidant and anti-inflammatory properties. However, its lipophilic nature presents challenges for efficient absorption and bioavailability. This document summarizes experimental data from studies investigating different formulation strategies aimed at enhancing the systemic availability of this compound.
Quantitative Data on Bioavailability
| Formulation Type | Active Ingredient(s) | Study Subjects | Key Bioavailability Findings | Pharmacokinetic Parameters |
| Nanoemulsion | Antioxidant Synergy Formulation (ASF) containing gamma, alpha, and delta tocopherol | CD-1 Mice | Bioavailability for this compound was dramatically enhanced (2.2-fold) with the nanoemulsion compared to a suspension.[1] | Specific Cmax, Tmax, and AUC values for the nanoemulsion vs. suspension were not detailed in the available abstract. |
| Liposomal Formulation | N-acetylcysteine (NAC) and this compound (25 mg/kg) | Beagle Dogs | This study focused on the pharmacokinetics of NAC. While it included a this compound liposomal formulation, the specific bioavailability data for this compound was not the primary outcome reported.[2] | Not Reported for this compound. |
| Conventional (Oil Solution/Suspension) | This compound | Humans | Plasma this compound concentrations are significantly lower than alpha-tocopherol after administration of the same dose. | Not applicable for a specific formulation comparison. |
Note: The lack of standardized reporting and direct comparative studies limits a comprehensive quantitative comparison. The development of novel delivery systems for this compound is an active area of research, and more definitive data may emerge from future clinical trials.
Experimental Protocols
The assessment of this compound bioavailability typically involves controlled administration of the formulation followed by the collection of biological samples (primarily blood) over a specific time course. The concentration of this compound in these samples is then quantified using analytical techniques.
Bioavailability Study Protocol (General Workflow)
A typical experimental design for a human or animal bioavailability study of a this compound formulation involves the following steps:
-
Subject Selection and Baseline Measurement: A cohort of healthy subjects (human or animal) is selected. Baseline blood samples are collected to determine endogenous levels of this compound.
-
Formulation Administration: A standardized dose of the this compound formulation is administered orally.
-
Serial Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours).
-
Plasma/Serum Separation: The collected blood is processed to separate plasma or serum.
-
Sample Extraction: The plasma/serum samples are subjected to a liquid-liquid extraction procedure to isolate the lipid-soluble components, including this compound.
-
Analytical Quantification: The concentration of this compound in the extracts is determined using High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach maximum concentration), and AUC (area under the curve), which reflects the total drug exposure over time.
High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification in Plasma
The following is a representative HPLC method for the determination of this compound in plasma samples:
-
Instrumentation: An HPLC system equipped with a fluorescence detector is commonly used for its high sensitivity and selectivity for tocopherols.
-
Column: A C18 reverse-phase column is typically employed for the separation of different tocopherol isomers.
-
Mobile Phase: A mixture of organic solvents such as methanol, acetonitrile, and isopropanol is used as the mobile phase. The exact composition can be optimized to achieve the best separation.
-
Extraction Procedure:
-
To a known volume of plasma, an internal standard (e.g., alpha-tocopherol acetate) is added.
-
Proteins are precipitated by adding a solvent like ethanol.
-
The tocopherols are then extracted from the aqueous phase using a non-polar solvent such as hexane.
-
The organic layer is separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in the mobile phase for injection into the HPLC system.
-
-
Detection: The fluorescence detector is set at an excitation wavelength of approximately 295 nm and an emission wavelength of around 330 nm for the detection of tocopherols.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of a standard curve prepared with known concentrations of this compound.
Visualizations
Experimental Workflow for a Bioavailability Study
Caption: Workflow of a typical bioavailability study.
Simplified Metabolic Pathway of this compound
Caption: Simplified absorption and metabolism of this compound.
References
- 1. Nanoemulsions of an anti-oxidant synergy formulation containing gamma tocopherol have enhanced bioavailability and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and pharmacokinetic studies of liposomal antioxidant formulations containing N-acetylcysteine, α-tocopherol or γ-tocopherol in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative studies of gamma-tocopherol's effects across different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physiological and cellular effects of gamma-tocopherol (γ-tocopherol), a primary dietary form of Vitamin E, across various species. The information presented is based on experimental data from peer-reviewed studies, offering insights for researchers and professionals in drug development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies on this compound.
Table 1: Effects of this compound on Lifespan in Invertebrate Species
| Species | Dosage | Mean Lifespan Change | Maximum Lifespan Change | Reference |
| C. elegans | 20 µg/mL | Increased | No significant effect | [1] |
| 200 µg/mL | Increased | No significant effect | [1] | |
| D. melanogaster (males) | 20 µg/mL, 100 µg/mL, 200 µg/mL | Negligible effect | Not reported | [1] |
| D. melanogaster (females) | 200 µg/mL | -12.5% | Not reported | [1] |
| A. ludens | Not specified | No statistically significant benefit | Not reported | [1] |
Table 2: Comparative Metabolism of Tocopherols in Humans
| Tocopherol Form | Percentage of Deuterium-labeled Dose Excreted as Urinary CEHC* | Plasma Half-life of Deuterium-labeled Form | Reference |
| Alpha-tocopherol (αT) | <1% | 57 ± 19 hours | [2][3][4] |
| This compound (γT) | ~7.5% | 13 ± 4 hours | [2][3][4] |
*CEHC: Carboxyethyl-hydroxychroman, a major metabolite.
Table 3: Anti-inflammatory Effects of this compound in a Rodent Model
| Parameter | Dosage (in rats) | Inhibition/Reduction | Reference |
| PGE2 | 100 mg/kg | 51% | [5] |
| LTB4 | 100 mg/kg | Similar to PGE2 inhibition | [5] |
| TNF-α | 33 mg/kg | No significant inhibition | [5] |
| 100 mg/kg | 65% | [5] |
Key Experimental Protocols
Lifespan Study in C. elegans and D. melanogaster
Objective: To compare the effects of α- and γ-tocopherol supplementation on the lifespan of nematodes (C. elegans) and fruit flies (D. melanogaster).
Methodology:
-
Species and Strains: Wild-type C. elegans (N2 strain) and D. melanogaster (Canton-S strain).
-
Tocopherol Administration: Tocopherols were dissolved in ethanol and mixed into the growth media at final concentrations of 20 µg/mL and 200 µg/mL for C. elegans, and 20 µg/mL, 100 µg/mL, and 200 µg/mL for D. melanogaster.[1]
-
Experimental Workflow:
-
For C. elegans, synchronized L1 larvae were transferred to plates containing the experimental media. Lifespan was scored every other day by assessing movement in response to gentle prodding.
-
For D. melanogaster, newly eclosed adult flies were separated by sex and maintained on the experimental diet. The number of dead flies was recorded daily.
-
-
Data Analysis: Survival curves were generated, and statistical significance was determined using the log-rank test.
Tocopherol Metabolism Study in Humans
Objective: To compare the metabolism and plasma disappearance rates of α- and γ-tocopherol in humans.
Methodology:
-
Subjects: Healthy human volunteers.
-
Tocopherol Administration: Subjects were administered an equimolar ratio of deuterium-labeled d6-α- and d2-γ-tocopheryl acetates (approximately 50 mg each) orally.[4]
-
Sample Collection and Analysis:
-
Blood and urine samples were collected at various time points after administration.
-
Deuterated tocopherols and their metabolites (α- and γ-CEHC) in plasma and urine were measured using mass spectrometry.[4]
-
-
Data Analysis: Fractional disappearance rates and half-lives of the labeled tocopherols were calculated from their plasma concentrations over time. The amount of labeled metabolites in the urine was quantified.
Visualizing a Key Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key anti-inflammatory pathway modulated by this compound and a typical experimental workflow for animal studies.
Caption: Anti-inflammatory action of γ-tocopherol and its metabolites.
Caption: General workflow for in vivo this compound studies.
Discussion of Comparative Effects
Metabolism and Bioavailability: A significant difference across species, particularly between rodents and humans, lies in the metabolism of this compound. Human studies demonstrate that γ-tocopherol is metabolized and excreted more rapidly than α-tocopherol.[2][3][4] This is attributed to the lower affinity of the hepatic α-tocopherol transfer protein (α-TTP) for γ-tocopherol, leading to its increased catabolism.[3] This metabolic difference is crucial when extrapolating findings from animal models to humans, as it affects the bioavailability and tissue concentrations of γ-tocopherol.
Anti-inflammatory and Antioxidant Activity: this compound exhibits unique anti-inflammatory properties that are distinct from α-tocopherol. It has the ability to trap reactive nitrogen species (RNS), a function not shared by α-tocopherol.[5][6] This is a key mechanism in mitigating inflammation. Furthermore, metabolites of γ-tocopherol, such as 13'-carboxychromanol, have been shown to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) activities, which are central to the inflammatory cascade.[3] These anti-inflammatory effects have been observed in both cellular and animal models.[5][7] While some small-scale human trials suggest a reduction in inflammatory markers, more extensive research is needed.[7][8]
Longevity: The impact of this compound on lifespan appears to be species-dependent. In the nematode C. elegans, γ-tocopherol supplementation showed a modest but significant increase in mean lifespan.[1] However, this effect was not observed in the fruit fly species D. melanogaster and A. ludens.[1] In fact, at higher concentrations, a detrimental effect was noted in female D. melanogaster.[1] These findings highlight the complexity of translating longevity research across different model organisms.
Anticancer Properties: In vitro and in animal models, this compound has demonstrated anticancer effects.[3][5][6] It has been shown to inhibit the growth of various cancer cell lines, including prostate and colon cancer cells, and induce apoptosis.[3][5] In contrast, α-tocopherol did not exhibit the same anti-proliferative effects in these studies.[3]
References
- 1. Comparative approaches to facilitate the discovery of prolongevity interventions: Effects of tocopherols on lifespan of three invertebrate species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Gamma Tocopherol and Alpha Tocopherol - Life Extension [lifeextension.com]
- 7. caringsunshine.com [caringsunshine.com]
- 8. In vivo gamma tocopherol supplementation decreases systemic oxidative stress and cytokine responses of human monocytes in normal and asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]
Correlating In Vitro and In Vivo Results for Gamma-Tocopherol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo experimental data on gamma-tocopherol, a key isoform of Vitamin E. By presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action, this document aims to facilitate a deeper understanding of this compound's therapeutic potential and support its further investigation in drug development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound, offering a side-by-side comparison of its effects on inflammation and cancer.
Table 1: In Vitro Anti-Inflammatory and Anti-Cancer Effects of this compound
| Assay/Model | Cell Line | Treatment/Concentration | Key Findings | Citation |
| Prostaglandin E2 (PGE2) Inhibition | Murine Macrophages (RAW264.7) | This compound | IC50: 7.5 ± 2 μM | [1] |
| PGE2 Inhibition | Human Lung Epithelial (A549) | This compound | IC50: 4 ± 1 μM | [1] |
| Interleukin-8 (IL-8) Production | - | This compound | Significant decrease in IFN-γ/PMA-induced IL-8 | [1] |
| Vascular Cell Adhesion Molecule 1 (VCAM-1) Expression | Human Microvascular Endothelial (HMEC-1) | 20 and 40 μM this compound | Significant reduction in TNF-α induced VCAM-1 | [1] |
| Cancer Cell Proliferation | Human Breast Cancer (MCF-7) | This compound | Higher potency in inhibiting growth compared to alpha-tocopherol | [1] |
| DNA Synthesis Inhibition | Human Prostate Cancer (DU-145) & Colon Cancer (Caco-2) | This compound | 55% inhibition | [1] |
Table 2: In Vivo Anti-Inflammatory and Anti-Cancer Effects of this compound
| Animal Model/Human Study | Dosage/Duration | Key Findings | Citation |
| Carrageenan-Induced Air Pouch Inflammation (Rat) | 33 mg/kg this compound | 46% reduction in PGE2, 70% reduction in LTB4 | [1] |
| Carrageenan-Induced Air Pouch Inflammation (Rat) | 100 mg/kg this compound | 51% reduction in PGE2, similar inhibition of LTB4 | [1] |
| LPS Challenge (Human) | 1200 mg/day for 14 days | Significant reduction in post-treatment sputum eosinophils and attenuated neutrophilia | [1] |
| MCF-7 Xenograft (Mouse) | 0.2% this compound in diet | Significant inhibition of tumor growth | [2] |
| LPS-Induced Inflammation (Human) | ~1200 mg this compound every 12 hours for 3 doses | Significant decrease in LPS-induced production of IL-1β and IL-6 from PBMCs | [3] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
In Vitro Inhibition of Prostaglandin E2 (PGE2) in Macrophages
-
Cell Line: Murine Macrophage cell line (RAW 264.7).
-
Stimulation: Lipopolysaccharide (LPS) is used to induce an inflammatory response and upregulate the expression of cyclooxygenase-2 (COX-2), the enzyme responsible for PGE2 production.[4][5]
-
Treatment: Cells are pre-treated with varying concentrations of this compound prior to LPS stimulation.
-
Endpoint Measurement: The concentration of PGE2 in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of this compound in inhibiting PGE2 production.[1]
In Vivo Carrageenan-Induced Air Pouch Inflammation Model
-
Animal Model: Male Wistar rats.
-
Induction of Inflammation: An air pouch is created by subcutaneous injection of air, followed by an injection of carrageenan into the pouch to induce an acute inflammatory response.[1]
-
Treatment: this compound is administered to the rats, typically via oral gavage, at specified doses.
-
Sample Collection: Exudate from the air pouch is collected at a specific time point after carrageenan injection.
-
Endpoint Measurement: The levels of pro-inflammatory mediators, such as PGE2 and Leukotriene B4 (LTB4), in the exudate are quantified.
-
Data Analysis: The percentage reduction in inflammatory mediators in the this compound treated group is compared to the control group.[1]
Human Ex Vivo LPS Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Study Design: Healthy volunteers or patients with specific conditions are supplemented with this compound for a defined period.[3]
-
Sample Collection: Blood samples are collected at baseline and after the supplementation period.
-
Cell Isolation: PBMCs are isolated from the blood samples.
-
Ex Vivo Stimulation: The isolated PBMCs are stimulated with LPS in culture to induce the production of inflammatory cytokines.[3]
-
Endpoint Measurement: The levels of cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in the cell culture supernatants are measured by ELISA.[3]
-
Data Analysis: The cytokine production from PBMCs before and after this compound supplementation is compared to assess the in vivo effect of the treatment on the inflammatory response.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's inhibitory effect on the COX-2 pathway.
Caption: A typical workflow for an in vitro anti-inflammatory assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibitory effects of γ- and δ-tocopherols on estrogen-stimulated breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A short course of this compound mitigates LPS-induced inflammatory responses in humans ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling gamma-Tocopherol
Essential Safety and Handling Guide for Gamma-Tocopherol
This document provides immediate and essential safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory operations.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are critical to minimize exposure and ensure safety when handling this compound. Different handling scenarios may require different levels of protection.
| Protection Type | Required PPE | Specifications and Scenarios |
| Eye and Face Protection | Safety Glasses with side shields or Goggles | Minimum Requirement: Must be worn at all times in the laboratory where chemicals are handled[1]. Splash Hazard: If there is a risk of splashing, chemical splash goggles are required[2]. A face shield worn over safety glasses is necessary for significant splash hazards or highly exothermic reactions[2][3]. |
| Hand Protection | Chemical-resistant gloves | Glove Type: Disposable nitrile gloves offer good short-term protection against a range of chemicals[2]. Usage: Always inspect gloves for damage before use. Remove and replace gloves immediately if they become contaminated, torn, or punctured[1]. Avoid touching surfaces like doorknobs or faucet handles with contaminated gloves[1]. |
| Body Protection | Laboratory Coat | Material and Fit: A lab coat with long sleeves must be worn and kept buttoned to provide maximum skin coverage[2][3][4]. For handling flammable liquids like some forms of this compound, a flame-resistant lab coat should be worn over 100% cotton clothing[1]. Attire: Long pants and closed-toe, closed-heel shoes are mandatory[1][2]. |
| Respiratory Protection | Not generally required with proper ventilation | Engineering Controls: Use this compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure[5][6]. Respirator Use: If engineering controls are insufficient to maintain exposure below permissible limits, a respirator is required. This necessitates a formal respiratory protection program, including medical evaluation and fit testing[2]. |
Operational Plan: Safe Handling of this compound
A systematic approach to handling this compound from receipt to use is crucial for laboratory safety.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[5].
-
Temperature: For optimal stability, keep containers tightly closed and refrigerated[5]. Ideal storage temperatures range from 10°C to 25°C (50°F to 77°F)[7].
-
Light and Air: Protect from light and air by storing in a tightly sealed, opaque container[7][8]. To prevent oxidation, consider flushing the container with an inert gas like nitrogen[7].
Handling and Use
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Work Area: Handle this compound in a chemical fume hood or a well-ventilated area to avoid inhalation of any vapors or mists[5][6].
-
Avoiding Contact: Take precautions to avoid direct contact with skin, eyes, and clothing[5][9].
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources[5]. Take precautionary measures against static discharge[5].
-
After Handling: Wash hands thoroughly with soap and water after handling is complete[9].
Spill Response
-
Evacuation: For large spills, evacuate the area immediately.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Remove all sources of ignition[5]. Absorb the spill with an inert, non-combustible material such as sand, diatomite, or universal binders[5][10].
-
Collection: Collect the absorbed material into a suitable, closed container for disposal[5]. Do not allow the spill to enter sewers or waterways[10].
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Waste Identification: Characterize the waste. Unused this compound and materials contaminated with it are considered chemical waste.
-
Containerization: Place the waste into a clearly labeled, sealed, and appropriate waste container.
-
Regulatory Compliance: Dispose of the contents and the container in accordance with all local, state, and federal regulations. This typically means sending it to an approved waste disposal plant[5].
-
Empty Containers: Do not reuse empty containers. They should be triple-rinsed (if appropriate) and disposed of according to institutional guidelines.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Personal Protective Equipment (PPE) | Safety | Tel Aviv University [en-med.tau.ac.il]
- 4. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. conatbio.com [conatbio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
